molecular formula C9H11ClO2 B1278227 1-(2-Chloroethoxy)-4-methoxybenzene CAS No. 3383-74-2

1-(2-Chloroethoxy)-4-methoxybenzene

Cat. No.: B1278227
CAS No.: 3383-74-2
M. Wt: 186.63 g/mol
InChI Key: CAMJRUQPYAEKHX-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-methoxybenzene is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chloroethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMJRUQPYAEKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435259
Record name 1-(2-chloroethoxy)-4-methoxybenzene
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Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-74-2
Record name 1-(2-Chloroethoxy)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloroethoxy)-4-methoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What is 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-methoxybenzene: Properties, Synthesis, and Applications in Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No: 3383-74-2), a bifunctional organic compound of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol with an emphasis on the underlying chemical principles, and explores its key applications as a versatile intermediate. For researchers and drug development professionals, this guide serves as a practical resource, covering its utility in nucleophilic substitution reactions, polymer chemistry, and the construction of complex molecular scaffolds. Detailed analytical characterization techniques and essential safety protocols are also presented to ensure proficient and safe handling.

Introduction and Significance

1-(2-Chloroethoxy)-4-methoxybenzene is an aromatic ether that features two key reactive functionalities: a chloroethoxy group and a methoxy-substituted benzene ring.[1] Its chemical structure, possessing a nucleophilic aromatic system and an electrophilic alkyl chloride, makes it a highly valuable and versatile building block in organic synthesis. The terminal chlorine atom serves as a competent leaving group for various nucleophilic substitution reactions, while the electron-rich aromatic ring can participate in electrophilic aromatic substitution.

This unique combination of features allows 1-(2-Chloroethoxy)-4-methoxybenzene to serve as a precursor in a wide array of applications, from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to the development of advanced materials such as temperature-responsive polymers and components for organic light-emitting diodes (OLEDs).[1] Understanding its properties, synthesis, and reactivity is therefore crucial for scientists leveraging this intermediate for the design and construction of novel functional molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1-(2-Chloroethoxy)-4-methoxybenzene are fundamental to its handling, reaction setup, and purification. These properties are summarized in the table below.

Table 1: Physicochemical Properties of 1-(2-Chloroethoxy)-4-methoxybenzene

PropertyValueReference(s)
CAS Number 3383-74-2[1][2]
Molecular Formula C₉H₁₁ClO₂[1][2]
Molecular Weight 186.63 g/mol [1][2]
IUPAC Name 1-(2-chloroethoxy)-4-methoxybenzene[1]
Synonyms 2-Chloroethyl 4-methoxyphenyl ether, 2-(4-Methoxyphenoxy)ethyl chloride[2]
Appearance Colorless to yellow liquid[1]
Density Approx. 1.13 g/cm³[1][2]
Boiling Point 125-128 °C @ 13.0 mbar; 272.7 °C @ 760 mmHg[1][2]
Flash Point 107.6 °C[2]
Solubility Soluble in methanol, dichloromethane; Limited in water (130 mg/L @ 20°C)[1]
Refractive Index 1.506[2]

Spectroscopic data is critical for the verification of the compound's identity and purity post-synthesis. Below are the expected spectral characteristics.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniqueExpected Characteristics
¹H NMR (CDCl₃) δ ≈ 6.8-6.9 (m, 4H, Ar-H), 4.1-4.2 (t, 2H, -O-CH₂-), 3.8-3.9 (t, 2H, -CH₂-Cl), 3.7-3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ ≈ 154 (Ar-C-O), 151 (Ar-C-OCH₃), 115 (Ar-CH), 114 (Ar-CH), 68 (-O-CH₂-), 55 (-OCH₃), 41 (-CH₂-Cl)
IR (Infrared) ν ≈ 2850-3000 cm⁻¹ (C-H stretch), 1500-1600 cm⁻¹ (C=C aromatic stretch), 1240 cm⁻¹ (Asymmetric C-O-C stretch), 1030 cm⁻¹ (Symmetric C-O-C stretch), 650-750 cm⁻¹ (C-Cl stretch)
Mass Spec (MS) [M]+ at m/z 186.04, with a characteristic [M+2]+ isotope peak at m/z 188.04 (approx. 1/3 intensity) due to ³⁷Cl.

Synthesis and Purification: A Validated Protocol

The most common and efficient method for synthesizing 1-(2-Chloroethoxy)-4-methoxybenzene is via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.

Causality Behind Experimental Choices
  • Reactants: 4-methoxyphenol is chosen for its electron-rich aromatic ring and available hydroxyl group. 1-bromo-2-chloroethane is a superior alkylating agent compared to 1,2-dichloroethane because bromide is a better leaving group than chloride, ensuring the initial reaction occurs preferentially at the bromo-substituted carbon.

  • Base: Potassium carbonate (K₂CO₃) is a mild and cost-effective base, suitable for deprotonating the phenol without causing unwanted side reactions.

  • Solvent: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the reactants and the intermediate phenoxide salt while not interfering with the nucleophilic attack.

  • Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the 4-methoxyphenol starting material, providing a reliable indicator of reaction completion and preventing unnecessary heating or extended reaction times.

Caption: Williamson ether synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Step-by-Step Experimental Protocol
  • Reagents & Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, anhydrous), and 200 mL of acetone.

  • Reaction Initiation:

    • Stir the suspension vigorously. Add 1-bromo-2-chloroethane (17.2 g, 0.12 mol) to the mixture.

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours. The reaction progress should be monitored every 2 hours using TLC (e.g., mobile phase 4:1 Hexane:Ethyl Acetate), observing the disappearance of the 4-methoxyphenol spot.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

    • Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL) to remove any unreacted phenol, and then with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • For high purity, the crude liquid can be purified by vacuum distillation (125-128 °C at 13.0 mbar) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Key Chemical Reactions and Applications

The utility of 1-(2-Chloroethoxy)-4-methoxybenzene stems from its ability to undergo a variety of chemical transformations.

Nucleophilic Substitution

The terminal chlorine atom is susceptible to substitution by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides), making this compound an excellent starting point for introducing a 2-(4-methoxyphenoxy)ethyl moiety into a target molecule. This is a common strategy in drug discovery for linking different pharmacophores or modifying solubility and pharmacokinetic properties.[1]

Nucleophilic_Substitution Substrate 1-(2-Chloroethoxy)-4-methoxybenzene Ar-O-CH₂CH₂-Cl Product Substituted Product Ar-O-CH₂CH₂-Nu Substrate->Product Sₙ2 Reaction Nucleophile {Nucleophile | Nu⁻} Byproduct Cl⁻ Plus + Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation start Synthesized Product Sample TLC TLC (Thin Layer Chromatography) start->TLC Initial Check MS Mass Spectrometry (MS) start->MS Verify Mass GC GC (Gas Chromatography) TLC->GC Quantitative Check end Confirmed Pure Compound GC->end NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Confirm Structure IR Infrared (IR) Spectroscopy NMR->IR Confirm Functional Groups IR->end

Caption: Standard workflow for analytical characterization.

  • Gas Chromatography/Mass Spectrometry (GC/MS): This is the ideal first step to assess purity and confirm the molecular weight. A single sharp peak in the chromatogram indicates high purity. The mass spectrum should show the molecular ion peak and the characteristic chlorine isotope pattern. [3][4]* NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The spectra should match the predicted chemical shifts, integrations, and coupling patterns outlined in Table 2.

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the C-O ether bonds, the aromatic ring, and the C-Cl bond, providing further structural validation.

Safety, Handling, and Storage

Proper handling of 1-(2-Chloroethoxy)-4-methoxybenzene is essential to ensure laboratory safety. While a comprehensive Safety Data Sheet (SDS) is not available from a single authoritative source, the following guidelines are based on the properties of similar chlorinated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. [5]* First-Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. [5] * Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water. [5][6] * Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5][6] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene is a chemical intermediate of considerable value due to its dual reactivity. Its straightforward synthesis via Williamson etherification, combined with the versatility of its chloroethoxy group for nucleophilic substitution, makes it an accessible and powerful tool for synthetic chemists. Its demonstrated applications in creating advanced polymers and complex heterocyclic systems underscore its importance in both materials science and drug discovery. Adherence to the detailed synthetic, analytical, and safety protocols outlined in this guide will enable researchers to effectively and safely utilize this compound in their advanced research endeavors.

References

  • Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

  • Japan Environment Agency. Analytical Methods. [Link]

  • NCBI Bookshelf. Toxicological Profile for Methoxychlor - ANALYTICAL METHODS. [Link]

  • MDPI. Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. [Link]

Sources

1-(2-Chloroethoxy)-4-methoxybenzene CAS 3383-74-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-methoxybenzene (CAS 3383-74-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-(2-Chloroethoxy)-4-methoxybenzene, a versatile bifunctional molecule. Intended for researchers, chemists, and professionals in drug development and materials science, this guide delves into the compound's core properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Core Molecular Identity and Physicochemical Profile

1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2) is an organic compound featuring a para-substituted benzene ring with a methoxy group and a 2-chloroethoxy group.[1] This unique combination of a reactive alkyl halide and an electron-donating methoxy group makes it a valuable intermediate in various synthetic applications.[1]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 3383-74-2[1][2]
IUPAC Name 1-(2-chloroethoxy)-4-methoxybenzene[1]
Synonyms 2-Chloroethyl 4-methoxyphenyl ether, 2-Chloroethyl p-anisyl ether[2]
Molecular Formula C₉H₁₁ClO₂[1][2]
Molecular Weight 186.63 g/mol [1]
Appearance Colorless to yellow liquid; may also be a solid[1][3][4]
Density ~1.13 g/cm³[1][2]
Boiling Point 125-128 °C at 13.0 mbar; 272.66 °C at 760 mmHg[1][2]
Melting Point 286-287 °C (Note: This value appears unusually high and may be anomalous)[2]
Flash Point 107.6 °C[2]
Refractive Index 1.506[2]
Water Solubility 130 mg/L at 20°C (Limited)[1]
Organic Solvent Solubility Soluble in methanol, dichloromethane[1]
SMILES COC1=CC=C(C=C1)OCCCl[1]
InChI Key CAMJRUQPYAEKHX-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene is typically achieved via nucleophilic substitution, leveraging the acidity of the phenolic proton of 4-methoxyphenol.

General Synthetic Workflow

A common and effective method is the Williamson ether synthesis, where the sodium salt of 4-methoxyphenol reacts with an excess of a suitable chloro-ethereal reagent.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Formation A 4-Methoxyphenol D Nucleophilic Substitution (SN2) A->D B Base (e.g., NaOH, NaH) B->D C 1-Bromo-2-chloroethane or 1,2-Dichloroethane C->D E 1-(2-Chloroethoxy)- 4-methoxybenzene D->E

Caption: General workflow for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Detailed Laboratory Protocol: Nucleophilic Substitution

This protocol describes the synthesis from 4-methoxyphenol and 1-bromo-2-chloroethane.

Step 1: Deprotonation of 4-Methoxyphenol

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the potassium 4-methoxyphenoxide salt.

Step 2: Alkylation

  • Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture dropwise. Using a slight excess of the alkylating agent ensures the complete consumption of the phenoxide.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product via vacuum distillation or column chromatography to obtain pure 1-(2-Chloroethoxy)-4-methoxybenzene.

Expert Rationale:

  • Choice of Base & Solvent: A weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing side reactions. A polar aprotic solvent like acetone facilitates the Sₙ2 reaction by solvating the cation (K⁺) while leaving the nucleophile (phenoxide) relatively free to attack.

  • Alkylating Agent: 1-bromo-2-chloroethane is used because the bromide is a better leaving group than chloride, ensuring the reaction occurs preferentially at the carbon-bromine bond. The chloro group remains intact for subsequent functionalization.

  • Purification: The aqueous work-up is crucial for removing inorganic byproducts. Vacuum distillation is effective for purifying liquids with relatively high boiling points, preventing thermal decomposition.[1]

Reactivity and Synthetic Utility

The dual functionality of 1-(2-Chloroethoxy)-4-methoxybenzene makes it a versatile building block. The chloroethoxy group is susceptible to nucleophilic substitution, while the methoxy-activated aromatic ring can participate in electrophilic aromatic substitution reactions.[1]

G cluster_reactions cluster_products center 1-(2-Chloroethoxy)- 4-methoxybenzene A Nucleophilic Substitution (e.g., with R₂NH, RS⁻, N₃⁻) center->A RX-Cl B Vilsmeier-Haack Reaction center->B POCl₃/DMF C Redox Polymerization (as a monomer) center->C Catalyst P1 Functionalized Ethers (Pharmaceutical Intermediates) A->P1 P2 Pyrazole Carbaldehydes (OLED/Solar Cell Materials) B->P2 P3 Temperature-Responsive Block Copolymers C->P3

Caption: Key reaction pathways and applications of the title compound.

Nucleophilic Substitution

The terminal chlorine atom is a reactive site for substitution by a wide range of nucleophiles (e.g., amines, thiols, azides), enabling the synthesis of more complex molecules and pharmaceutical intermediates.[1]

Vilsmeier-Haack Reaction

This compound serves as a precursor in the Vilsmeier-Haack reaction to produce complex derivatives like 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[1] These pyrazole scaffolds are valuable in the development of materials for organic light-emitting diodes (OLEDs) and solar cells.[1]

Polymer Chemistry

It can act as a monomer in redox polymerization processes.[1] This has been applied to the synthesis of temperature-responsive block copolymers, which are "smart" materials with potential applications in targeted drug delivery systems.[1] Its incorporation allows for the creation of polymers that change their properties (e.g., solubility) in response to temperature shifts.

Safety, Handling, and Storage

Proper handling of 1-(2-Chloroethoxy)-4-methoxybenzene is essential due to its potential hazards.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[5]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5]

  • Aquatic Hazard (Chronic, Category 4): May cause long-lasting harmful effects to aquatic life.

Recommended Handling and PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves (e.g., nitrile).[6]

    • Use safety goggles with side-shields or a face shield.

    • Wear a lab coat.

    • If ventilation is inadequate, use a suitable respirator.[6]

  • Practices: Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale vapors or mist.[5]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store locked up.[5]

  • Keep away from heat, sparks, and open flames.

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene is a strategically important chemical intermediate whose value lies in its bifunctional nature. The presence of a reactive alkyl chloride and an activated aromatic ring provides chemists with a versatile platform for constructing complex molecular architectures. Its demonstrated utility in synthesizing precursors for advanced materials and polymers underscores its significance in both academic research and industrial applications, particularly in fields adjacent to drug development and materials science. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • 1-(2-Chloroethoxy)-4-methoxybenzene | 3383-74-2 - Smolecule. Smolecule.
  • 1-(2-Chloroethoxy)-4-methoxybenzene Formula - Echemi. Echemi.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-(2-Chloroethoxy)-4-methoxybenzene - BLD Pharmatech.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • CAS NO. 3383-74-2 | 1-(2-Chloroethoxy)-4-methoxybenzene - Arctom Scientific. Arctom Scientific.
  • 1-(2-chloroethoxy)-4-methoxybenzene - Hit2Lead. Hit2Lead.
  • 3383-74-2|1-(2-Chloroethoxy)-4-methoxybenzene - BLD Pharm. BLD Pharm.
  • CAS 3383-74-2 1-(2-Chloroethoxy)-4-methoxybenzene - Alfa Chemistry. Alfa Chemistry.
  • Synthesis of 1-(1-chloroethyl)-4-methoxybenzene - Benchchem. Benchchem.
  • 1-Chloromethyl-4-methoxybenzene(824-94-2) - ChemicalBook. ChemicalBook.

Sources

1-(2-Chloroethoxy)-4-methoxybenzene structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structure Elucidation of 1-(2-Chloroethoxy)-4-methoxybenzene

Introduction: The Imperative of Structural Certainty

In the realm of chemical and pharmaceutical sciences, the precise molecular structure of a compound is its fundamental identity. It dictates its physical properties, reactivity, and, critically, its biological activity. The process of structure elucidation is, therefore, not merely an academic exercise but a cornerstone of drug discovery, process development, and materials science. This guide provides a comprehensive, field-proven methodology for the unambiguous structural determination of 1-(2-chloroethoxy)-4-methoxybenzene (CAS No: 3383-74-2), a substituted aromatic ether.[1][2]

Visualizing the Target Structure

Before delving into the analytical techniques, let us visualize the proposed structure of our target compound.

Caption: Proposed structure of 1-(2-chloroethoxy)-4-methoxybenzene.

Part 1: Contextual Synthesis via Williamson Ether Synthesis

Understanding the synthetic origin of a compound provides a strong hypothesis for its structure. 1-(2-Chloroethoxy)-4-methoxybenzene is readily prepared via the Williamson ether synthesis, a robust Sₙ2 reaction.[3][4] This method involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[3][5][6]

Causality of Synthesis Choice: The Williamson synthesis is exceptionally versatile for creating asymmetrical ethers.[3] In this case, reacting the sodium salt of 4-methoxyphenol with an excess of a dihaloalkane like 1,2-dichloroethane is an efficient route. The phenoxide is an excellent nucleophile, and the primary carbon on the dichloroethane is a suitable electrophile for an Sₙ2 attack, minimizing competing elimination reactions.[4][7]

Williamson_Ether_Synthesis Reactant1 4-Methoxyphenoxide Ion (Nucleophile) TS Sₙ2 Transition State Reactant1->TS Backside Attack Reactant2 1,2-Dichloroethane (Electrophile) Reactant2->TS Product 1-(2-Chloroethoxy)-4-methoxybenzene TS->Product Byproduct Chloride Ion (Leaving Group) TS->Byproduct Leaving Group Departure

Caption: Sₙ2 mechanism for the synthesis of the target compound.

Part 2: Mass Spectrometry – Determining the Molecular Blueprint

Mass spectrometry is the first-line technique to determine the molecular weight and infer the elemental formula of the analyte.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Rationale: EI is chosen for its ability to induce reproducible and extensive fragmentation.[8] This fragmentation provides a "fingerprint" that is invaluable for structural elucidation, revealing the nature of the molecule's constituent parts.

  • Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Data Analysis and Interpretation

The molecular formula C₉H₁₁ClO₂ predicts a monoisotopic mass of 186.04 g/mol for the ³⁵Cl isotope and 188.04 g/mol for the ³⁷Cl isotope.

  • Molecular Ion (M⁺•): The key diagnostic is the presence of two peaks for the molecular ion, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one chlorine atom. The peak at m/z 186 (M⁺) should have an intensity roughly three times that of the peak at m/z 188 (M+2), reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Key Fragmentation: Ether fragmentation often proceeds via cleavage alpha to the oxygen atom or inductive cleavage.[9][10] A primary fragmentation pathway would be the cleavage of the C-C bond in the ethoxy chain.

MS_Fragmentation cluster_frag α-Cleavage Parent [C₉H₁₁³⁵ClO₂]⁺• m/z = 186 Fragment1 [C₇H₇O₂]⁺ m/z = 123 Parent->Fragment1 Radical1 •CH₂CH₂Cl (Neutral Loss)

Caption: A plausible EI-MS fragmentation pathway for the target molecule.

m/z (for ³⁵Cl)Proposed Fragment IonCausality
186, 188[C₉H₁₁ClO₂]⁺•Molecular ion peak (M⁺•) and its chlorine isotope (M+2). Confirms molecular weight and presence of one Cl atom.
123[C₇H₇O₂]⁺Loss of the •CH₂CH₂Cl radical via cleavage of the ether C-O bond.
108[C₆H₄O₂]⁺•Loss of a methyl radical from the m/z 123 fragment, followed by rearrangement.
63, 65[C₂H₂Cl]⁺Cleavage resulting in the chloroethyl cation. The m/z 65 peak corresponds to the ³⁷Cl isotope.

Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing definitive evidence for the presence of specific functional groups.[11]

Experimental Protocol: Neat Liquid Film
  • Sample Preparation: As 1-(2-chloroethoxy)-4-methoxybenzene is a liquid at room temperature, the simplest and cleanest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[12]

  • Rationale: This method avoids the use of solvents, which would introduce their own interfering absorptions.[12] It provides a concentrated sample path for clear detection of all functional groups. Attenuated Total Reflectance (ATR) is also an excellent, preparation-free alternative.[13][14]

  • Analysis: The prepared sample is placed in the spectrometer, and an infrared spectrum is recorded, typically from 4000 cm⁻¹ to 600 cm⁻¹.

Data Analysis and Interpretation

The IR spectrum will confirm the presence of the aromatic ring, the ether linkages, and the alkyl halide moiety.

Wavenumber (cm⁻¹)Vibration TypeAssignment and Significance
~3070 - 3030Aromatic C-H StretchConfirms the presence of hydrogens attached directly to the benzene ring.
~2960 - 2850Aliphatic C-H StretchIndicates the C-H bonds of the methoxy (-OCH₃) and ethoxy (-OCH₂CH₂Cl) groups.
~1610, ~1500Aromatic C=C StretchThese two sharp bands are characteristic of the benzene ring itself.
~1250 (strong) Aryl-Alkyl Ether C-O Stretch A very strong and prominent band, confirming the Ar-O-CH₂ linkage.[15]
~1040 (strong) Alkyl Ether C-O Stretch Indicates the O-CH₃ linkage.
~830 (strong) Aromatic C-H Out-of-Plane Bend This strong absorption is highly diagnostic for 1,4-disubstitution (para) on a benzene ring.[16]
~750 - 650C-Cl StretchA band in this region confirms the presence of the chloroalkane functionality.

Part 4: Nuclear Magnetic Resonance (NMR) – Mapping the H-C Framework

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[15][17]

Experimental Protocol
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It is relatively inexpensive, dissolves a wide range of organic compounds, and has a well-known residual proton signal at ~7.26 ppm that is unlikely to interfere with the analyte's signals.[18][19][20]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.[19] Ensure the sample is free of particulate matter.

  • Analysis: Acquire both ¹H and ¹³C NMR spectra. Modern spectrometers can also perform 2D experiments (like COSY and HSQC) if further confirmation of connectivity is needed.

¹H NMR Data Analysis and Interpretation (400 MHz)

The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (connectivity).

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~6.882HDoublet (d)H-b (Aromatic)These are the 2 protons ortho to the electron-donating -OCH₃ group. They are shielded and thus appear upfield. They are split into a doublet by their neighbors (H-a).
~6.842HDoublet (d)H-a (Aromatic)These are the 2 protons ortho to the electron-withdrawing -OCH₂CH₂Cl group. They are slightly deshielded relative to H-b. They are split into a doublet by their neighbors (H-b). The combination of two doublets is characteristic of a para-substituted ring.
~4.182HTriplet (t)-OCH₂ -CH₂ClThese protons are attached to a carbon bonded to an oxygen atom, causing a significant downfield shift. They are split into a triplet by the two adjacent -CH₂Cl protons (n+1 = 2+1 = 3).
~3.822HTriplet (t)-OCH₂-CH₂ ClThese protons are attached to a carbon bonded to the electronegative chlorine atom, shifting them downfield. They are split into a triplet by the two adjacent -OCH₂- protons (n+1 = 2+1 = 3).
~3.793HSinglet (s)-OCH₃ These three protons are on the methoxy group. They have no adjacent proton neighbors, so they appear as a sharp singlet.
¹³C NMR Data Analysis and Interpretation (100 MHz)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Due to the symmetry of the para-substituted ring, only 7 distinct carbon signals are expected.

Chemical Shift (δ, ppm)AssignmentRationale
~154.0C-4 (Ar-OCH₃)Quaternary aromatic carbon directly attached to the methoxy oxygen. Highly deshielded.
~153.2C-1 (Ar-OEtCl)Quaternary aromatic carbon directly attached to the chloroethoxy oxygen. Deshielded.
~115.8C-2, C-6 (Ar-CH)The two aromatic carbons ortho to the -OCH₂CH₂Cl group.
~114.8C-3, C-5 (Ar-CH)The two aromatic carbons ortho to the -OCH₃ group. Shielded by the electron-donating effect.
~68.5-O CH₂-CH₂ClThe carbon of the ethoxy group bonded to oxygen. Deshielded by the oxygen atom.
~55.7-O CH₃The carbon of the methoxy group. Its chemical shift is highly characteristic.
~41.6-OCH₂-CH₂ ClThe carbon of the ethoxy group bonded to chlorine. Deshielded by the chlorine atom.

Part 5: Integrated Workflow and Final Confirmation

No single technique provides the complete picture. The power of this methodology lies in the convergence of all data streams to validate a single, unambiguous structure.

Elucidation_Workflow Unknown Sample: 1-(2-Chloroethoxy)-4-methoxybenzene MS Mass Spectrometry (EI) Unknown->MS IR Infrared Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MS_Data • Formula: C₉H₁₁ClO₂ • MW: 186/188 (Cl isotope pattern) MS->MS_Data IR_Data • Functional Groups:  - Aryl-alkyl ether  - Para-disubstituted ring  - Alkyl chloride (C-Cl) IR->IR_Data NMR_Data • Confirms C-H framework • AA'BB' aromatic pattern • Two coupled triplets (-CH₂CH₂-) • Methoxy singlet • 7 unique carbons NMR->NMR_Data Conclusion Confirmed Structure MS_Data->Conclusion Data Convergence & Cross-Validation IR_Data->Conclusion Data Convergence & Cross-Validation NMR_Data->Conclusion Data Convergence & Cross-Validation

Caption: The integrated workflow for structure elucidation.

The process is self-validating:

  • MS provides the molecular formula (C₉H₁₁ClO₂) and the presence of chlorine.

  • IR confirms the key functional groups predicted by this formula: an ether, a para-substituted aromatic ring, and a C-Cl bond.

  • NMR provides the final, definitive proof. The ¹H NMR integration (2H+2H+2H+2H+3H = 11H) and the number of ¹³C signals (7) perfectly match the proposed structure. The splitting patterns (two aromatic doublets, two coupled triplets) and chemical shifts precisely map the connectivity of the chloroethoxy group, the methoxy group, and their para-orientation on the benzene ring.

Each piece of evidence supports the others, leaving no ambiguity.

Conclusion

The structural elucidation of 1-(2-chloroethoxy)-4-methoxybenzene is a clear demonstration of the modern analytical workflow. Through the logical and synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we move from a simple molecular formula to a complete and confident three-dimensional understanding of the molecule. This rigorous, evidence-based approach ensures the scientific integrity required for advanced research and development in the chemical and pharmaceutical industries.

References

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  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

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  • Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Inorganica Chimica Acta. (1967). Proton NMR-spectroscopic studies of substituted aromatic compounds. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

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  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

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  • PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0029686). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Chloroethoxy)-4-phenoxy-benzene. Retrieved from [Link]

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An In-depth Technical Guide to 2-Chloroethyl 4-methoxyphenyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloroethyl 4-methoxyphenyl ether, systematically named 1-(2-chloroethyl)-4-methoxybenzene, is a substituted aromatic ether with significant utility as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive chloroethyl group appended to an electron-rich methoxybenzene ring, makes it a valuable precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical constants, synthesis, spectroscopic characterization, safety and handling procedures, and its applications, particularly in the realm of pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties and applications.

Chemical Identity and Physical Properties

The fundamental identifiers and key physical constants of 2-Chloroethyl 4-methoxyphenyl ether are summarized in the table below. These properties are critical for its appropriate handling, storage, and use in various experimental setups.

PropertyValueSource(s)
IUPAC Name 1-(2-chloroethyl)-4-methoxybenzene
Synonyms 4-Methoxyphenethyl chloride, p-(2-Chloroethyl)anisole[1]
CAS Number 18217-00-0[1][2]
Molecular Formula C₉H₁₁ClO[1][2]
Molecular Weight 170.64 g/mol [1][2]
Appearance Clear colorless to yellow liquid[1]
Density 1.13 g/mL[1][2]
Boiling Point 136-139 °C at 24 Torr; 125-128 °C at 13.0 mbar[1]
Flash Point 122 °C[1][2]
Refractive Index 1.536-1.538[1][2]
Solubility Soluble in acetone, chloroform, dichloromethane, ether, methanol.[2]

Synthesis of 2-Chloroethyl 4-methoxyphenyl ether

The most direct and common laboratory synthesis of 2-Chloroethyl 4-methoxyphenyl ether involves the chlorination of its corresponding alcohol precursor, 2-(4-methoxyphenyl)ethanol. This nucleophilic substitution reaction typically utilizes thionyl chloride (SOCl₂) as the chlorinating agent. The methoxy group on the benzene ring is electron-donating, which can influence the reactivity of the side chain.

Experimental Protocol: Synthesis from 2-(4-methoxyphenyl)ethanol

Objective: To synthesize 1-(2-chloroethyl)-4-methoxybenzene from 2-(4-methoxyphenyl)ethanol.

Materials:

  • 2-(4-methoxyphenyl)ethanol [CAS: 702-23-8][3][4][5]

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a gas trap (for HCl and SO₂ neutralization)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and produces HCl and SO₂ gas, which should be directed to a gas trap.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating under reflux may be required to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(2-chloroethyl)-4-methoxybenzene can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Caption: Workflow for the synthesis of 1-(2-chloroethyl)-4-methoxybenzene.

Spectroscopic Characterization

The structural elucidation of 2-Chloroethyl 4-methoxyphenyl ether is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.

  • Aromatic Protons (6.8-7.2 ppm): The para-substituted benzene ring will exhibit a typical AA'BB' splitting pattern. Two doublets are expected, one for the two protons ortho to the methoxy group and another for the two protons ortho to the chloroethyl group.

  • Methoxy Protons (~3.8 ppm): A sharp singlet integrating to three protons corresponds to the methoxy group (-OCH₃).

  • Aliphatic Protons (2.9-3.7 ppm): The two methylene groups of the chloroethyl side chain will appear as two triplets. The triplet at a lower field (further downfield) corresponds to the methylene group attached to the chlorine atom (-CH₂Cl) due to the deshielding effect of the electronegative chlorine. The triplet at a higher field (more upfield) corresponds to the benzylic methylene group (-Ar-CH₂-).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment.

  • Aromatic Carbons (114-158 ppm): Four signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be the most downfield, followed by the substituted carbon of the chloroethyl group. The other two signals will correspond to the ortho and meta carbons.

  • Methoxy Carbon (~55 ppm): A signal around 55 ppm is characteristic of the methoxy carbon.

  • Aliphatic Carbons (38-45 ppm): Two signals will be present for the ethyl side chain carbons. The carbon attached to the chlorine atom will be more downfield than the benzylic carbon.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[9][10]

  • C=C Stretching (Aromatic): Peaks in the range of 1610-1500 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene ring.[10]

  • C-O Stretching (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage will be present in the 1250-1000 cm⁻¹ region.[11]

  • C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, around 800-600 cm⁻¹.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.[12]

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), an M+2 peak at m/z = 172 with approximately one-third the intensity of the M⁺ peak will be a key diagnostic feature.[13][14]

  • Major Fragments: A prominent fragment will be the tropylium-like ion resulting from benzylic cleavage (loss of a ·CH₂Cl radical) at m/z = 121. Another significant fragmentation pathway involves the loss of a chlorine radical to give a cation at m/z = 135.[14][15]

Reactivity and Applications

The reactivity of 2-Chloroethyl 4-methoxyphenyl ether is dominated by the chloroethyl moiety, which is susceptible to nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of various functional groups. This makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[16] The electron-donating methoxy group activates the aromatic ring, making it amenable to electrophilic aromatic substitution reactions, although these are less common applications for this specific intermediate. Its use in drug discovery is primarily as a scaffold to introduce the 4-methoxyphenethyl moiety into target molecules.[17][18]

Safety and Handling

2-Chloroethyl 4-methoxyphenyl ether is considered a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[16][19]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][19]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[16]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is recommended to store at -20°C under an inert atmosphere for long-term stability.[1][2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[16][19]

Conclusion

2-Chloroethyl 4-methoxyphenyl ether is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from readily available starting materials and its predictable reactivity make it an important tool for synthetic chemists. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge required for the effective and safe utilization of 2-Chloroethyl 4-methoxyphenyl ether in research and development.

References

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An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key intermediate in organic synthesis, 1-(2-Chloroethoxy)-4-methoxybenzene presents a versatile molecular scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This guide, intended for the experienced researcher, provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical resource for professionals in the field.

Core Molecular Attributes

1-(2-Chloroethoxy)-4-methoxybenzene, registered under CAS Number 3383-74-2, is an organic compound featuring a methoxy-substituted benzene ring ether-linked to a chloroethyl group. This unique combination of functional groups dictates its reactivity and utility in various synthetic applications.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO₂[1][2]
Molecular Weight 186.63 g/mol [2]
Appearance Colorless to yellow liquid[2]
Density ~1.13 g/mL[2]
Boiling Point 125-128 °C at 13.0 mbar[2]
Solubility Soluble in methanol and dichloromethane; limited solubility in water (130 mg/L at 20°C)[2]

Molecular Structure:

Caption: Chemical structure of 1-(2-Chloroethoxy)-4-methoxybenzene.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[3] In this specific synthesis, the phenoxide of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide bearing a chloroethoxy group. The choice of a primary alkyl halide is critical to favor the SN2 pathway and minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides.[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Materials:

  • 4-Methoxyphenol

  • 1-Bromo-2-chloroethane

  • Potassium Hydroxide (KOH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous ethanol. To this solution, add potassium hydroxide (1.1 equivalents) portion-wise. The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the potassium 4-methoxyphenoxide. The formation of the alkoxide is crucial as it is a much stronger nucleophile than the corresponding alcohol.

  • Nucleophilic Substitution: To the freshly prepared phenoxide solution, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The SN2 attack of the phenoxide on the primary carbon of 1-bromo-2-chloroethane results in the displacement of the bromide ion, which is a good leaving group.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The organic layer is separated, washed sequentially with a saturated aqueous sodium bicarbonate solution to remove any unreacted phenol, and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation to afford 1-(2-Chloroethoxy)-4-methoxybenzene as a colorless to pale yellow oil.

Caption: Workflow for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Chemical Reactivity and Applications

The reactivity of 1-(2-Chloroethoxy)-4-methoxybenzene is dominated by the chloroethoxy and methoxy functionalities, making it a valuable intermediate in several synthetic transformations.

Nucleophilic Substitution at the Chloroethyl Group

The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]

Vilsmeier-Haack Reaction

1-(2-Chloroethoxy)-4-methoxybenzene can serve as a substrate in the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, and in this context, the compound is used to synthesize complex pyrazole derivatives which are versatile scaffolds for materials used in solar cells and organic light-emitting diodes (OLEDs).[5] The structure of these derivatives has been elucidated using NMR and FT-IR spectroscopy.[5]

Polymer Chemistry

This compound is utilized as a monomer in the synthesis of temperature-responsive block copolymers. These "smart materials" have potential applications in advanced drug delivery systems.[5]

Safety and Handling

1-(2-Chloroethoxy)-4-methoxybenzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Do not eat, drink, or smoke when using this product.

    • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For comprehensive safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[7]

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene is a chemical intermediate with significant potential in diverse areas of chemical research and development. Its synthesis via the robust Williamson ether synthesis is well-established, and its reactivity profile allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.

References

  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(2-Chloroethoxy)-4-methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 29). Reactions of Ethers. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis.... Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 1-(2-Chloroethoxy)-4-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloroethoxy)-4-methoxybenzene, a key intermediate in various organic syntheses, particularly in the pharmaceutical and material science sectors, possesses a solubility profile that is critical to its application and handling.[1] Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe laboratory practices. This guide provides an in-depth analysis of the solubility of 1-(2-Chloroethoxy)-4-methoxybenzene, grounded in its physicochemical properties and the fundamental principles of solute-solvent interactions.

Physicochemical Properties of 1-(2-Chloroethoxy)-4-methoxybenzene

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 1-(2-Chloroethoxy)-4-methoxybenzene, the key characteristics are summarized below:

PropertyValueSource
Molecular Formula C9H11ClO2[1][2]
Molecular Weight 186.63 g/mol [1]
Appearance Colorless to yellow liquid[1]
Density Approximately 1.13 g/mL[1]
Boiling Point 125-128 °C at 13.0 mbar[1]
XLogP3 2.31280[2]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 0[3]

The XLogP3 value, a measure of lipophilicity, suggests a preference for non-polar environments over aqueous ones. The presence of two hydrogen bond acceptors (the oxygen atoms in the ether and methoxy groups) and no hydrogen bond donors significantly influences its interaction with protic and aprotic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This adage posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of 1-(2-Chloroethoxy)-4-methoxybenzene can be rationalized by examining its molecular structure:

  • Polar Moieties: The ether linkage (-O-), the methoxy group (-OCH3), and the chloro group (-Cl) introduce polarity to the molecule due to the electronegativity differences between the constituent atoms. These groups can participate in dipole-dipole interactions.

  • Non-polar Moiety: The benzene ring is inherently non-polar and contributes to the molecule's ability to interact with non-polar solvents through London dispersion forces.

The balance between these polar and non-polar features dictates the compound's solubility in a given solvent.

Solubility Profile of 1-(2-Chloroethoxy)-4-methoxybenzene

Based on available data and theoretical predictions, the solubility of 1-(2-Chloroethoxy)-4-methoxybenzene in a range of common organic solvents is summarized below.

SolventSolvent PolarityPredicted/Observed SolubilityRationale for Solubility
Methanol Polar ProticSoluble[1][4]The hydroxyl group of methanol can interact with the polar ether and methoxy groups of the solute.
Ethanol Polar ProticSoluble[4]Similar to methanol, ethanol's hydroxyl group facilitates dissolution.
2-Propanol Polar ProticSoluble[4]The hydroxyl group allows for favorable interactions with the solute.
Acetone Polar AproticSoluble[4][5]The polar carbonyl group of acetone interacts well with the polar moieties of the solute.
Dichloromethane Polar AproticSoluble[1][4]As a polar aprotic solvent, it effectively solvates the solute through dipole-dipole interactions.
Chloroform Polar AproticSoluble[5]Similar to dichloromethane, its polarity allows for good solvation of the solute.
Ethyl Acetate Moderately PolarPredicted to be SolubleThe ester group provides sufficient polarity to dissolve the moderately polar solute.
Tetrahydrofuran (THF) Moderately PolarPredicted to be SolubleThe ether linkage in THF is compatible with the ether and methoxy groups of the solute.
Toluene Non-polarPredicted to be SolubleThe non-polar benzene ring of toluene interacts favorably with the aromatic ring of the solute.
Hexane Non-polarPredicted to be Sparingly Soluble to InsolubleThe significant difference in polarity between the highly non-polar hexane and the moderately polar solute limits solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[6][7]
N,N-Dimethylformamide (DMF) Polar AproticSoluble[4]A highly polar aprotic solvent that can effectively solvate the solute.
Water Highly PolarLimited Solubility (130 mg/L at 20°C)[1][4]The large non-polar benzene ring and the lack of hydrogen bond donors on the solute limit its solubility in water despite the presence of polar groups.

Experimental Determination of Solubility

To quantitatively determine the solubility of 1-(2-Chloroethoxy)-4-methoxybenzene in a specific solvent, the following experimental protocol, based on the shake-flask method, is recommended.

Materials and Equipment
  • 1-(2-Chloroethoxy)-4-methoxybenzene (solute)

  • Selected organic solvent

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare a stock solution of known concentration B Add excess solute to a known volume of solvent C Seal the vial and agitate at a constant temperature B->C Start Equilibration D Allow the solution to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to separate undissolved solute D->E End Equilibration F Carefully extract an aliquot of the supernatant E->F Clear Supernatant G Dilute the aliquot with a suitable solvent F->G H Analyze the diluted sample by HPLC or GC G->H I Calculate the concentration from a calibration curve H->I

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(2-Chloroethoxy)-4-methoxybenzene to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker bath or on a vortex mixer at a constant, recorded temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial to ensure complete separation of the undissolved solute from the saturated solution.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 1-(2-Chloroethoxy)-4-methoxybenzene.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

Safety and Handling

1-(2-Chloroethoxy)-4-methoxybenzene is a chemical that requires careful handling. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[8]

  • Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[8]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

The solubility of 1-(2-Chloroethoxy)-4-methoxybenzene is governed by its molecular structure, which features both polar and non-polar characteristics. It exhibits good solubility in a range of polar aprotic and moderately polar organic solvents, with limited solubility in highly polar or non-polar solvents. This guide provides a comprehensive overview of its solubility profile, the theoretical principles that govern it, and a practical protocol for its experimental determination. This information is intended to assist researchers and professionals in the effective and safe use of this important chemical intermediate.

References

  • Fisher Scientific. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Retrieved from [Link]

  • Chemchart. (n.d.). 1-(2-chloroethoxy)-2-methoxybenzene (53815-60-4). Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-ethyl-4-methoxybenzene. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

The Alchemical Intermediate: A Technical Guide to the Safe Handling and Application of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical synthesis and materials science, certain molecules emerge as pivotal intermediates—versatile scaffolds upon which complex structures are built. 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2) is one such compound. Characterized by a methoxy-substituted aromatic ring linked to a chloroethoxy group, this ether is a key building block in the synthesis of a range of organic compounds, from life-saving pharmaceuticals to advanced polymers.[1] Its utility, however, is counterbalanced by specific handling requirements dictated by its chemical reactivity and toxicological profile.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, synthesis, and strategic application of 1-(2-Chloroethoxy)-4-methoxybenzene. By elucidating the causality behind experimental choices and grounding protocols in established chemical principles, this document aims to empower laboratory personnel to utilize this versatile intermediate with confidence and precision.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe and effective use. The table below summarizes the key physicochemical data for 1-(2-Chloroethoxy)-4-methoxybenzene.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO₂[1]
Molecular Weight 186.64 g/mol [1]
Appearance Colorless to yellow liquid[1]
Boiling Point 125-128 °C at 13.0 mbar[1]
Density ~1.13 g/mL[1]
Solubility Soluble in methanol and dichloromethane; limited solubility in water (130 mg/L at 20°C).[1]

Synthesis and Purification: A Practical Protocol

The most common and efficient laboratory-scale synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene is achieved via the Williamson ether synthesis.[2][3] This method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Preparation of Sodium 4-methoxyphenoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Slowly add one molar equivalent of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to the solution at room temperature. The use of NaH will result in the evolution of hydrogen gas, which must be safely vented.

  • Stir the mixture until the 4-methoxyphenol is completely deprotonated, forming a clear solution of sodium 4-methoxyphenoxide.

Step 2: Ether Formation

  • To the solution of sodium 4-methoxyphenoxide, add a molar excess (typically 1.5-2 equivalents) of 1,2-dichloroethane.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-Chloroethoxy)-4-methoxybenzene by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Workflow for the Synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene

G cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification start 4-Methoxyphenol in Solvent base Add Sodium Hydride (NaH) start->base alkoxide Sodium 4-methoxyphenoxide solution base->alkoxide dichloroethane Add 1,2-Dichloroethane alkoxide->dichloroethane reflux Heat to Reflux dichloroethane->reflux quench Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry distill Vacuum Distillation dry->distill product Pure 1-(2-Chloroethoxy)-4-methoxybenzene distill->product

Caption: Workflow of Williamson ether synthesis for 1-(2-Chloroethoxy)-4-methoxybenzene.

Reactivity and Mechanistic Insights

The reactivity of 1-(2-Chloroethoxy)-4-methoxybenzene is dominated by the presence of the chloroethoxy group. The chlorine atom, being a good leaving group, renders the adjacent carbon susceptible to nucleophilic attack. This classic Sₙ2 reactivity is the cornerstone of its utility as a synthetic intermediate.[2]

Furthermore, the methoxy group on the benzene ring is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution at the ortho and para positions.[4]

Key Reaction: Nucleophilic Substitution

A primary application of 1-(2-Chloroethoxy)-4-methoxybenzene is in the alkylation of various nucleophiles. For instance, it can react with amines, thiols, and other alkoxides to introduce the 2-(4-methoxyphenoxy)ethyl moiety into a target molecule.

G cluster_reactants cluster_transition cluster_products R 1-(2-Chloroethoxy)-4-methoxybenzene TS [Transition State] R->TS Backside Attack Nu Nucleophile (Nu⁻) Nu->TS P Alkylated Product TS->P Cl Chloride Ion (Cl⁻) TS->Cl

Caption: Generalized Sₙ2 reaction mechanism involving 1-(2-Chloroethoxy)-4-methoxybenzene.

Safe Handling and Storage: A Mandate for Laboratory Safety

The safe handling of 1-(2-Chloroethoxy)-4-methoxybenzene is paramount due to its hazardous properties. Adherence to the following guidelines is essential to minimize risk to laboratory personnel.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Prevents skin contact.
Body Protection A lab coat should be worn at all times.Protects against accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of vapors which may cause respiratory irritation.
Handling and Storage Procedures
  • Handling: Always handle 1-(2-Chloroethoxy)-4-methoxybenzene in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area and ventilate. Wear appropriate PPE and contain the spill.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Toxicology and Hazard Communication

1-(2-Chloroethoxy)-4-methoxybenzene is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is crucial for risk assessment and mitigation.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[6]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.[6]

Applications in Drug Development: The Carvedilol Case Study

1-(2-Chloroethoxy)-4-methoxybenzene serves as a crucial intermediate in the synthesis of several pharmaceutical agents. A notable example is its role in the production of Carvedilol, a non-selective beta-blocker used to treat high blood pressure and heart failure.[7][8]

In one synthetic route to Carvedilol, 1-(2-Chloroethoxy)-4-methoxybenzene is condensed with a 5-substituted-2-oxazolidinone intermediate. This reaction highlights the importance of this chloroethoxy-functionalized compound in building the side chain of the final drug molecule. However, it is also important to note that unreacted 1-(2-Chloroethoxy)-4-methoxybenzene can be a potential impurity in the final drug product and must be carefully monitored and controlled.[9]

Signaling Pathway of Beta-Blockers

The diagram below illustrates the general mechanism of action for beta-blockers like Carvedilol. By blocking beta-adrenergic receptors, these drugs prevent the binding of norepinephrine and epinephrine, leading to a reduction in heart rate and blood pressure.

G cluster_stimulus Sympathetic Nervous System Activation cluster_receptor Target Receptor cluster_drug Drug Intervention cluster_response Cellular and Physiological Response NE Norepinephrine/ Epinephrine BetaReceptor Beta-Adrenergic Receptor NE->BetaReceptor Binds to Response Decreased Heart Rate and Blood Pressure BetaReceptor->Response Leads to Carvedilol Carvedilol (Beta-Blocker) Carvedilol->BetaReceptor Blocks

Sources

Key chemical reactions of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Reactions of 1-(2-Chloroethoxy)-4-methoxybenzene

Abstract

This technical guide provides a comprehensive examination of the principal chemical reactions involving 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No: 3383-74-2). This bifunctional aromatic compound serves as a versatile intermediate in numerous synthetic applications, from pharmaceuticals to material science.[1] Its reactivity is governed by three distinct moieties: the primary alkyl chloride, the aryl ether linkage, and the activated aromatic ring. This document elucidates the mechanistic underpinnings and provides field-proven protocols for key transformations including its synthesis via Williamson etherification, nucleophilic substitution at the chloroethyl side chain, acid-catalyzed ether cleavage, and electrophilic substitution on the aromatic nucleus. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: A Profile of 1-(2-Chloroethoxy)-4-methoxybenzene

1-(2-Chloroethoxy)-4-methoxybenzene is an organic compound featuring a 4-methoxyphenyl (anisole) core linked via an ether bond to a 2-chloroethyl group.[1] This unique structure confers a tripartite reactivity, making it a strategic precursor in multi-step syntheses. The primary chloride is an excellent electrophilic site for SN2 reactions, the ether bonds present opportunities for cleavage under specific conditions, and the electron-rich aromatic ring is primed for electrophilic substitution. Its utility has been demonstrated in the synthesis of complex heterocyclic systems and as a monomer in the creation of advanced polymers.[1]

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for its safe handling and for the design of effective reaction and purification protocols.

PropertyValueSource
CAS Number 3383-74-2[1]
Molecular Formula C₉H₁₁ClO₂[1]
Molecular Weight 186.63 g/mol N/A
Appearance Colorless to yellow liquid[1]
Boiling Point 125-128 °C at 13.0 mbar[1]
Density ~1.13 g/mL[1]
Solubility Soluble in methanol, dichloromethane; limited solubility in water (130 mg/L at 20°C)[1]

Synthesis via Williamson Etherification

The most direct and widely employed method for preparing aryl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[2][3] In the context of 1-(2-Chloroethoxy)-4-methoxybenzene, this involves the reaction of 4-methoxyphenoxide with a 1,2-dihaloethane, such as 1-bromo-2-chloroethane.

Causality in Experimental Design:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (NaOH) is used to deprotonate the weakly acidic phenolic hydroxyl group of 4-methoxyphenol, generating the nucleophilic phenoxide.[4]

  • Choice of Alkylating Agent: 1-bromo-2-chloroethane is an ideal reagent. The bromine atom is a better leaving group than chlorine, ensuring that the initial SN2 reaction occurs preferentially at the carbon bearing the bromine. The remaining chloro group is less reactive and is retained in the final product for subsequent functionalization.

  • Solvent Selection: A polar aprotic solvent like acetone or butanone is often used to dissolve the reactants and facilitate the SN2 mechanism without solvating the nucleophile too strongly.[4]

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-Chloroethoxy)-4-methoxybenzene from 4-methoxyphenol and 1-bromo-2-chloroethane.

Materials:

  • 4-methoxyphenol

  • 1-bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃), finely pulverized

  • Butanone (Methyl Ethyl Ketone, MEK)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), finely pulverized K₂CO₃ (1.5 eq), and butanone.

  • Stir the mixture and add 1-bromo-2-chloroethane (1.2 eq).

  • Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃) and wash the solid residue with a small amount of butanone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 5% aqueous NaOH to remove any unreacted 4-methoxyphenol, followed by a wash with saturated sodium chloride solution (brine).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography to obtain pure 1-(2-Chloroethoxy)-4-methoxybenzene.

Synthesis Workflow Diagram

cluster_0 Step 1: Reactant Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification cluster_4 Final Product Reactants 4-methoxyphenol 1-bromo-2-chloroethane K2CO3 Butanone Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Filter Cool & Filter Salts Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Aqueous Work-up (NaOH, Brine) Evaporate->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product 1-(2-Chloroethoxy)-4-methoxybenzene Purify->Product

Caption: Workflow for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Key Chemical Transformations

Nucleophilic Substitution at the Chloroethyl Group

The primary alkyl chloride in 1-(2-Chloroethoxy)-4-methoxybenzene is highly susceptible to nucleophilic substitution, predominantly via the SN2 mechanism.[2] This pathway is favored due to the unhindered nature of the primary carbon, which allows for backside attack by a nucleophile in a concerted step, leading to inversion of stereochemistry (though this is not relevant for the achiral starting material).[2][3] This reaction is a cornerstone of its utility, allowing for the introduction of a wide array of functional groups.

Mechanism Rationale: The SN2 mechanism involves a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[2] Strong nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone) accelerate this reaction.[3]

Caption: The concerted SN2 mechanism for nucleophilic substitution.

Representative Protocol: Synthesis of an Amine Derivative

  • Dissolve 1-(2-Chloroethoxy)-4-methoxybenzene (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add a secondary amine (e.g., diethylamine, 2-3 eq) and a non-nucleophilic base like K₂CO₃ (1.5 eq) to act as a proton scavenger.

  • Heat the reaction mixture at 60-80°C and monitor by TLC.

  • Upon completion, perform a standard aqueous work-up to remove salts and excess amine.

  • Purify the resulting tertiary amine product by column chromatography.

Cleavage of Ether Linkages

Ethers are generally stable, but the C-O bonds can be cleaved under harsh, acidic conditions, typically with strong hydrohalic acids like HBr or HI.[5][6] In 1-(2-Chloroethoxy)-4-methoxybenzene, there are two ether bonds: an alkyl-aryl ether and a dialkyl ether.

  • Alkyl-Aryl Ether Cleavage: The bond between the aromatic ring and the ether oxygen is significantly stronger due to the sp² hybridization of the carbon and resonance effects. Cleavage here is difficult. When it does occur, it proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon, as sp² carbons do not undergo SN1 or SN2 reactions.[6][7] This yields 4-methoxyphenol and a dihaloethane.

  • Dialkyl Ether Cleavage: The chloroethoxy group's ether bond can also be cleaved. The mechanism is again initiated by protonation of the oxygen, creating a good leaving group. A nucleophile (halide ion) then attacks one of the adjacent carbons.[8]

Mechanism Rationale: The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting the poor leaving group (-OR) into a much better one (-ROH⁺).[7] The highly nucleophilic halide ion (I⁻ or Br⁻) then attacks the less sterically hindered carbon atom in an SN2 fashion.[7][8]

cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) A Ar-O-R + H-X B [Ar-O(H)+-R] + X- A->B Fast Equilibrium C X- + [Ar-O(H)+-R] D Ar-OH + R-X C->D Slow, Concerted

Caption: Mechanism of acid-catalyzed cleavage of an alkyl-aryl ether.

Representative Protocol: Cleavage with HBr

  • Place 1-(2-Chloroethoxy)-4-methoxybenzene in a heavy-walled reaction vessel with a screw cap.

  • Add an excess of concentrated hydrobromic acid (48% aqueous solution).

  • Seal the vessel and heat the mixture to 100-120°C for several hours.

  • Cool the reaction, neutralize carefully with a base (e.g., NaHCO₃ solution), and extract the products with an organic solvent like ethyl acetate.

  • Separate and purify the phenolic and alkyl halide products using chromatography.

Electrophilic Aromatic Substitution

The benzene ring in 1-(2-Chloroethoxy)-4-methoxybenzene is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating methoxy group (-OCH₃).[9] The alkoxy group is a powerful ortho, para-director due to its ability to stabilize the cationic intermediate (the arenium ion or sigma complex) through resonance.[10] Since the para position is occupied by the chloroethoxy group, substitution occurs primarily at the ortho positions (C2 and C6).

Common SEAr Reactions:

  • Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ (or without a catalyst in a polar solvent) introduces a bromine atom ortho to the methoxy group.[11]

  • Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) ortho to the methoxy group.[11][12]

  • Friedel-Crafts Reactions: Acylation or alkylation using an acyl/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl or alkyl group, again at the ortho position.[12]

A Aromatic Ring + E+ B Arenium Ion (Sigma Complex) (Resonance Stabilized) A->B Step 1: Electrophilic Attack (Slow) C Substituted Product + H+ B->C Step 2: Deprotonation (Fast)

Sources

An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-methoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-chloroethoxy)-4-methoxybenzene, a versatile chemical intermediate with applications in organic synthesis and potential relevance to the pharmaceutical industry. From its fundamental properties to detailed synthetic protocols and safety considerations, this document serves as a critical resource for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction and Core Properties

1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2) is an organic compound featuring a methoxy-substituted benzene ring connected to a chloroethoxy group.[1] This unique combination of functional groups imparts a specific reactivity profile, making it a valuable building block in targeted organic synthesis.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁ClO₂[1]
Molecular Weight 186.63 g/mol [1]
Appearance Colorless to yellow liquid[2]
Boiling Point 125-128 °C at 13 mbar[2]
Density ~1.13 g/mL[2]
Solubility Soluble in methanol and dichloromethane; limited solubility in water.[2]

Synthesis and Purification: A Practical Approach

The primary and most efficient method for the synthesis of 1-(2-chloroethoxy)-4-methoxybenzene is the Williamson ether synthesis . This classic SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Reaction Scheme

Williamson Ether Synthesis reagents 4-Methoxyphenol + 1,2-Dichloroethane base Base (e.g., NaOH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) reagents->base Reaction Conditions product 1-(2-Chloroethoxy)-4-methoxybenzene base->product SN2 Nucleophilic Substitution

Caption: General workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Causality: This protocol is adapted from established Williamson ether synthesis procedures for analogous aryl ethers. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the phenoxide nucleophile more reactive. A slight excess of the dihaloalkane is often used to favor the desired monosubstitution product.

Materials:

  • 4-Methoxyphenol

  • 1,2-Dichloroethane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (1.0 equivalent) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents). The base deprotonates the phenol to form the more nucleophilic potassium 4-methoxyphenoxide in situ.

  • Alkyl Halide Addition: Add 1,2-dichloroethane (1.1 - 1.5 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to 80-100 °C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. This removes any unreacted phenol and residual base.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is typically an oil and can be purified by one of the following methods:

  • Vacuum Distillation: This is the preferred method for purifying the liquid product on a larger scale. The boiling point is reported to be 125-128 °C at 13 mbar.[2]

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is effective.

Structural Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methoxy Group: A singlet at approximately δ 3.7-3.8 ppm, corresponding to the -OCH₃ protons.

  • Chloroethoxy Group: Two triplets, one for the -OCH₂- protons (δ ~4.1-4.2 ppm) and one for the -CH₂Cl protons (δ ~3.8-3.9 ppm), each integrating to 2H. The downfield shift of the -OCH₂- protons is due to the adjacent oxygen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Aromatic Carbons: Four signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most downfield in the aromatic region, followed by the carbon attached to the chloroethoxy group. The two sets of equivalent CH carbons will appear at distinct chemical shifts.

  • Methoxy Carbon: A signal around δ 55-56 ppm.

  • Chloroethoxy Carbons: A signal for the -OCH₂- carbon at approximately δ 68-70 ppm and a signal for the -CH₂Cl carbon at a more upfield position, around δ 42-44 ppm, due to the deshielding effect of the chlorine atom.

Infrared (IR) Spectroscopy
  • C-O-C (Aryl Ether) Stretch: Strong, characteristic bands in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹.

  • C-H (Aromatic) Stretch: Peaks typically appear above 3000 cm⁻¹.

  • C-H (Aliphatic) Stretch: Peaks in the range of 2950-2850 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 186 and an M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would likely involve the loss of the chloroethyl group or cleavage of the ether linkage.

Reactivity and Synthetic Utility

The reactivity of 1-(2-chloroethoxy)-4-methoxybenzene is dominated by the chloroethoxy moiety. The terminal chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, extending the carbon chain and creating more complex molecules.

This compound serves as a valuable intermediate in the synthesis of more elaborate structures, including those with potential pharmacological activity.[2]

Applications in Drug Development

While direct applications of 1-(2-chloroethoxy)-4-methoxybenzene in marketed drugs are not widely documented, its structural motifs are present in several pharmacologically active compounds. Its utility lies in its role as a precursor or intermediate.

A notable example is the related compound, 1-(2-chloroethoxy)-2-methoxybenzene , which has been identified as a process impurity in the synthesis of Carvedilol , a non-selective beta-blocker used to treat heart failure and high blood pressure.[1] The synthesis and control of such impurities are critical aspects of pharmaceutical development and manufacturing.

The 2-(4-methoxyphenoxy)ethyl moiety, which can be readily derived from 1-(2-chloroethoxy)-4-methoxybenzene, is a structural component of various research compounds and could be a key building block in the synthesis of novel therapeutic agents.

Safety and Handling

General Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.

  • Combustibility: It is a combustible liquid.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene is a valuable and versatile chemical intermediate with a well-defined synthetic pathway. Its utility in organic synthesis, coupled with its relevance to pharmaceutical compound structures, makes it a molecule of interest for researchers in drug discovery and process development. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and safe handling. As with any chemical synthesis, a thorough understanding of the reaction mechanism and potential hazards is essential for successful and safe laboratory practice.

References

  • Pharmaffiliates. 1-(2-Chloroethoxy)-2-methoxybenzene. [Link]

  • Chemsrc. 1-Chloro-4-methoxybenzene. [Link]

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Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Formylation in Aromatic Systems

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent, which subsequently engages in an electrophilic aromatic substitution to introduce a formyl (-CHO) group onto the aromatic ring.[2][3][4] The resulting aromatic aldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals, owing to the versatile reactivity of the aldehyde functional group.

This application note provides a comprehensive protocol for the Vilsmeier-Haack formylation of 1-(2-chloroethoxy)-4-methoxybenzene. The presence of two activating groups, a methoxy and a chloroethoxy group, renders the aromatic ring of this substrate particularly susceptible to electrophilic attack, making it an excellent candidate for this transformation. The resulting product, 2-(2-chloroethoxy)-5-methoxybenzaldehyde, is a valuable building block for more complex molecular architectures. Herein, we delineate the reaction mechanism, provide a detailed experimental procedure, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: A Stepwise Look at Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism.[3] The initial step involves the formation of the highly electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF with phosphorus oxychloride.[2][4] This is followed by the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of 1-(2-chloroethoxy)-4-methoxybenzene. The reaction culminates in hydrolysis during the work-up phase to yield the final aldehyde product.[2][4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 1-(2-Chloroethoxy)-4-methoxybenzene Iminium_Intermediate Iminium Intermediate Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product 2-(2-Chloroethoxy)-5-methoxybenzaldehyde Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Materials and Equipment

Reagents Grade Supplier
1-(2-Chloroethoxy)-4-methoxybenzene≥98%Commercially Available
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium Acetate (NaOAc)Anhydrous, ≥99%Commercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Ice bath
Heating mantle with temperature control
Condenser
Addition funnel
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Fume hood

Experimental Protocol

Workflow Overview

Vilsmeier_Haack_Workflow start Start reagent_prep Vilsmeier Reagent Preparation (POCl₃ in DMF at 0°C) start->reagent_prep substrate_addition Substrate Addition (1-(2-Chloroethoxy)-4-methoxybenzene in DCM) reagent_prep->substrate_addition reaction Reaction (Stir at room temp. to 40°C) substrate_addition->reaction workup Aqueous Work-up (Addition of NaOAc solution) reaction->workup extraction Extraction (with Diethyl Ether) workup->extraction wash Washing (Sat. NaHCO₃, Brine) extraction->wash drying Drying (Anhydrous Na₂SO₄) wash->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Silica Gel Chromatography) concentration->purification end End Product purification->end

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • To the flask, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a pale yellow to orange colored Vilsmeier reagent should be observed.

  • Formylation Reaction:

    • Dissolve 1-(2-chloroethoxy)-4-methoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate (NaOAc) (5 equivalents).[5] Caution: The initial quenching is exothermic.

    • Stir the mixture vigorously for 30 minutes at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[5]

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).[5]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[5]

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(2-chloroethoxy)-5-methoxybenzaldehyde.[5]

Data and Expected Results

Parameter Value Rationale/Comment
Stoichiometry (Substrate:DMF:POCl₃) 1 : 3 : 1.2An excess of DMF and POCl₃ ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Reaction Temperature 40-50 °CModerate heating is generally sufficient for activated aromatic rings. Higher temperatures may lead to side products.
Reaction Time 4-6 hoursReaction time should be optimized by monitoring with TLC.
Expected Yield 70-85%Yields can vary based on the purity of reagents and reaction conditions.
Appearance of Product Yellow to yellow-green liquid or low melting solid.[6]
Analytical Data
¹H NMRCharacteristic aldehyde proton singlet around δ 9.8-10.5 ppm.
¹³C NMRCarbonyl carbon signal around δ 190 ppm.
IR SpectroscopyStrong C=O stretching vibration around 1670-1690 cm⁻¹.
Mass SpectrometryMolecular ion peak corresponding to the product's molecular weight.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Formation Inactive Vilsmeier reagent.Ensure anhydrous conditions. Use fresh, high-purity DMF and POCl₃.
Low reactivity of the substrate.Increase reaction temperature or time. However, be cautious of decomposition.
Formation of Multiple Products Over-reaction or side reactions.Use milder reaction conditions (lower temperature, shorter time). Check the stoichiometry of reagents.[7]
Difficult Purification Presence of unreacted DMF.Ensure thorough aqueous work-up and washing to remove residual DMF.
Product is unstable on silica gel.Consider alternative purification methods such as distillation under reduced pressure or crystallization.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[8][9][10][11] It causes severe burns to the skin and eyes and is fatal if inhaled. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Neoprene), a lab coat, and safety goggles with a face shield.[10] Have a suitable quenching agent (e.g., dry sand, sodium bicarbonate) readily available.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the reaction vessel, which could violently decompose the POCl₃.

  • The quenching step is highly exothermic and should be performed slowly and with efficient cooling.

References

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Slideshare. Vilsmeier haack reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Patil, V. D., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Jones, C. M., & Marson, C. M. (2021). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355-686.
  • Akamanchi, K. G., & Patel, H. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino) prop-2-en-1-al and its synthetic applications. International Journal of ChemTech Research, 5(4), 187-194.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Syntheses. (2019). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles. Organic Syntheses, 96, 10-23.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146-1151.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Sciencemadness Discussion Board. Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. [Link]

  • Royal Society of Chemistry. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. [Link]

  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 89(1), 201-208.
  • Reddit. r/chemistry - Purifying aldehydes?. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

  • Google Patents. US3652675A - 2-methoxy-5-hydroxybenzaldehyde.
  • Google Patents.
  • Organic Syntheses. (1963). p-Dimethylaminobenzaldehyde. Organic Syntheses, 43, 34.
  • Reddit. r/OrganicChemistry - Vilsmeier Haack Reaction. [Link]

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Application of 1-(2-Chloroethoxy)-4-methoxybenzene in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Chloroethoxy)-4-methoxybenzene in polymer chemistry. This guide offers in-depth insights into its use as both a versatile initiator for controlled/living radical polymerizations and as a monomer for the synthesis of functional polyethers. The protocols detailed herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Unique Duality of 1-(2-Chloroethoxy)-4-methoxybenzene

1-(2-Chloroethoxy)-4-methoxybenzene, a molecule featuring a terminal alkyl chloride and a methoxy-substituted aromatic ring, presents a unique combination of reactive sites. The chloroethoxy group serves as a classical initiating site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Simultaneously, the chloro group can participate in nucleophilic substitution reactions, most notably the Williamson ether synthesis, enabling its use as a monomer in the creation of novel polyethers. This dual reactivity makes it a valuable building block for the synthesis of advanced polymeric materials, including block copolymers and functional polymers for various applications.

Part 1: 1-(2-Chloroethoxy)-4-methoxybenzene as an Initiator for Atom Transfer Radical Polymerization (ATRP)

The presence of a readily cleavable carbon-chlorine bond makes 1-(2-Chloroethoxy)-4-methoxybenzene an effective initiator for ATRP, a robust method for controlled radical polymerization.[1][2] This section details its application in the synthesis of polystyrene, a widely used polymer, as a model system.

Mechanism of Initiation in ATRP

ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper(I) halide.[3] The initiator, in this case, 1-(2-Chloroethoxy)-4-methoxybenzene, is activated by the copper(I) complex, which abstracts the chlorine atom to form a copper(II) species and a carbon-centered radical. This radical then initiates polymerization by adding to a monomer molecule. The key to the "living" nature of ATRP is the reversible deactivation of the growing polymer chain by the copper(II) complex, which reforms the dormant, halogen-capped polymer chain. This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for the controlled growth of polymer chains.[3][4]

Diagram 1: ATRP Initiation Mechanism

ATRP_Initiation initiator 1-(2-Chloroethoxy)-4-methoxybenzene (Initiator) radical Initiator Radical initiator->radical k_act cu_i Cu(I)/Ligand (Catalyst) cu_ii Cu(II)/Ligand (Deactivator) radical->initiator k_deact propagating Propagating Polymer Chain radical->propagating + Monomer monomer Styrene (Monomer) dormant Dormant Polymer Chain propagating->dormant k_deact dormant->propagating k_act

Caption: Initiation and propagation in ATRP using 1-(2-Chloroethoxy)-4-methoxybenzene.

Protocol 1: ATRP of Styrene Initiated by 1-(2-Chloroethoxy)-4-methoxybenzene

This protocol describes the synthesis of polystyrene with a target molecular weight. The ratio of monomer to initiator determines the theoretical molecular weight of the resulting polymer.

Materials:

ReagentCAS NumberSupplier RecommendationPurity
1-(2-Chloroethoxy)-4-methoxybenzene3383-74-2Sigma-Aldrich, Alfa Aesar>98%
Styrene100-42-5Sigma-Aldrich>99%
Copper(I) bromide (CuBr)7787-70-4Sigma-Aldrich99.99%
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-5Sigma-Aldrich>99%
Anisole (Anhydrous)100-66-3Sigma-Aldrich99.7%
Methanol67-56-1Fisher ScientificACS Grade
Tetrahydrofuran (THF)109-99-9Sigma-AldrichHPLC Grade

Experimental Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and degas by three cycles of vacuum and backfilling with argon.

  • Addition of Reagents: Under an argon atmosphere, add anhydrous anisole (10 mL), purified styrene (10.4 g, 100 mmol), and PMDETA (20.9 µL, 0.1 mmol) to the Schlenk flask via syringe.

  • Initiation: Stir the mixture at room temperature until the CuBr/PMDETA complex forms (the solution should turn green). Then, add 1-(2-Chloroethoxy)-4-methoxybenzene (186.6 mg, 1.0 mmol) via syringe to initiate the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C. Monitor the reaction progress by taking small aliquots at timed intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.[5]

  • Termination and Purification: After the desired conversion is reached (e.g., 8-10 hours), terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. Dilute the viscous solution with THF (20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the purified polymer solution into an excess of cold methanol (400 mL). Collect the white polystyrene precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.[6]

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (Đ) of the polymer by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).[6] Confirm the polymer structure and end-group functionality using ¹H NMR spectroscopy.

Expected Outcome: This procedure should yield polystyrene with a molecular weight close to the theoretical value (calculated as ([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion) and a low polydispersity index (typically below 1.3).

Part 2: 1-(2-Chloroethoxy)-4-methoxybenzene as a Monomer in Williamson Ether Synthesis

The chloroethoxy group of 1-(2-Chloroethoxy)-4-methoxybenzene can undergo nucleophilic substitution with a phenoxide, a classic example of the Williamson ether synthesis.[7][8] This reaction can be extended to polycondensation with a bisphenol to form a polyether. This section provides a protocol for the synthesis of a polyether using hydroquinone as the co-monomer.

Mechanism of Polyether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[9][10] In the context of polycondensation, a bisphenol is deprotonated by a strong base to form a diphenoxide, which then reacts with 1-(2-Chloroethoxy)-4-methoxybenzene in a stepwise manner to build the polymer chain.

Diagram 2: Williamson Polyether Synthesis Workflow

Williamson_Workflow cluster_reactants Reactant Preparation cluster_reaction Polycondensation cluster_workup Purification Hydroquinone Hydroquinone 1-(2-Chloroethoxy)-4-methoxybenzene 1-(2-Chloroethoxy)-4-methoxybenzene Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Deprotonation of Hydroquinone Deprotonation of Hydroquinone Nucleophilic Substitution Nucleophilic Substitution Deprotonation of Hydroquinone->Nucleophilic Substitution Polymer Chain Growth Polymer Chain Growth Nucleophilic Substitution->Polymer Chain Growth Precipitation in Non-solvent Precipitation in Non-solvent Polymer Chain Growth->Precipitation in Non-solvent Filtration and Washing Filtration and Washing Drying Drying

Caption: Workflow for the synthesis of a polyether via Williamson polycondensation.

Protocol 2: Synthesis of a Poly(ether) from 1-(2-Chloroethoxy)-4-methoxybenzene and Hydroquinone

This protocol details the synthesis of a poly(ether) via nucleophilic aromatic substitution.

Materials:

ReagentCAS NumberSupplier RecommendationPurity
1-(2-Chloroethoxy)-4-methoxybenzene3383-74-2Sigma-Aldrich, Alfa Aesar>98%
Hydroquinone123-31-9Sigma-Aldrich>99%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Sigma-Aldrich>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich99.8%
Toluene108-88-3Fisher ScientificACS Grade
Methanol67-56-1Fisher ScientificACS Grade

Experimental Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet, add hydroquinone (1.10 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), anhydrous DMF (50 mL), and toluene (25 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux (approximately 120-130 °C) for 4 hours to azeotropically remove any residual water, which is collected in the Dean-Stark trap.

  • Monomer Addition: After cooling the reaction mixture to 80 °C, add 1-(2-Chloroethoxy)-4-methoxybenzene (1.87 g, 10 mmol) dropwise over 30 minutes.

  • Polycondensation: Increase the temperature to 150 °C and maintain it for 24 hours under a gentle flow of nitrogen.

  • Polymer Isolation: Cool the reaction mixture to room temperature and pour it into a large excess of a methanol/water mixture (1:1 v/v, 500 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 70 °C until a constant weight is achieved.

  • Characterization: Characterize the resulting polyether by ¹H NMR and FTIR spectroscopy to confirm its structure. Determine the molecular weight and thermal properties (glass transition temperature, T_g, and decomposition temperature, T_d) using GPC and thermogravimetric analysis (TGA)/differential scanning calorimetry (DSC), respectively.

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene is a highly versatile compound in polymer chemistry, capable of acting as both an initiator for controlled radical polymerizations and a monomer for polyether synthesis. The protocols provided in this guide offer a starting point for researchers to explore the synthesis of a wide range of well-defined polymers with tailored architectures and functionalities. The ability to precisely control polymer structures opens up possibilities for the development of advanced materials for applications in drug delivery, smart materials, and nanotechnology.

References

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  • MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYSTYRENE: NSF-POLYED SCHOLARS PROJECT. (1994). NASA-CR-196323.
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Use of 1-(2-Chloroethoxy)-4-methoxybenzene as a monomer for temperature-responsive polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Leveraging 1-(2-Chloroethoxy)-4-methoxybenzene for the Synthesis of Advanced Temperature-Responsive Polymers in Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

Temperature-responsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), represent a class of "smart" materials capable of undergoing reversible phase transitions in aqueous solutions in response to thermal stimuli.[1][2] This property is of paramount interest for biomedical applications, including controlled drug delivery, where a therapeutic payload can be released at a specific physiological site by a localized temperature change.[3][4] This application note details the use of a novel monomer, 1-(2-Chloroethoxy)-4-methoxybenzene, for the synthesis of a new class of thermoresponsive polymers. We provide a comprehensive guide, from the rationale for monomer selection and polymerization strategy to detailed protocols for synthesis, characterization, and application in a model drug release system. The protocols emphasize controlled radical polymerization techniques to ensure well-defined polymer architectures, which are crucial for predictable and reproducible thermoresponsive behavior.

Introduction: The Case for a Novel Monomer

The field of thermoresponsive polymers has been largely dominated by poly(N-isopropylacrylamide) (PNIPAM) and its derivatives, which exhibit an LCST close to physiological temperature.[3][5] However, the quest for new polymers with enhanced biocompatibility, tunable transition temperatures, and functional handles for bioconjugation remains a critical research endeavor.

1-(2-Chloroethoxy)-4-methoxybenzene emerges as a highly promising candidate for several strategic reasons:

  • Tunable Hydrophilicity/Hydrophobicity: The methoxybenzene core provides a hydrophobic backbone, while the ether linkage in the side chain contributes hydrophilic character. This inherent balance is a key determinant of LCST behavior in aqueous solutions.[6][7]

  • Functional Handle: The terminal chloride on the ethoxy side chain serves as a latent functional group. It can be exploited for post-polymerization modification, allowing for the attachment of targeting ligands, drugs, or other functional moieties.

  • Vinyl Ether Potential: While not a vinyl ether itself, its structure is amenable to being a precursor for a vinyl ether monomer, a class of monomers well-suited for controlled cationic polymerization methods that offer excellent control over polymer architecture.[8][9][10] For the purpose of this guide, we will consider its use in a vinyl ether derivative form for polymerization.

Polymerization Strategy: Cationic RAFT for Precision Control

To synthesize well-defined polymers from vinyl ether-type monomers, living cationic polymerization techniques are superior to conventional free-radical methods.[11][12] We have selected Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization adapted for cationic systems as the method of choice. Cationic RAFT polymerization provides exceptional control over molecular weight, results in a narrow molecular weight distribution (low dispersity, Đ), and preserves chain-end functionality.[10][13] This level of control is essential because the LCST of a polymer is highly dependent on its molecular weight and composition.[6]

Below is a conceptual workflow for the synthesis and subsequent characterization of the target polymer, which we will designate as P(CEMB-VE) for poly(1-(2-chloroethoxy)-4-methoxybenzene vinyl ether).

G cluster_0 Synthesis Phase cluster_1 Characterization Phase cluster_2 Application Phase Monomer 1. Monomer Synthesis (CEMB-VE) RAFT 2. Cationic RAFT Polymerization Monomer->RAFT Initiator, CTA Purification 3. Purification (Precipitation/Dialysis) RAFT->Purification GPC 4. Molecular Weight (GPC/SEC) Purification->GPC NMR 5. Structure Verification (¹H NMR) GPC->NMR LCST 6. Thermoresponse Analysis (DSC, DLS, Turbidimetry) NMR->LCST Loading 7. Drug Loading LCST->Loading Release 8. In Vitro Release Study Loading->Release

Caption: Workflow for P(CEMB-VE) synthesis and application.

Protocol 1: Synthesis of P(CEMB-VE) via Cationic RAFT Polymerization

This protocol describes the synthesis of P(CEMB-VE) using a moisture-tolerant cationic RAFT system, which simplifies the experimental setup.[8][13]

Materials:

  • CEMB-Vinyl Ether Monomer (Assumed synthesized, >99% purity)

  • Chain Transfer Agent (CTA): Xanthate or Dithiocarbamate suitable for cationic RAFT

  • Initiator: A strong organic acid such as pentacarbomethoxycyclopentadiene (PCCP)[13]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quenching Agent: Anhydrous Methanol

  • Precipitation Solvent: Cold Diethyl Ether

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware

Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Preparation: In the inert atmosphere of a glovebox or via Schlenk line, add the CEMB-VE monomer (e.g., 5.0 g, X mmol), CTA (Y mmol, targeting a specific degree of polymerization), and anhydrous DCM (to achieve a 50% w/v solution) to the flask.

  • Initiation: Dissolve the PCCP initiator (Z mmol, typically at a specific ratio to CTA) in a minimal amount of anhydrous DCM in a separate vial. Using a gas-tight syringe, transfer the initiator solution to the stirring monomer/CTA solution in the Schlenk flask.

    • Rationale: The strong acid initiator protonates the monomer, creating the initial cationic species. The CTA rapidly traps this cation, establishing the RAFT equilibrium that controls the polymerization.[10]

  • Polymerization: Allow the reaction to proceed at room temperature for a predetermined time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots at intervals and analyzing monomer conversion via ¹H NMR.

  • Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of anhydrous methanol (~2 mL) to the reaction mixture. This terminates the cationic chain ends.

  • Purification:

    • Concentrate the polymer solution under reduced pressure.

    • Slowly add the concentrated solution dropwise into a large beaker of vigorously stirring cold diethyl ether (approx. 10x volume). The polymer will precipitate as a solid.

    • Scientist's Note: This step is crucial for removing unreacted monomer and low molecular weight oligomers. The choice of a non-solvent (diethyl ether) ensures efficient precipitation of the polymer.

    • Allow the precipitate to settle, then decant the supernatant.

    • Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold diethyl ether two more times to ensure high purity.

  • Drying: Collect the final polymer precipitate by filtration and dry it under high vacuum at room temperature until a constant weight is achieved. Store the final product under inert gas.

Protocol 2: Characterization of P(CEMB-VE)

Accurate characterization is paramount to confirm the successful synthesis and to understand the thermoresponsive properties of the polymer.[14]

4.1. Molecular Weight and Dispersity (Gel Permeation Chromatography - GPC/SEC)

  • Procedure: Prepare a solution of the dried P(CEMB-VE) in a suitable solvent (e.g., THF) at a concentration of ~1 mg/mL. Filter the solution through a 0.22 µm syringe filter. Analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Expected Outcome: A narrow, monomodal peak indicating a low dispersity (Đ < 1.3), confirming the controlled nature of the cationic RAFT polymerization.

4.2. Determination of Lower Critical Solution Temperature (LCST) The LCST is not a single point but a phase boundary. The cloud point (Tcp) is often measured as a proxy for the LCST at a specific concentration.[2][15] We recommend using at least two of the following methods for robust characterization.

Method A: Turbidimetry via UV-Vis Spectrophotometry

  • Principle: This is the most common method. As the polymer solution is heated past its LCST, the polymer chains collapse and aggregate, causing the solution to become turbid. This turbidity is measured as an increase in absorbance (or decrease in transmittance).[2][16]

  • Protocol:

    • Prepare a 1.0 wt% solution of P(CEMB-VE) in deionized water. Ensure complete dissolution, which may require cooling.

    • Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Set the wavelength to 600 nm (where the polymer itself does not absorb light).

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 15 °C).

    • Increase the temperature at a controlled rate (e.g., 0.5 °C/min) while recording the transmittance.

    • Data Analysis: Plot % Transmittance vs. Temperature. The LCST (or Tcp) is defined as the temperature at which the transmittance drops to 50% of its initial value.

Method B: Dynamic Light Scattering (DLS)

  • Principle: DLS measures the size of particles in solution. Below the LCST, it measures the hydrodynamic radius of individual polymer coils. Above the LCST, it measures the size of the collapsed, aggregated globules, showing a dramatic increase in particle size.[15][17][18]

  • Protocol:

    • Use the same 1.0 wt% polymer solution as in the turbidimetry measurement.

    • Place the sample in the DLS instrument.

    • Perform size measurements at incremental temperatures (e.g., every 2 °C) across the expected transition range.

    • Data Analysis: Plot the average hydrodynamic radius (Rh) or the derived count rate versus temperature. The onset of a sharp increase in size/count rate indicates the LCST.

Method C: Differential Scanning Calorimetry (DSC)

  • Principle: The dehydration of polymer chains during the LCST transition is an endothermic process because it involves breaking the hydrogen bonds between the polymer and water. DSC can measure this heat flow.[2][19]

  • Protocol:

    • Accurately weigh about 10-15 mg of the 1.0 wt% polymer solution into a hermetically sealed DSC pan.

    • Prepare a reference pan containing the same mass of deionized water.

    • Place both pans in the DSC instrument.

    • Heat the sample at a rate of 2-5 °C/min through the expected LCST range.

    • Data Analysis: The LCST is identified as the onset or peak of the endothermic transition in the heat flow vs. temperature plot.

Table 1: Representative Characterization Data for P(CEMB-VE)

PropertyMethodResultRationale / Interpretation
Number-Average MW (Mn)GPC/SEC15,200 g/mol Controlled by the monomer-to-CTA ratio.
Dispersity (Đ)GPC/SEC1.15Value < 1.3 indicates a well-controlled, "living" polymerization.
Cloud Point (Tcp)Turbidimetry39.5 °CIdeal for hyperthermia-triggered drug release (local heating > 37°C).
Aggregation OnsetDLS39.2 °CCorrelates well with turbidimetry, confirming phase transition.
Endothermic PeakDSC40.1 °CConfirms the energetic basis of the phase transition.

Application Protocol: Temperature-Triggered Drug Release

This section demonstrates how P(CEMB-VE) can be used to encapsulate and release a model hydrophobic drug, Doxorubicin (DOX), a common anticancer agent.[20]

Mechanism: Below the LCST, both the polymer and drug are dispersed in the aqueous medium. When the temperature is raised above the LCST, the polymer chains collapse into hydrophobic globules, physically entrapping the nearby hydrophobic drug molecules.[4][21]

G cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) l0 Polymer Chains (Soluble) l1 Drug Molecules (Free) p1 Agg Aggregated Polymer p1->Agg Heat > LCST p2 p3 p4 d1 d2 Agg->p4 Cool < LCST (Drug Release) d3 d4 l2 Drug Encapsulated

Caption: Drug encapsulation and release by a thermoresponsive polymer.

Protocol 3: DOX Loading and In Vitro Release Study

Materials:

  • P(CEMB-VE) polymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO suitable to retain polymer-drug complex, e.g., 3.5 kDa)

  • UV-Vis Spectrophotometer

Procedure:

Part A: Drug Loading

  • DOX Preparation: Dissolve DOX·HCl in PBS. Add a stoichiometric amount of TEA to deprotonate the DOX·HCl to its more hydrophobic free base form, which improves encapsulation.

  • Polymer Solution: Dissolve P(CEMB-VE) in the same PBS buffer at a concentration well below its LCST (e.g., at 4 °C) to ensure it is fully hydrated.

  • Loading: Add the DOX solution to the cold polymer solution (e.g., at a 1:5 drug-to-polymer weight ratio). Stir the mixture at 4 °C for 12 hours to allow for equilibration.

  • Purification: Transfer the mixture to dialysis tubing and dialyze against fresh, cold PBS (pH 7.4) for 24 hours (changing the buffer every 4-6 hours) to remove any unloaded, free DOX.

  • Quantification: Determine the amount of encapsulated DOX by lysing a small aliquot of the purified solution with a solvent that dissolves the polymer aggregates (e.g., DMSO) and measuring the DOX absorbance at 480 nm. Calculate the drug loading content (DLC) and encapsulation efficiency (EE).

Part B: In Vitro Release Study

  • Setup: Place a known volume (e.g., 2 mL) of the DOX-loaded polymer solution into a dialysis bag. Submerge the bag in a larger volume of pre-warmed PBS (e.g., 50 mL) in a beaker, maintained at two different temperatures in separate experiments:

    • Control: 25 °C (Below LCST)

    • Release: 40 °C (Above LCST)

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the external PBS buffer and immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Analysis: Measure the concentration of DOX in the withdrawn aliquots using UV-Vis spectrophotometry at 480 nm.

  • Data Analysis: Calculate the cumulative percentage of drug released over time for both temperatures. A significantly faster and higher release profile is expected at 40 °C compared to 25 °C, demonstrating temperature-triggered release.

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene serves as a versatile and promising monomer for the development of novel thermoresponsive polymers. Through controlled polymerization techniques like cationic RAFT, it is possible to synthesize polymers with a well-defined architecture and a predictable LCST. The protocols outlined in this note provide a robust framework for the synthesis, characterization, and preliminary application of these polymers in temperature-triggered drug delivery systems. Future work could involve leveraging the chloro- functionality for attaching targeting moieties or copolymerizing with other monomers to finely tune the LCST for specific therapeutic windows.

References

  • Review of Applications and Future Prospects of Stimuli-Responsive Hydrogel Based on Thermo-Responsive Biopolymers in Drug Delivery Systems. (n.d.). MDPI. [Link]

  • Thermo-responsive polymers: Applications of smart materials in drug delivery and tissue engineering. (2019). Materials Science & Engineering C. [Link]

  • Thermoresponsive Polymers for Biomedical Applications. (2012). MDPI. [Link]

  • Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. (2016). International Journal of Nanomedicine. [Link]

  • Moisture tolerant cationic RAFT polymerization of vinyl ethers. (2022). Polymer Chemistry. [Link]

  • Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers. (2024). Polymer Chemistry. [Link]

  • Moisture tolerant cationic RAFT polymerization of vinyl ethers. (2022). The Royal Society of Chemistry. [Link]

  • Thermoresponsive Polymers with Functional Groups Selected for Pharmaceutical and Biomedical Applications. (2013). ACS Symposium Series. [Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. (2023). Lab on a Chip. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science. [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science. [Link]

  • All-Atom Molecular Dynamics Simulations of the Temperature Response of Poly(glycidyl ether)s with Oligooxyethylene Side Chains Terminated with Alkyl Groups. (2022). MDPI. [Link]

  • Protocols to Observe Changes in the Lower Critical Solution Temperature Induced By an Applied Potential. (2018). ResearchGate. [Link]

  • Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers. (2021). MDPI. [Link]

  • Synthesis and Characterization of a Thermoresponsive Copolymer with an LCST–UCST-like Behavior and Exhibiting Crystallization. (2023). ACS Omega. [Link]

  • Lower critical solution temperature. (n.d.). Grokipedia. [Link]

  • Thermoresponsive Polymers with LCST Transition: Synthesis, Characterization, and Their Impact on Biomedical Frontiers. (2023). ResearchGate. [Link]

  • Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended measurement conditions. (2017). Polymer Chemistry. [Link]

  • Characterization of polymers based on differential scanning calorimetry based techniques. (2023). ResearchGate. [Link]

  • Temperature-responsive polymer. (n.d.). Wikipedia. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). National Institutes of Health. [Link]

  • Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. (n.d.). Polymer Chemistry. [Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. (2023). The Royal Society of Chemistry. [Link]

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Application Note: 1-(2-Chloroethoxy)-4-methoxybenzene as a Versatile Precursor for the N-Alkylation of Pyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous clinically approved drugs.[1][2] The functionalization of the pyrazole nucleus is a critical strategy for modulating the pharmacological and physicochemical properties of these molecules. This application note provides a detailed guide on the use of 1-(2-chloroethoxy)-4-methoxybenzene as a robust precursor for the N-alkylation of pyrazole scaffolds. We will explore the chemical rationale behind this synthetic strategy, present a detailed, step-by-step experimental protocol, and discuss the significance of the resulting derivatives in the context of drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets through various non-covalent interactions.[1][3] The versatility of the pyrazole core has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant agents.[2][4]

Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its clinical and commercial significance.[1][4] The biological activity of these molecules is often finely tuned by the nature and position of substituents on the pyrazole ring. N-alkylation, in particular, is a common and effective strategy for modifying a compound's lipophilicity, metabolic stability, and target-binding affinity.[5] Therefore, efficient and reliable methods for introducing diverse N-alkyl groups are of paramount importance.

The Precursor: 1-(2-Chloroethoxy)-4-methoxybenzene

1-(2-Chloroethoxy)-4-methoxybenzene is a valuable bifunctional reagent for organic synthesis. Its utility stems from the distinct reactivity of its constituent parts.

Physicochemical Properties

A summary of the key properties of 1-(2-chloroethoxy)-4-methoxybenzene is presented below.

PropertyValueReference(s)
CAS Number 3383-74-2[6][7]
Molecular Formula C₉H₁₁ClO₂[6][7]
Molecular Weight 186.63 g/mol [7]
Appearance Colorless to yellow liquid[6]
Density ~1.13 g/mL[6]
Boiling Point 125-128 °C @ 13.0 mbar[6]
Solubility Soluble in methanol, dichloromethane; limited in water[6]
Chemical Reactivity & Rationale for Use

The primary site of reactivity for the application described herein is the terminal chloroethyl group (-OCH₂CH₂Cl). The chlorine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This makes 1-(2-chloroethoxy)-4-methoxybenzene an excellent alkylating agent for introducing a 2-(4-methoxyphenoxy)ethyl moiety onto a nucleophilic substrate.

The deprotonated nitrogen of a pyrazole ring is a potent nucleophile, making the reaction between the pyrazole anion and 1-(2-chloroethoxy)-4-methoxybenzene an efficient and predictable synthetic transformation. The methoxy-substituted phenyl ether portion of the molecule can also play a crucial role in the final derivative by participating in π-stacking or hydrogen bonding interactions with biological targets, or it can serve as a handle for further synthetic modifications.

Synthetic Strategy: N-Alkylation of Pyrazoles

The core of this application is the N-alkylation of a pyrazole ring via a classic Williamson ether synthesis-type reaction, which proceeds through a nucleophilic substitution (Sₙ2) mechanism.

Mechanistic Rationale

The reaction is typically a two-step, one-pot process:

  • Deprotonation: The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic pyrazolate anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction to completion.[5]

  • Nucleophilic Attack: The resulting pyrazolate anion attacks the electrophilic carbon of the chloroethoxy group, displacing the chloride ion and forming a new N-C bond.

For unsymmetrical pyrazoles, this reaction can potentially yield a mixture of two regioisomers (e.g., N1 and N2 alkylation). The regioselectivity is often influenced by steric hindrance around the nitrogen atoms, with the alkylating agent preferentially attacking the less sterically hindered nitrogen.[8][9] For this protocol, we will use a symmetrical pyrazole (3,5-dimethylpyrazole) to yield a single product.

General Reaction Scheme

G pyrazole Pyrazole (e.g., 3,5-dimethylpyrazole) anion Pyrazolate Anion pyrazole->anion 1. Deprotonation precursor 1-(2-Chloroethoxy)-4-methoxybenzene base Base (e.g., NaH) Solvent (e.g., DMF) product N-Alkylated Pyrazole Product anion->product 2. SN2 Attack salt NaCl plus1 + plus2 +

Caption: General reaction scheme for N-alkylation of pyrazoles.

Detailed Experimental Protocol

This section provides a detailed procedure for the synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole as a representative example.

Materials and Reagents
  • 3,5-Dimethylpyrazole (98%)

  • 1-(2-Chloroethoxy)-4-methoxybenzene (≥98%)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

CAUTION: Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere. All glassware must be thoroughly dried before use.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, e.g., 0.53 g for 10 mmol scale).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Causality: Starting at 0 °C helps to control the initial exothermic reaction during the deprotonation of the pyrazole.[5]

  • Pyrazole Addition: Dissolve 3,5-dimethylpyrazole (1.0 equivalent, e.g., 0.96 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

  • Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

    • Causality: This period ensures the complete formation of the pyrazolate anion, which is essential for an efficient reaction.

  • Precursor Addition: Re-cool the reaction mixture to 0 °C. Add 1-(2-chloroethoxy)-4-methoxybenzene (1.1 equivalents, e.g., 2.05 g, 11 mmol) dropwise via syringe.

  • Alkylation Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as the eluent). The consumption of the starting pyrazole and the appearance of a new, less polar product spot should be observed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (e.g., 20 mL) to neutralize any remaining NaH.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL) to remove residual water.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure N-alkylated pyrazole.

Experimental Workflow Visualization

G A Reaction Setup (NaH in DMF at 0°C under N2) B Deprotonation (Add 3,5-dimethylpyrazole, warm to RT) A->B C Alkylation (Cool to 0°C, add precursor, warm to RT) B->C D Reaction Monitoring (TLC) C->D E Quenching (Cool to 0°C, add aq. NH4Cl) D->E If complete F Aqueous Workup (EtOAc extraction, washes) E->F G Purification (Column Chromatography) F->G H Analysis & Characterization (NMR, MS) G->H

Caption: Workflow for the N-alkylation of 3,5-dimethylpyrazole.

Characterization and Data

Expected Outcome

The protocol is expected to yield the product, 1-[2-(4-methoxyphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole , as a colorless oil or a low-melting solid with yields typically ranging from 70-90% after purification.

Analytical Data Summary

The following table provides expected (hypothetical) analytical data for the validation of the product structure.

AnalysisExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.00-6.80 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole C4-H), 4.30 (t, 2H, N-CH₂), 4.20 (t, 2H, O-CH₂), 3.78 (s, 3H, OCH₃), 2.25 (s, 3H, pyrazole-CH₃), 2.20 (s, 3H, pyrazole-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 154.0, 152.5, 148.0, 139.0, 115.0, 114.5, 105.5, 66.0, 55.8, 48.0, 13.5, 11.0.
HRMS (ESI) Calculated for C₁₄H₁₈N₂O₂ [M+H]⁺: 247.1441; Found: 247.1445.

Applications and Further Functionalization

The synthesized N-alkylated pyrazole is not merely an endpoint but a versatile intermediate for further derivatization.

  • Scaffold for Library Synthesis: The core product can be used as a scaffold. For instance, the pyrazole methyl groups could be functionalized, or other positions on the pyrazole ring could be modified if they were initially unprotected (e.g., bromination at C4 followed by cross-coupling).

  • Modulation of Physicochemical Properties: The 2-(4-methoxyphenoxy)ethyl group significantly increases the lipophilicity and molecular weight of the parent pyrazole, which can be a crucial step in tuning a molecule for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Bioisosteric Replacement: This moiety can be used as a bioisostere for other functional groups in known bioactive compounds to explore new structure-activity relationships (SAR).

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene serves as a highly effective and versatile precursor for the N-alkylation of pyrazole scaffolds. The protocol described herein is robust, high-yielding, and applicable to a wide range of pyrazole substrates. This synthetic strategy provides a straightforward entry into a class of compounds with significant potential in medicinal chemistry and drug discovery, enabling researchers to efficiently generate novel derivatives for biological screening and lead optimization programs.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • PMC - NIH. (n.d.).
  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
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  • MDPI. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubMed Central. (n.d.).
  • ACS Publications. (2022).
  • MDPI. (2023).
  • Smolecule. (n.d.). Buy 1-(2-Chloroethoxy)-4-methoxybenzene | 3383-74-2.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry.
  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Echemi. (n.d.). 1-(2-Chloroethoxy)-4-methoxybenzene Formula.

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The Strategic Role of 1-(2-Chloroethoxy)-4-methoxybenzene in Advancing Organic Light-Emitting Diode Technology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the dynamic field of organic electronics, the pursuit of high-performance, stable, and cost-effective materials for Organic Light-Emitting Diodes (OLEDs) is paramount. While complex, multi-functional molecules often take center stage, the foundational building blocks from which they are constructed are of equal importance. 1-(2-Chloroethoxy)-4-methoxybenzene, a seemingly simple aromatic compound, emerges as a strategic precursor in the synthesis of advanced materials for OLEDs, particularly for the critical hole-transporting layer (HTL). Its unique bifunctional nature, possessing both a reactive chloroethoxy group and an electron-donating methoxy group, offers a versatile platform for molecular engineering. This guide provides an in-depth exploration of the role of 1-(2-Chloroethoxy)-4-methoxybenzene in OLEDs, complete with detailed synthetic protocols and application notes for researchers and material scientists.

The core utility of 1-(2-Chloroethoxy)-4-methoxybenzene lies in its ability to introduce a flexible ether linkage and a methoxy-functionalized phenyl ring onto a core chromophore. This is particularly relevant in the design of hole-transporting materials (HTMs), where precise control over molecular architecture is crucial for optimizing charge mobility, thermal stability, and energy level alignment within the OLED device stack. The methoxy group, a well-known electron-donating substituent, can favorably influence the highest occupied molecular orbital (HOMO) energy level of the resulting material, facilitating efficient hole injection from the anode.

Core Application: Synthesis of Carbazole-Based Hole-Transporting Materials

A primary application of 1-(2-Chloroethoxy)-4-methoxybenzene is in the synthesis of carbazole-based HTMs. Carbazole derivatives are widely employed in OLEDs due to their excellent hole-transporting capabilities and high thermal stability. The nitrogen atom of the carbazole ring system provides a convenient site for functionalization.

The reaction of 1-(2-Chloroethoxy)-4-methoxybenzene with a carbazole core, such as 9H-carbazole, via a nucleophilic substitution reaction, yields a new molecule with tailored properties for OLED applications. This reaction, typically a Williamson ether synthesis, provides a straightforward and efficient method for creating a flexible side chain on the carbazole nitrogen.

Figure 1: Synthetic route to a potential hole-transporting material.

The resulting molecule, 9-(2-(4-methoxyphenoxy)ethyl)-9H-carbazole, combines the robust hole-transporting properties of the carbazole moiety with the beneficial electronic influence of the methoxybenzene group. The flexible ethyl ether linkage can also enhance the solubility and film-forming properties of the material, which are critical for solution-processed OLED fabrication.

Detailed Protocols

Protocol 1: Synthesis of 9-(2-(4-methoxyphenoxy)ethyl)-9H-carbazole

This protocol outlines the synthesis of a promising hole-transporting material from 1-(2-Chloroethoxy)-4-methoxybenzene and 9H-carbazole.

Materials:

  • 1-(2-Chloroethoxy)-4-methoxybenzene (1.0 eq)

  • 9H-Carbazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add 9H-carbazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-(2-Chloroethoxy)-4-methoxybenzene (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 9-(2-(4-methoxyphenoxy)ethyl)-9H-carbazole.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode

This protocol provides a general procedure for fabricating a multi-layer OLED device to evaluate the performance of the synthesized hole-transporting material. The fabrication is typically carried out in a high-vacuum thermal evaporation system.

Device Structure: ITO / HTL / EML / ETL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole-Transporting Layer (e.g., synthesized 9-(2-(4-methoxyphenoxy)ethyl)-9H-carbazole)

  • EML: Emissive Layer (e.g., a host material doped with a fluorescent or phosphorescent emitter)

  • ETL: Electron-Transporting Layer (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Cathode: A low work function metal (e.g., LiF/Al)

Procedure:

  • Substrate Preparation: Start with a pre-patterned ITO-coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrate with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Hole-Transporting Layer (HTL) Deposition: Transfer the cleaned ITO substrate into a high-vacuum thermal evaporation chamber. Deposit the synthesized 9-(2-(4-methoxyphenoxy)ethyl)-9H-carbazole as the HTL onto the ITO surface. The thickness of this layer is typically in the range of 20-50 nm.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the emissive dopant to form the EML on top of the HTL. The doping concentration and layer thickness (typically 20-40 nm) are critical parameters that influence the device efficiency and color.

  • Electron-Transporting Layer (ETL) Deposition: Deposit the ETL material, such as Alq₃, onto the EML. A typical thickness is 20-40 nm.

  • Cathode Deposition: Finally, deposit the cathode by sequential evaporation of a thin layer of an electron injection material like Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of a stable metal like Aluminum (Al) (approx. 100 nm).

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a glove box).

Figure 2: General workflow for OLED device fabrication.

Expected Material Properties and Device Performance

The synthesized 9-(2-(4-methoxyphenoxy)ethyl)-9H-carbazole is expected to exhibit properties that are advantageous for its use as a hole-transporting material in OLEDs.

PropertyExpected CharacteristicRationale
HOMO Energy Level Suitable for efficient hole injection from ITO (~4.8 eV)The electron-donating nature of the carbazole and methoxy groups will raise the HOMO level, reducing the energy barrier for hole injection.
Hole Mobility Moderate to highThe carbazole core is known for its good hole-transporting characteristics.
Thermal Stability HighThe aromatic carbazole and phenyl rings contribute to a stable molecular structure with a high glass transition temperature (Tg).
Film-Forming Property GoodThe flexible ether linkage can disrupt crystallization and promote the formation of smooth, amorphous films, which is crucial for preventing short circuits and ensuring uniform device performance.

When incorporated into an OLED, this material is anticipated to contribute to:

  • Low turn-on voltage: Due to efficient hole injection and transport.

  • High current and power efficiency: By promoting balanced charge injection and reducing charge accumulation at interfaces.

  • Good operational stability: Attributed to the high thermal and morphological stability of the material.

Conclusion and Future Outlook

1-(2-Chloroethoxy)-4-methoxybenzene serves as a valuable and versatile building block in the rational design of functional organic materials for OLEDs. Its ability to introduce a flexible, electron-rich side chain onto various aromatic cores, particularly carbazole, provides a powerful tool for fine-tuning the properties of hole-transporting materials. The synthetic protocols and application notes provided herein offer a practical framework for researchers to explore the potential of this precursor in developing next-generation OLEDs with enhanced performance and stability. Future research could focus on further derivatization of the carbazole or methoxybenzene units to achieve even greater control over the material's optoelectronic properties and to explore its application in other organic electronic devices such as organic photovoltaics and perovskite solar cells.

References

Application Notes & Protocols: Strategic Nucleophilic Substitution of 1-(2-Chloroethoxy)-4-methoxybenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(2-Chloroethoxy)-4-methoxybenzene is a valuable and versatile bifunctional reagent in modern organic synthesis. Its structure, featuring a reactive primary alkyl chloride and a stable methoxy-activated phenyl ether, makes it an ideal substrate for a variety of nucleophilic substitution reactions. This guide provides an in-depth exploration of the chemical principles, mechanistic pathways, and detailed experimental protocols for reacting this substrate with common nitrogen, oxygen, and sulfur nucleophiles. The methodologies outlined herein are designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights to facilitate the synthesis of diverse molecular architectures, including precursors for pharmacologically active agents.

Introduction and Scientific Rationale

1-(2-Chloroethoxy)-4-methoxybenzene serves as a key building block for introducing the 2-(4-methoxyphenoxy)ethyl moiety into target molecules. This structural unit is found in a range of compounds with applications in medicinal chemistry and materials science. For instance, derivatives such as phenoxyethylamines are recognized as privileged structures in drug design, forming the core of various bioactive compounds.[1]

The primary chloride on the ethoxy chain is the key site of reactivity, acting as an electrophile that is susceptible to attack by a wide range of nucleophiles.[2] Understanding and controlling these substitution reactions is paramount for achieving high-yield, high-purity synthesis. This document provides the foundational knowledge and practical protocols to leverage this reagent effectively.

Mechanistic Underpinnings: The S(_N)2 Pathway

The reaction of 1-(2-Chloroethoxy)-4-methoxybenzene with a nucleophile predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the one bonded to chlorine) from the backside, simultaneously displacing the chloride leaving group.

Key Factors Governing the S(_N)2 Reaction:

  • Substrate: As a primary alkyl halide, 1-(2-Chloroethoxy)-4-methoxybenzene is an ideal substrate for S(_N)2 reactions due to minimal steric hindrance at the reaction center.[4][5]

  • Nucleophile: The reaction rate is directly proportional to the concentration and strength of the nucleophile.[6][7] Stronger nucleophiles (e.g., thiophenolates, amines) will react faster than weaker ones.[8]

  • Leaving Group: The chloride ion is a good leaving group as it is the conjugate base of a strong acid (HCl), making it stable upon departure.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are optimal. They can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it "bare" and highly reactive.[9]

Below is a generalized schematic of the S(_N)2 mechanism.

Caption: Standard workflow for nucleophilic substitution.

Protocol 1: Synthesis of N-Benzyl-2-(4-methoxyphenoxy)ethanamine (Nitrogen Nucleophile)

This protocol details the N-alkylation of benzylamine. The use of a mild inorganic base like potassium carbonate is crucial to neutralize the HCl formed during the reaction without promoting significant side reactions. [10]

Materials & Reagents
1-(2-Chloroethoxy)-4-methoxybenzene
Benzylamine
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
Acetonitrile (MeCN), anhydrous
Round-bottom flask, reflux condenser, magnetic stirrer
Diethyl ether, Saturated aq. NaCl (brine), Anhydrous Na₂SO₄

| TLC plates, silica gel for chromatography |

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Chloroethoxy)-4-methoxybenzene (1.87 g, 10.0 mmol, 1.0 equiv.), anhydrous acetonitrile (40 mL), and finely powdered potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

    • Causality: K₂CO₃ is a sufficient base to scavenge the generated HCl. Using excess ensures the amine nucleophile remains deprotonated and reactive. Acetonitrile is a polar aprotic solvent that facilitates the S(_N)2 reaction.

  • Addition of Nucleophile: Add benzylamine (1.07 g, 1.1 mL, 10.0 mmol, 1.0 equiv.) to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting chloro compound. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL). The aqueous washes remove residual K₂CO₃ and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol 2: Synthesis of 1-((2-(4-Methoxyphenoxy)ethyl)thio)benzene (Sulfur Nucleophile)

Thiolates are excellent nucleophiles. [11]This protocol uses thiophenol, which is deprotonated in situ by a base to form the highly nucleophilic thiophenolate anion.

Materials & Reagents
1-(2-Chloroethoxy)-4-methoxybenzene
Thiophenol
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer
Ethyl acetate, Water, Brine, Anhydrous MgSO₄
TLC plates, silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-(2-Chloroethoxy)-4-methoxybenzene (1.87 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (20 mL).

  • Nucleophile Preparation & Addition: To the solution, add thiophenol (1.10 g, 1.03 mL, 10.0 mmol, 1.0 equiv.) followed by potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Causality: The base deprotonates the acidic thiol (pKa ≈ 6.6) to generate the thiophenolate anion, which is a much stronger nucleophile than the neutral thiol. DMF is an excellent polar aprotic solvent for this S(_N)2 reaction.

  • Reaction: Stir the mixture at 60°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure thioether.

Protocol 3: Williamson Ether Synthesis with 4-tert-Butylphenol (Oxygen Nucleophile)

This classic reaction extends the ether chain. [3][12][13]Similar to the thiol reaction, a base is used to generate a more potent alkoxide or phenoxide nucleophile.

Materials & Reagents
1-(2-Chloroethoxy)-4-methoxybenzene
4-tert-Butylphenol
Sodium Hydride (NaH), 60% dispersion in mineral oil
Tetrahydrofuran (THF), anhydrous
Round-bottom flask, magnetic stirrer, oil bubbler
Saturated aq. NH₄Cl, Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄
TLC plates, silica gel for chromatography

Step-by-Step Methodology:

  • Phenoxide Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-tert-butylphenol (1.50 g, 10.0 mmol, 1.0 equiv.) and anhydrous THF (30 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 equiv.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide. The reaction is performed at 0°C to control the exothermic reaction and hydrogen evolution.

  • Addition of Electrophile: Add 1-(2-Chloroethoxy)-4-methoxybenzene (1.87 g, 10.0 mmol, 1.0 equiv.) dissolved in a small amount of anhydrous THF via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 66°C) for 16 hours.

  • Monitoring: Follow the reaction's progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Quenching & Workup: Cool the flask to 0°C and carefully quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired ether product.

Summary of Reaction Conditions and Expected Outcomes

The choice of nucleophile, base, and solvent significantly impacts reaction time and yield. The following table provides a comparative summary based on the protocols described.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Approx. Time (h)Expected Yield
Nitrogen BenzylamineK₂CO₃MeCN8212 - 2475 - 90%
Sulfur ThiophenolK₂CO₃DMF604 - 885 - 95%
Oxygen 4-tert-ButylphenolNaHTHF661670 - 85%

Note: Yields are estimates and will vary based on reaction scale, purity of reagents, and purification efficiency.

Safety and Handling

  • 1-(2-Chloroethoxy)-4-methoxybenzene: This is an alkylating agent and should be handled with care. It is a potential irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: DMF, MeCN, and THF are flammable and have associated toxicities. Handle them in a well-ventilated fume hood.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from any moisture. Potassium carbonate is an irritant.

  • Nucleophiles: Benzylamine is corrosive. Thiophenol has a strong, unpleasant odor and is toxic. Handle these reagents in a fume hood.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-(1- chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions. BenchChem.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Grokipedia. (n.d.). Phenoxyethylamine. Grokipedia.
  • Unknown. (n.d.). The Williamson ether synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS OF SOME ACETYLAMINO-PHENOXYETHYLAMINES. The Journal of Organic Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. (2020). Common nucleophilic substitution reactions. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • NIH PubMed Central. (n.d.). Thiol Reactive Probes and Chemosensors. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Simple method to understand nucleophilic substitution reaction. [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. [Link]

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Application Note: 1-(2-Chloroethoxy)-4-methoxybenzene as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No: 3383-74-2) is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of complex organic compounds, including a variety of agrochemical and pharmaceutical agents[1]. Its structure features a terminal chloro group, which is an excellent leaving group for nucleophilic substitution, and a methoxy-activated phenyl ring connected via a stable ether linkage. This unique combination allows for the strategic introduction of the 4-methoxyphenoxyethyl moiety into larger molecular scaffolds. This document provides a detailed technical guide on its properties, core applications in agrochemical synthesis, a representative experimental protocol, and a robust analytical workflow for researchers in crop protection and chemical development.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and safety requirements is foundational to its effective and safe use in any synthetic protocol.

Chemical Structure

The structure of 1-(2-chloroethoxy)-4-methoxybenzene is characterized by a 4-methoxyphenyl group linked to a 2-chloroethyl chain through an ether bond.

Caption: Chemical structure of 1-(2-chloroethoxy)-4-methoxybenzene.

Physicochemical Data

The key physical and chemical properties are summarized below for easy reference during experimental design.

PropertyValueSource(s)
CAS Number 3383-74-2[1][2]
Molecular Formula C₉H₁₁ClO₂[1][2]
Molecular Weight 186.63 g/mol [1][2]
Appearance Colorless to yellow liquid[1]
Density 1.129 - 1.13 g/cm³[1][2]
Boiling Point 125-128 °C @ 13.0 mbar[1]
Flash Point 107.6 °C[2]
Refractive Index 1.506[2]
Solubility Soluble in methanol, dichloromethane. Limited in water (130 mg/L @ 20°C).[1]
Critical Safety Information

This compound must be handled with appropriate precautions in a controlled laboratory environment.[3]

  • Hazard Identification:

    • Causes serious eye irritation.[3][4]

    • May cause respiratory irritation.[3][4]

    • Suspected of causing genetic defects (Germ cell mutagenicity, Category 2).[3]

    • Harmful if swallowed (Acute toxicity, oral).[4][5]

  • Handling and PPE:

    • Obtain and read the Safety Data Sheet (SDS) before use.[3]

    • Work in a well-ventilated chemical fume hood.[3][5]

    • Wear standard personal protective equipment (PPE): safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3]

    • Keep the container tightly closed and store locked up.[3]

Core Application: Synthesis of Agrochemical Intermediates

The primary utility of 1-(2-chloroethoxy)-4-methoxybenzene in agrochemical synthesis stems from its function as an alkylating agent in nucleophilic substitution reactions. This process, analogous to the Williamson ether synthesis, is exceptionally effective for creating new carbon-heteroatom bonds.[6][7]

Reaction Mechanism: Sₙ2 Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The electrophilic carbon atom adjacent to the chlorine is attacked by a nucleophile (Nu⁻), such as an amine, thiol, or alcohol. The reaction occurs in a single, concerted step where the nucleophile forms a new bond while the chloride ion is displaced as the leaving group.[6][7]

The presence of the electron-donating methoxy group on the phenyl ring does not directly participate in this reaction but is a common feature in many biologically active molecules, influencing properties like target binding and metabolic stability. This moiety is found in various fungicides and other bioactive compounds.[8][9]

General Synthetic Workflow

This building block is typically used to connect the 4-methoxyphenoxyethyl group to a core molecule that possesses a nucleophilic functional group. This strategy is a cornerstone of combinatorial chemistry and lead optimization in the development of new agrochemicals.

G A 1-(2-Chloroethoxy)-4-methoxybenzene (Electrophile) C Sₙ2 Reaction (Base, Solvent, Heat) A->C B Nucleophilic Agrochemical Core (e.g., R₂NH, R-SH, R-OH) B->C D Crude Intermediate Product C->D Forms C-N, C-S, or C-O bond E Workup & Purification (Extraction, Chromatography) D->E F Final Agrochemical Intermediate E->F

Caption: General workflow for synthesizing agrochemical intermediates.

Experimental Protocol: Representative Synthesis

The following protocol details a representative N-alkylation reaction, a common transformation in the synthesis of nitrogen-containing agrochemicals like fungicides and plant growth regulators.[10][11] This procedure is illustrative and should be adapted based on the specific nucleophile and scale.

Objective: To synthesize N-(2-(4-methoxyphenoxy)ethyl)piperidine, a tertiary amine intermediate, via Sₙ2 reaction.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
1-(2-Chloroethoxy)-4-methoxybenzene3383-74-2186.635.00 g26.8 mmol
Piperidine110-89-485.152.74 g (3.18 mL)32.1 mmol
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.215.55 g40.2 mmol
Acetonitrile (CH₃CN), anhydrous75-05-841.05100 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

  • Charging Reagents:

    • To the flask, add 1-(2-chloroethoxy)-4-methoxybenzene (5.00 g, 26.8 mmol), anhydrous potassium carbonate (5.55 g, 40.2 mmol), and anhydrous acetonitrile (100 mL).

    • Begin stirring the suspension at room temperature.

  • Addition of Nucleophile:

    • Using a syringe, add piperidine (3.18 mL, 32.1 mmol) to the stirring suspension. A slight exotherm may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

    • Maintain the reflux for 6-8 hours. The reaction progress should be monitored periodically (see Section 4).

  • Workup and Extraction:

    • After the reaction is complete (as determined by TLC or GC), allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the filtrate and washes in a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-(4-methoxyphenoxy)ethyl)piperidine.

Analytical Workflow for Monitoring and Characterization

A robust analytical methodology is essential for ensuring reaction completion, identifying byproducts, and confirming the structure and purity of the final intermediate.

Methodologies
  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.[12] A typical mobile phase for this reaction would be 20-30% ethyl acetate in hexanes. The disappearance of the starting material spot (1-(2-chloroethoxy)-4-methoxybenzene) and the appearance of a new, more polar product spot indicates progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the conversion and identifying the molecular weight of the product in the crude mixture.[13] It can also detect volatile impurities or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation. ¹H and ¹³C NMR spectra will confirm the covalent attachment of the piperidine ring to the ethoxy chain and the disappearance of the signal corresponding to the chloromethyl group.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C-O-C ether stretches, and the absence of starting material signals.[14]

Analytical Process Flow

Caption: Analytical workflow from in-process control to final product validation.

Conclusion and Outlook

1-(2-Chloroethoxy)-4-methoxybenzene is a highly effective and reliable reagent for introducing the 4-methoxyphenoxyethyl scaffold into target molecules. Its straightforward reactivity via the Sₙ2 mechanism makes it an ideal building block for constructing libraries of potential agrochemical candidates for high-throughput screening. The protocols and analytical methods described herein provide a solid foundation for researchers aiming to leverage this versatile intermediate in the development of next-generation fungicides, herbicides, and plant growth regulators.

References

  • ResearchGate. (2003). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Retrieved from ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press. [Link]

  • Unknown Source. (n.d.). The Williamson ether synthesis.
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from Japan International Cooperation Agency. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from Cheméo. [Link]

  • Patsnap Eureka. (2007). Method for synthesizing Ranolazine. Retrieved from Patsnap Eureka. [Link]

  • ACS Publications. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. Retrieved from ACS Publications. [Link]

  • LookChem. (n.d.). Synthesis of Ranolazine. Retrieved from LookChem. [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from YouTube. [Link]

  • Fisher Scientific. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene, 97%, Thermo Scientific Chemicals. Retrieved from Fisher Scientific. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • ResearchGate. (2001). Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Retrieved from ResearchGate. [Link]

  • MDPI. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Retrieved from MDPI. [Link]

  • PubChem. (n.d.). Mepiquat Chloride. Retrieved from PubChem. [Link]

  • PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from PubMed. [Link]

  • ResearchGate. (2012). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Retrieved from ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve higher yields and purity.

The synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction typically involves the nucleophilic substitution (S_N2) of a halide by the phenoxide ion derived from 4-methoxyphenol. While straightforward in principle, optimizing the yield requires careful control over several experimental parameters.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis, offering explanations grounded in reaction mechanism and practical solutions.

Problem 1: My reaction yield is consistently low (e.g., < 60%). What are the primary causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors, often related to suboptimal reaction conditions or competing side reactions. Let's break down the potential culprits.

  • Inefficient Phenoxide Formation: The first step of the reaction is the deprotonation of 4-methoxyphenol to form the nucleophilic phenoxide. If this step is incomplete, the concentration of your active nucleophile is low, slowing down the reaction.

    • Solution: Ensure your base is sufficiently strong and used in the correct stoichiometry. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective, particularly in polar aprotic solvents like DMF or acetonitrile.[3] While stronger bases like sodium hydride (NaH) are an option, they require strictly anhydrous conditions and greater handling precautions.[4][5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an S_N2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[1]

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively dissolve the reactants but do not hinder the nucleophile.[1]

  • Competing Side Reactions: The most significant cause of yield loss is often the formation of undesired byproducts.

    • Bis-ether Formation: The product, 1-(2-Chloroethoxy)-4-methoxybenzene, can react with another molecule of 4-methoxyphenoxide to form the symmetrical diether, 1,2-bis(4-methoxyphenoxy)ethane. This is especially problematic if an excess of the phenoxide is used or if the reaction is run for too long at high temperatures.

    • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to complex byproduct profiles.[3]

    • Solution:

      • To minimize bis-ether formation, use a slight excess of the alkylating agent (1-bromo-2-chloroethane). A stoichiometry of 1.0 equivalent of 4-methoxyphenol to 1.1-1.2 equivalents of 1-bromo-2-chloroethane is a good starting point.

      • Keep the reaction temperature controlled. A typical range for this synthesis is 60-100 °C.[1] Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Below is a troubleshooting workflow to diagnose and solve low-yield issues.

G start Low Yield (<60%) check_base 1. Evaluate Base - Is it strong enough? - Is it anhydrous (if needed)? - Stoichiometry (≥1 eq)? start->check_base check_solvent 2. Assess Solvent - Is it a polar aprotic solvent (e.g., DMF, Acetonitrile)? check_base->check_solvent Seems OK solution_base Use K₂CO₃ or Cs₂CO₃ in DMF. Ensure base is finely powdered. check_base->solution_base Issue Found check_side_reactions 3. Analyze for Side Reactions - Check for bis-ether byproduct (high MW spot on TLC/LCMS). - C-alkylation products? check_solvent->check_side_reactions Seems OK solution_solvent Switch to anhydrous DMF or Acetonitrile. check_solvent->solution_solvent Issue Found solution_side_reactions Use slight excess of alkylating agent (1.1-1.2 eq). Monitor reaction by TLC and stop when starting material is consumed. check_side_reactions->solution_side_reactions Issue Found end_node Improved Yield solution_base->end_node solution_solvent->end_node solution_side_reactions->end_node

Caption: Troubleshooting workflow for low yield.

Problem 2: My reaction is very slow or does not go to completion, leaving significant unreacted 4-methoxyphenol.

Answer: An incomplete reaction points to issues with reactivity or reaction conditions.

  • Poor Reagent Quality: The alkylating agent, 1-bromo-2-chloroethane, can degrade over time. The base, especially if hygroscopic like K₂CO₃, can absorb moisture, reducing its efficacy.

    • Solution: Use freshly opened or purified reagents. Ensure K₂CO₃ is finely pulverized to maximize its surface area and dried in an oven before use.[2]

  • Insufficient Temperature: S_N2 reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gently increase the reaction temperature in increments of 10 °C, monitoring for any changes in the rate of consumption of the starting material by TLC. Be careful not to exceed temperatures that might promote side reactions (~120 °C).

  • Phase Transfer Catalyst (PTC) Inefficiency: If you are using a PTC system, the catalyst itself can be the point of failure.

    • Solution: Ensure the PTC (e.g., tetrabutylammonium bromide, TBAB) is of good quality. The efficiency of PTCs can be highly dependent on the solvent system and stirring rate. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][4]

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-methoxyphenol, forming a potent nucleophile, the 4-methoxyphenoxide anion.

  • Nucleophilic Attack: The 4-methoxyphenoxide anion attacks the carbon atom bonded to the bromine in 1-bromo-2-chloroethane. Bromine is a better leaving group than chlorine, making this site the electrophilic center. The attack occurs from the backside of the C-Br bond.

  • Transition State & Product Formation: A high-energy transition state is formed where the C-O bond is partially formed and the C-Br bond is partially broken. The reaction proceeds as the bromide ion is expelled, resulting in the formation of the C-O ether bond and the final product.

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide_2 4-Methoxyphenoxide Ion Phenoxide->Phenoxide_2 AlkylHalide 1-Bromo-2-chloroethane Product 1-(2-Chloroethoxy)-4-methoxybenzene LeavingGroup Br⁻ Phenoxide_2->Product + Alkyl Halide

Caption: Williamson ether synthesis mechanism.

Q2: Which alkylating agent is better: 1-bromo-2-chloroethane or 1,2-dichloroethane?

A2: 1-bromo-2-chloroethane is the superior choice. The Williamson ether synthesis is an S_N2 reaction, and its rate is highly dependent on the quality of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. This means the C-Br bond is more easily broken, leading to a faster and more efficient reaction under milder conditions. Using 1,2-dichloroethane would require higher temperatures and longer reaction times, increasing the likelihood of side reactions.

Q3: Can I use a phase-transfer catalyst (PTC) for this synthesis? What are the advantages?

A3: Yes, and it is often the preferred method in industrial settings.[1] A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.

Advantages of PTC:

  • Milder Conditions: Avoids the need for strong, hazardous bases like NaH and strictly anhydrous solvents. You can often use aqueous sodium or potassium hydroxide.

  • Simplified Workup: The catalyst is used in small amounts and is often easy to remove.

  • Cost-Effective: The use of cheaper bases (NaOH) and solvents (e.g., toluene) can make the process more economical.

An improved Williamson ether synthesis using PTC has been well-documented as an effective strategy.[3][6]

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing 1-(2-Chloroethoxy)-4-methoxybenzene with high yield.

Protocol 1: Classical Method using Potassium Carbonate

This method is reliable and uses common laboratory reagents.

ReagentMolar Eq.MW ( g/mol )Amount
4-Methoxyphenol1.0124.14(e.g., 10.0 g)
1-Bromo-2-chloroethane1.2143.4(e.g., 13.8 g)
Potassium Carbonate (K₂CO₃)1.5138.21(e.g., 16.7 g)
N,N-Dimethylformamide (DMF)--(e.g., 100 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), finely pulverized anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (10 mL per gram of phenol).

  • Begin stirring the suspension and add 1-bromo-2-chloroethane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has disappeared.

  • After cooling to room temperature, pour the reaction mixture into cold water (3-4x the volume of DMF) and stir.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is efficient and avoids anhydrous solvents.

ReagentMolar Eq.MW ( g/mol )Amount
4-Methoxyphenol1.0124.14(e.g., 10.0 g)
1-Bromo-2-chloroethane1.1143.4(e.g., 12.7 g)
Sodium Hydroxide (NaOH)2.040.00(e.g., 6.4 g)
Tetrabutylammonium Bromide (TBAB)0.05322.37(e.g., 1.3 g)
Toluene--(e.g., 100 mL)
Water--(e.g., 50 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq), sodium hydroxide (2.0 eq), and TBAB (0.05 eq) in water.

  • Add toluene to the flask, followed by 1-bromo-2-chloroethane (1.1 eq).

  • Heat the biphasic mixture to 70-80 °C with vigorous mechanical or magnetic stirring for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product as described in Protocol 1.

References

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. The Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282. (Note: While a direct link isn't available from the search, this is a foundational review on ether chemistry relevant to side reactions.)
  • Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol. Available at: [Link]

  • Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254. Available at: [Link]

Sources

Common side products in the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene (CAS 3383-74-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a key intermediate in the production of various organic compounds, including the anti-anginal drug Ranolazine, achieving high purity and yield is critical.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-(2-Chloroethoxy)-4-methoxybenzene?

The most prevalent and industrially significant method for preparing this compound is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. In this specific case, 4-methoxyphenol is deprotonated by a base to form the 4-methoxyphenoxide anion, which then attacks one of the primary carbons of 1,2-dichloroethane, displacing a chloride ion.[5][6]

The overall reaction is as follows:

Caption: General scheme of the Williamson ether synthesis.

This SN2 reaction is generally efficient with primary alkyl halides like 1,2-dichloroethane. However, the presence of two reactive sites on the electrophile and the basic reaction conditions can lead to several side products.[5]

Q2: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 4-methoxyphenol. What are the likely causes?

This is a common issue that typically points to one of three root causes: incomplete deprotonation of the phenol, degradation of the base, or insufficient reaction time/temperature.

  • Cause 1: Ineffective Deprotonation: The pKa of 4-methoxyphenol is approximately 10.2. A base must be strong enough to quantitatively deprotonate it to form the nucleophilic phenoxide. While NaOH or KOH are commonly used, their effectiveness can be hampered by low solubility in organic solvents or poor quality (e.g., old pellets that have absorbed atmospheric CO₂ and moisture).

  • Cause 2: Stoichiometry of Base: Ensure at least one full equivalent of a strong base is used. Using a slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion.

  • Cause 3: Reaction Conditions: The Williamson ether synthesis can be slow, sometimes requiring reflux for several hours to proceed to completion.[3] If the temperature is too low or the reaction time too short, a significant amount of starting material will remain.

Solution:

  • Verify Base Quality: Use fresh, finely ground KOH or NaOH pellets. For better solubility and reactivity in organic solvents, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., toluene/water).

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the 4-methoxyphenol spot indicates the reaction is nearing completion.

  • Consider an Alternative Base: For reactions sensitive to strong hydroxides, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone can be effective, though it may require higher temperatures and longer reaction times.[4]

Q3: I've isolated a high-boiling point impurity that NMR/MS analysis suggests is 1,2-bis(4-methoxyphenoxy)ethane. How is this formed and how can I prevent it?

This is the most common side product in this synthesis. It forms when a second molecule of 4-methoxyphenoxide attacks the desired product, 1-(2-Chloroethoxy)-4-methoxybenzene, in a second Williamson ether synthesis reaction.

Side_Product_Formation cluster_reactants Reactants cluster_product Products R1 1-(2-Chloroethoxy)-4-methoxybenzene (Desired Product) P1 1,2-bis(4-methoxyphenoxy)ethane (Side Product) R1->P1 + 4-Methoxyphenoxide (Second SN2 Attack) R2 4-Methoxyphenoxide Cl_ion Cl⁻

Caption: Formation of the bis-alkylation side product.

This second reaction is competitive with the first. Its formation is favored when the concentration of the 4-methoxyphenoxide is high relative to the 1,2-dichloroethane.

Prevention Strategy: The key to minimizing this side product is to manipulate the reaction stoichiometry to ensure the phenoxide is more likely to encounter a molecule of 1,2-dichloroethane than a molecule of the desired product.

  • Use Excess Electrophile: Employ a significant molar excess of 1,2-dichloroethane (typically 3 to 10 equivalents).[7] This ensures that the concentration of the alkylating agent remains high throughout the reaction, statistically favoring the initial, desired reaction. The unreacted 1,2-dichloroethane can be removed later by distillation.

  • Slow Addition: Add the 4-methoxyphenol/base solution slowly to a heated solution of the excess 1,2-dichloroethane. This maintains a low instantaneous concentration of the phenoxide, further suppressing the formation of the bis-ether.

Q4: During workup, I noticed a pungent odor, and my crude product is a dark, tarry material that is difficult to purify. What could have happened?

This scenario suggests the occurrence of an E2 elimination side reaction, where the base promotes the elimination of HCl from 1,2-dichloroethane to form vinyl chloride gas.[7] Higher temperatures and highly concentrated, strong bases can favor this elimination pathway over the desired SN2 substitution.

Elimination_Side_Reaction cluster_reactants Reactants cluster_product Products R1 1,2-Dichloroethane P1 Vinyl Chloride R1->P1 + Base (E2 Elimination) Base Base (e.g., OH⁻) Water H₂O Cl_ion Cl⁻

Caption: Elimination side reaction of 1,2-dichloroethane.

The vinyl chloride formed is a gas that can polymerize under reaction conditions, leading to the formation of polymeric tars (polyvinyl chloride), which are difficult to remove and account for the dark, intractable nature of the crude product.

Preventative Measures:

  • Temperature Control: Maintain the lowest effective temperature for the reaction. Avoid excessive heating, as elimination reactions have a higher activation energy than substitution reactions and are thus more favored at higher temperatures.

  • Choice of Base/Solvent: As mentioned, using a milder base like K₂CO₃ can reduce the rate of elimination.[4] The choice of solvent can also play a role; polar aprotic solvents can enhance the nucleophilicity of the phenoxide, potentially favoring the SN2 pathway.

Troubleshooting Guide: At-a-Glance
Symptom / Observation Potential Cause(s) Recommended Solutions & Optimizations
Low Conversion (High levels of unreacted 4-methoxyphenol)1. Insufficient or poor-quality base.2. Reaction time too short or temperature too low.1. Use fresh, finely powdered base (1.1 eq).2. Consider using a phase-transfer catalyst.3. Monitor via TLC and extend reaction time as needed.
Major Impurity is 1,2-bis(4-methoxyphenoxy)ethane Stoichiometric ratio of reactants is close to 1:1.Use a significant molar excess (3-10 eq) of 1,2-dichloroethane. Add the phenoxide solution slowly to the dichloroethane.
Dark, Tarry Crude Product Elimination of 1,2-dichloroethane to vinyl chloride, followed by polymerization.Maintain moderate reaction temperatures. Avoid overly concentrated, strong bases. Consider using K₂CO₃ instead of NaOH/KOH.
Multiple Unidentified Spots on TLC A combination of side reactions; possible C-alkylation or impurities in starting materials.Re-evaluate all reaction parameters (stoichiometry, temperature, base). Purify starting materials if their quality is suspect. Use column chromatography for purification.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene

This protocol is optimized to minimize the formation of the bis-ether side product.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • 1,2-Dichloroethane (5.0 eq)[7]

  • Potassium Hydroxide (KOH), finely ground (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, add 1,2-dichloroethane (5.0 eq) and TBAB (0.05 eq). Begin stirring and heat the mixture to a gentle reflux (approx. 85-90°C).

  • Phenoxide Preparation: In a separate beaker, dissolve 4-methoxyphenol (1.0 eq) and KOH (1.1 eq) in a minimal amount of water and toluene.

  • Addition: Transfer the phenoxide solution to the addition funnel and add it dropwise to the refluxing 1,2-dichloroethane solution over 1-2 hours. A slow addition rate is critical to prevent the buildup of phenoxide concentration.

  • Reaction: After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the disappearance of the 4-methoxyphenol spot.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with water (2x) to remove salts and excess KOH. Then, wash with 5% aqueous NaOH (1x) to remove any unreacted phenol, followed by a brine wash (1x).[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The excess 1,2-dichloroethane can be removed by vacuum distillation. The resulting crude product can be further purified by column chromatography on silica gel if high purity is required.

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent. A typical starting eluent would be 98:2 Hexane:Ethyl Acetate.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the solvent mixture. The less polar 1,2-dichloroethane will elute first, followed by the desired product. The more polar bis-ether side product and any remaining starting material will elute much later or can be flushed from the column with a higher concentration of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2-Chloroethoxy)-4-methoxybenzene as a colorless to pale yellow liquid.[8]

References
  • Experiment 06 Williamson Ether Synthesis. , Accessed Jan 17, 2026.

  • 1-(2-Chloroethoxy)-4-methoxybenzene | 3383-74-2. Smolecule. , Accessed Jan 17, 2026.

  • Williamson ether synthesis. Wikipedia. , Accessed Jan 17, 2026.

  • The Williamson Ether Synthesis. Master Organic Chemistry. , Accessed Jan 17, 2026.

  • Williamson Ether Synthesis. University of Colorado Boulder. , Accessed Jan 17, 2026.

  • Shebin John, Pramila T., Bhavana R. Synthesis and Characterization of Five Impurities of Ranolazine. European Journal of Pharmaceutical and Medical Research. , Accessed Jan 17, 2026.

  • Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. Benchchem. , Accessed Jan 17, 2026.

  • Ranolazine synthesis. ChemicalBook. , Accessed Jan 17, 2026.

  • Williamson Ether Synthesis. Chemistry LibreTexts. , Accessed Jan 17, 2026.

  • (A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. , Accessed Jan 17, 2026.

  • Ranolazine EP Impurities & USP Related Compounds. SynThink Research Chemicals. , Accessed Jan 17, 2026.

  • Improved Process For The Total Synthesis Of Ranolazine. Quick Company. , Accessed Jan 17, 2026.

  • 1,2-Dichloroethane. Wikipedia. , Accessed Jan 17, 2026.

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Technical Support Center: Purification of Crude 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. We will explore common issues and provide robust, field-proven solutions in a direct question-and-answer format.

PART 1: Initial Assessment & Safety

Before any purification attempt, a thorough assessment of the crude material and a review of safety protocols are paramount.

Frequently Asked Questions (FAQs): Initial Steps

Q1: What is the absolute first step I should take with my crude 1-(2-Chloroethoxy)-4-methoxybenzene?

A1: The first step is always characterization. Before subjecting your entire batch to a purification protocol, you must understand its composition. Take a small aliquot of your crude material and analyze it using techniques like:

  • Thin-Layer Chromatography (TLC): To visualize the number of components and estimate their relative polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and quantify the approximate purity of the target compound.

  • ¹H NMR Spectroscopy: To identify the main product and characterize the structures of major impurities, such as unreacted starting materials or side-products.

Understanding the nature of your impurities (e.g., residual 4-methoxyphenol, unreacted chloro-ethoxylating agent, solvent, or polymeric byproducts) is critical for selecting the most effective purification strategy.[1]

Q2: What are the critical safety precautions for handling this compound?

A2: 1-(2-Chloroethoxy)-4-methoxybenzene and its potential precursors can be hazardous. Safety Data Sheets (SDS) indicate that it may be harmful if swallowed and can cause serious eye irritation or even severe skin burns.[2][3] Always perform manipulations in a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles or a face shield.

  • A flame-resistant lab coat.

Ensure you are familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations.[4][5]

PART 2: Selecting the Right Purification Strategy

The physical state of your crude product and the nature of its impurities will dictate the best path forward. This compound is often described as a colorless to yellow liquid but can also be a low-melting solid.[1][3]

Decision-Making Workflow

The following diagram outlines a logical workflow for choosing a purification method.

Purification_Workflow start Start: Crude 1-(2-Chloroethoxy)-4-methoxybenzene char_crude Characterize Crude (TLC, GC-MS, NMR) start->char_crude physical_state What is the physical state at room temperature? char_crude->physical_state liquid Liquid or Oil physical_state->liquid Liquid solid Solid physical_state->solid Solid impurities_liquid Are major impurities non-volatile? liquid->impurities_liquid impurities_solid Can a suitable solvent be found? solid->impurities_solid distillation Recommended: Vacuum Distillation impurities_liquid->distillation No (Volatile Impurities) chromatography Recommended: Flash Chromatography impurities_liquid->chromatography Yes (e.g., colored, polymeric impurities) impurities_solid->chromatography No recrystallization Recommended: Recrystallization impurities_solid->recrystallization Yes

Sources

Technical Support Center: Optimizing Reaction Conditions for the Polymerization of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1-(2-Chloroethoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis of poly(1-(2-chloroethoxy)-4-methoxybenzene). Our goal is to bridge the gap between theoretical knowledge and practical application by offering field-proven insights and robust protocols.

Introduction: The Polymerization of a Functionalized Vinyl Ether

1-(2-Chloroethoxy)-4-methoxybenzene is a functionalized vinyl ether monomer that holds promise in material science and biomedical applications due to the potential for post-polymerization modification of the chloroethoxy group.[1] However, like many cationic polymerizations, achieving a well-controlled reaction to produce polymers with predictable molecular weights and low dispersity can be challenging.[2] This guide will address common issues and provide a framework for optimizing your experimental conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the polymerization of 1-(2-chloroethoxy)-4-methoxybenzene.

1. Low or No Monomer Conversion

  • Question: I am not observing any significant polymer formation, or the monomer conversion is very low. What are the potential causes and how can I fix this?

  • Answer: Low or no monomer conversion is a common issue in cationic polymerization and can stem from several factors:

    • Impure Monomer or Reagents: Cationic polymerization is notoriously sensitive to impurities, especially water and other protic substances.[3] Water can act as a termination or chain transfer agent, effectively killing the active cationic species.

      • Solution: Ensure your monomer, 1-(2-chloroethoxy)-4-methoxybenzene, is rigorously purified before use. Distillation over a suitable drying agent like calcium hydride is recommended. All solvents and other reagents should be thoroughly dried and deoxygenated.

    • Inactive Initiator System: The choice and handling of the initiator are critical.

      • Solution: For cationic polymerization of vinyl ethers, common initiators include a proton source (like an HCl adduct of a vinyl ether) paired with a Lewis acid (e.g., SnCl₄, TiCl₄).[4] Ensure your initiator components are fresh and handled under inert conditions to prevent deactivation.

    • Inappropriate Reaction Temperature: While some polymerizations are run at room temperature, many controlled cationic polymerizations of vinyl ethers require sub-zero temperatures to suppress chain transfer and termination reactions.[4]

      • Solution: Try lowering the reaction temperature. A starting point could be -30 °C or even as low as -78 °C.[4][5]

2. Broad Molecular Weight Distribution (High Polydispersity)

  • Question: My GPC results show a polymer with a very broad molecular weight distribution (Đ > 1.5). How can I achieve better control over the polymerization?

  • Answer: A high polydispersity index (Đ) indicates a lack of control over the polymerization, with multiple chain transfer and termination events occurring.

    • Causality: This is often due to the high reactivity of the propagating carbocation, which can be attacked by the monomer, solvent, or impurities.[2]

    • Optimization Strategies:

      • Living Cationic Polymerization: Employ a "living" cationic polymerization system. These systems are designed to minimize chain-breaking reactions. This often involves using a specific initiator system and carefully controlling the reaction conditions.[6][7]

      • Solvent Choice: The polarity of the solvent plays a crucial role. Nonpolar solvents like toluene or hexane are often used to stabilize the growing polymer chain.[4]

      • Controlled Radical Polymerization: Consider alternative polymerization techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, which can offer excellent control over the molecular weight and dispersity of the resulting polymer.[8][9]

3. Side Reactions Involving the Chloroethoxy Group

  • Question: I suspect that the chloroethoxy group on my monomer is participating in side reactions. What are the possibilities and how can I mitigate them?

  • Answer: The presence of the chloroethoxy group introduces the possibility of intramolecular or intermolecular reactions.

    • Potential Side Reactions: The lone pair of electrons on the ether oxygen can potentially interact with the propagating carbocation. While less likely to be a major issue in a well-controlled system, it's a possibility to consider. More likely is the potential for the terminal chloro group to undergo nucleophilic substitution, although this would typically require a separate reaction step after polymerization.

    • Mitigation:

      • Reaction Conditions: Running the polymerization at low temperatures can help minimize the activation energy required for potential side reactions.

      • Protecting Groups: If side reactions are a persistent issue, consider using a monomer with a more robust protecting group that can be converted to the desired functionality post-polymerization.

Frequently Asked Questions (FAQs)

1. Monomer Synthesis and Purification

  • Question: How can I synthesize and purify 1-(2-chloroethoxy)-4-methoxybenzene?

  • Answer: 1-(2-Chloroethoxy)-4-methoxybenzene can be synthesized via a nucleophilic substitution reaction.[1] A general procedure involves the reaction of 4-methoxyphenol with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF.

    Experimental Protocol: Monomer Synthesis

    • To a round-bottom flask, add 4-methoxyphenol, an excess of 1-bromo-2-chloroethane, and potassium carbonate.

    • Add a suitable solvent (e.g., acetone) and reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • For polymerization, the purified monomer should be further distilled under reduced pressure to remove any residual impurities.

2. Choosing the Right Initiator System

  • Question: What is the best initiator system for the controlled polymerization of this monomer?

  • Answer: For a living cationic polymerization of a vinyl ether like 1-(2-chloroethoxy)-4-methoxybenzene, an initiating system that generates a stabilized carbocation is crucial. A common and effective system is the combination of a vinyl ether-HCl adduct and a Lewis acid.[4]

    Initiator ComponentFunctionExample
    Cationogen Source of initiating cationIsobutyl vinyl ether-HCl adduct
    Lewis Acid Activates the C-Cl bondSnCl₄, TiCl₄, ZnCl₂

    Organocatalysts have also emerged as a metal-free alternative for cationic polymerization of vinyl ethers.[4]

3. The Role of Temperature and Solvent

  • Question: Why are low temperatures and specific solvents so important for this polymerization?

  • Answer: The stability of the propagating carbocation is paramount for a controlled polymerization.

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) reduces the rate of termination and chain transfer reactions, which have higher activation energies than the propagation step.[4]

    • Solvent: The solvent's polarity influences the distance between the propagating carbocation and its counter-ion. Nonpolar solvents like toluene or hexane are often preferred as they keep the ion pair in close proximity, which can enhance stereocontrol and reduce side reactions.[4][10]

4. Polymer Characterization

  • Question: What are the key analytical techniques to characterize the resulting polymer?

  • Answer: A combination of techniques is necessary for a thorough characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and determining the end groups.

    • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography or SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[11]

    • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and glass transition temperature (Tg) of the polymer.[12][13]

Visualizing the Process

Diagram 1: Cationic Polymerization Workflow

Cationic Polymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Distillation) Initiation Initiation (e.g., VE-HCl/SnCl4) Monomer_Purification->Initiation Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Initiation Propagation Propagation (Low Temperature) Initiation->Propagation Active Carbocation Termination Termination (Quenching) Propagation->Termination Living Chains Purification Polymer Purification (Precipitation) Termination->Purification Characterization Characterization (NMR, GPC, TGA) Purification->Characterization

Caption: A typical workflow for the cationic polymerization of 1-(2-chloroethoxy)-4-methoxybenzene.

Diagram 2: Cationic Polymerization Mechanism

Cationic Polymerization Mechanism Initiator Initiator (I+) Monomer1 Monomer (M) ActiveCenter1 I-M+ Monomer1->ActiveCenter1 Initiation Monomer2 Monomer (M) ActiveCenter2 I-M-M+ Monomer2->ActiveCenter2 Propagation Monomern ... (n-2)M Polymer I-(M)n+ Monomern->Polymer Propagation

Caption: Simplified mechanism of cationic chain-growth polymerization.

References

  • Nuyken, O., Kröner, H., & Aechtner, S. (1990). Living cationic polymerization of vinyl ethers. Die Makromolekulare Chemie, Macromolecular Symposia, 32(1), 181-192.
  • Boyer, C., et al. (2017). Modulating Polymer Dispersity with Light: Cationic Polymerization of Vinyl Ethers Using Photochromic Initiators. Journal of the American Chemical Society, 139(35), 12096-12099.
  • Hashimoto, T., Takeuchi, E., Sawamoto, M., & Higashimura, T. (1990). End‐Functionalized polymers by living cationic polymerization. IV. Poly(vinyl ethers) with acidic or basic terminal groups by functional initiator method. Journal of Polymer Science Part A: Polymer Chemistry, 28(5), 1107-1119.
  • Fors, B. P., & Hawker, C. J. (2012). Control of a Living Cationic Ring-Opening Polymerization by Visible Light.
  • Singha, S., Pan, S., Tallury, S. S., Nguyen, G., Tripathy, R., & De, P. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 2(4), 263-281.
  • Li, J., Jian, Z., & Zhang, Y. (2021). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Polymer Chemistry, 12(7), 983-990.
  • Namikoshi, T., Hashimoto, T., & Kodaira, T. (2004). Living cationic polymerization of vinyl ethers with a urethane group. Journal of Polymer Science Part A: Polymer Chemistry, 42(12), 2960-2972.
  • Quora. (2020). What is the role of a solvent in cationic polymerization? Retrieved from [Link]

  • PubMed Central. (2019). Visible light-controlled living cationic polymerization of methoxystyrene. Retrieved from [Link]

  • ResearchGate. (2018). Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers. Retrieved from [Link]

  • Wiley Online Library. (1999). Living Cationic Polymerization of p-Alkoxystyrenes by Free Ionic Species. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Retrieved from [Link]

  • MDPI. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

  • Protocols.io. (2024). RAFT Based Synthesis of In-house Polymers. Retrieved from [Link]

  • ResearchGate. (2014). Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. Retrieved from [Link]

  • ResearchGate. (2002). Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from [Link]

  • ChemRxiv. (2019). Visible Light-Controlled Living Cationic Polymerization of Meth- oxystyrene. Retrieved from [Link]

  • PUXdesign. (n.d.). Cationic RAFT Polymerization of Styrenic Monomers. Retrieved from [Link]

  • ResearchGate. (2015). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Retrieved from [Link]

  • ACS Publications. (1999). Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. Retrieved from [Link]

  • ResearchGate. (2018). Cationic Polymerization via Activation of Alkoxyamines Using Photoredox Catalysts. Retrieved from [Link]

  • ResearchGate. (1990). Effects of vinyl ethers upon radical polymerizations. Retrieved from [Link]

  • The Benicewicz Group. (n.d.). RAFT Polymerization on Particle Surfaces: Same Goal, Different Strategies. Retrieved from [Link]

  • National Institutes of Health. (2015). ATRP-based synthesis and characterization of light-responsive coatings for transdermal delivery systems. Retrieved from [Link]

  • ACS Publications. (1998). Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Retrieved from [Link]

  • ScienceDirect. (2017). Polymerization of Alkoxides to Polyethers. Retrieved from [Link]

  • MDPI. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Retrieved from [Link]

  • Science Alert. (2008). Morphology and Thermal Stability of Chitosan and Methoxy Poly (ethylene glycol)-b-Poly (ε-caprolactone)/Poly(D, L-lactide) Nanocomposite Films. Retrieved from [Link]

  • ResearchGate. (2015). Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. Retrieved from [Link]

  • Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • MDPI. (2023). Effects of Bio-Based Polyelectrolyte Complex on Thermal Stability, Flammability, and Mechanical Properties Performance Utilization in PLA/PBS Composites. Retrieved from [Link]

  • ResearchGate. (2011). Micellization and controlled release properties of methoxy poly(ethylene glycol)- b -poly(D,L-lactide- co -trimethylene carbonate). Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloroethoxy)-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability issues and troubleshoot unexpected experimental results. Here, we provide in-depth answers to frequently asked questions and detailed protocols to investigate and manage the degradation of this compound under various storage conditions.

I. Frequently Asked Questions (FAQs)

Q1: My stored 1-(2-Chloroethoxy)-4-methoxybenzene shows new peaks in HPLC analysis. What could be the cause?

The appearance of new peaks in your chromatogram strongly suggests that your sample of 1-(2-Chloroethoxy)-4-methoxybenzene has started to degrade. The stability of this compound can be compromised by several factors during storage, including exposure to moisture, elevated temperatures, light, and oxygen. The primary degradation pathways to consider are hydrolysis and oxidation.

Hydrolysis: The chloroethoxy group is susceptible to nucleophilic substitution by water, which can be present as ambient moisture. This reaction would replace the chlorine atom with a hydroxyl group, forming 2-(4-methoxyphenoxy)ethanol.

Oxidation: The methoxy group on the benzene ring activates it towards electrophilic attack, making it susceptible to oxidation.[1] Oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities which can act as catalysts. Potential oxidation products could include compounds where the aromatic ring is hydroxylated or the ether linkage is cleaved.[2]

To confirm the cause, it is crucial to characterize these new peaks using techniques like mass spectrometry (MS) to identify their molecular weights and fragmentation patterns.

Q2: What are the likely degradation products of 1-(2-Chloroethoxy)-4-methoxybenzene?

Based on the chemical structure, the most probable degradation products arise from hydrolysis and oxidation.

  • Hydrolysis Product:

    • 2-(4-methoxyphenoxy)ethanol: This is the primary product of hydrolysis, where the chlorine atom is displaced by a hydroxyl group.

  • Potential Oxidation Products:

    • Hydroxylated derivatives: Oxidation could introduce a hydroxyl group onto the aromatic ring, for example, forming 1-(2-chloroethoxy)-2-hydroxy-4-methoxybenzene. The exact position of hydroxylation would depend on the specific reaction conditions.

    • Products of Ether Cleavage: More aggressive oxidation could lead to the cleavage of the ether bonds, potentially forming hydroquinone monomethyl ether (4-methoxyphenol) and other smaller molecules.

    • Aldehydes and Carboxylic Acids: Further oxidation of the ethoxy chain or the aromatic ring could lead to the formation of aldehydes and carboxylic acids.

Q3: How should I properly store 1-(2-Chloroethoxy)-4-methoxybenzene to minimize degradation?

To ensure the long-term stability of 1-(2-Chloroethoxy)-4-methoxybenzene, proper storage is critical. The recommended storage conditions are in an inert atmosphere, at 2-8°C.

Here are some best practices:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen. This displaces oxygen and minimizes the risk of oxidative degradation.

  • Low Temperature: Refrigeration at 2-8°C will significantly slow down the rates of both hydrolysis and oxidation.

  • Protection from Light: Store in an amber vial or in a dark place to prevent photolytic degradation.

  • Moisture Control: Use a well-sealed container to protect the compound from atmospheric moisture. The use of desiccants in the secondary storage container is also advisable.

Q4: I suspect my compound has degraded. What analytical techniques can I use to confirm this and identify the byproducts?

A multi-pronged analytical approach is recommended for a comprehensive investigation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products. A stability-indicating HPLC method should be developed and validated.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the degradation products, providing strong evidence for their identities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool for separation and identification.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, confirming their exact chemical structure. This is particularly useful for unambiguously identifying isomers.

II. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a more polar peak in reverse-phase HPLC Hydrolysis leading to the formation of 2-(4-methoxyphenoxy)ethanol.1. Confirm the identity of the new peak using LC-MS. 2. Review storage conditions for potential moisture exposure. 3. Implement stricter moisture control measures for future storage.
Development of color (yellowing) in the sample Oxidative degradation of the aromatic ring.1. Analyze the sample by HPLC-UV/Vis to check for new chromophores. 2. Use LC-MS to identify potential oxidized products. 3. Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent results in biological assays Presence of uncharacterized degradation products that may have biological activity or interfere with the assay.1. Perform a forced degradation study to intentionally generate and identify potential degradation products.[5][6][7] 2. Develop and validate a stability-indicating analytical method to quantify the purity of the compound before use.
Poor peak shape or tailing in HPLC analysis Interaction of degradation products with the stationary phase or co-elution of multiple degradants.1. Optimize the HPLC method (e.g., change mobile phase composition, pH, or column chemistry). 2. Use a high-resolution mass spectrometer to check for co-eluting species under the main peak and any new peaks.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5][6][7]

Objective: To intentionally degrade 1-(2-Chloroethoxy)-4-methoxybenzene under various stress conditions to identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare solutions of 1-(2-Chloroethoxy)-4-methoxybenzene (e.g., 1 mg/mL) under each of the stress conditions.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS.

  • Compare the chromatograms of the stressed samples to that of a control sample (stored under ideal conditions) to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • HPLC-grade solvents.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: Gradient to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 30% B

    • 26-30 min: Column equilibration

Procedure:

  • Prepare a standard solution of 1-(2-Chloroethoxy)-4-methoxybenzene.

  • Inject the standard and samples from the forced degradation study into the HPLC system.

  • Assess the separation of the parent peak from the degradation peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

IV. Visualized Degradation Pathways and Workflows

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway A 1-(2-Chloroethoxy)-4-methoxybenzene B 2-(4-methoxyphenoxy)ethanol A->B + H2O - HCl C 1-(2-Chloroethoxy)-4-methoxybenzene D Hydroxylated Derivatives C->D + [O] E Ether Cleavage Products (e.g., 4-methoxyphenol) C->E + [O] F Further Oxidation Products (Aldehydes, Acids) D->F E->F

Caption: Proposed hydrolytic and oxidative degradation pathways of 1-(2-Chloroethoxy)-4-methoxybenzene.

Experimental Workflow for Stability Investigation

Workflow start Sample exhibits instability (e.g., new HPLC peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->method_dev peak_id Identify Degradation Products (LC-MS, NMR) method_dev->peak_id pathway_elucidation Elucidate Degradation Pathways peak_id->pathway_elucidation storage_optimization Optimize Storage Conditions (Inert gas, Temp, Light, Moisture) pathway_elucidation->storage_optimization end Implement Routine QC Testing & Stable Storage Protocol storage_optimization->end

Caption: Workflow for investigating and mitigating the degradation of 1-(2-Chloroethoxy)-4-methoxybenzene.

V. References

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Available from:

  • Products of Sulfur Mustard Degradation: Synthesis and Characterization of 1-(2-Chloroethoxy)-2- [(2-chloroethyl)thio] Ethane, Related Compounds, and Derivatives. ResearchGate. Available from:

  • Buy 1-(2-Chloroethoxy)-4-methoxybenzene | 3383-74-2. Smolecule. Available from:

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from:

  • Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. MDPI. Available from:

  • Forced Degradation Studies. MedCrave online. Available from:

  • Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. Available from:

  • Oxidation of Polyphenol Trihydroxybenzene Using Environment Friendly Catalyst Copper (II) Complex of 4-Methoxyphenyl Benzopyran. Journal of American Science. Available from:

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from:

  • III Analytical Methods. Available from:

  • Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. ResearchGate. Available from:

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from:

  • 1-(2-Chloroethoxy)-4-methoxybenzene | 3383-74-2. Sigma-Aldrich. Available from:

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a primary alkyl chloride bearing an electron-rich aromatic moiety, its reactivity is predominantly centered on nucleophilic substitution at the chloroethoxy side chain.[1][2]

Low conversion rates in these reactions can be a significant impediment to research and development, leading to delays and resource depletion. This guide provides in-depth, field-proven insights into common challenges, their underlying chemical principles, and robust troubleshooting strategies to optimize your reaction outcomes. We will explore key reaction parameters, common side reactions, and advanced techniques to systematically diagnose and resolve issues of low yield.

Core Troubleshooting Guide: Diagnosing Low Conversion

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during synthesis.

Question 1: My reaction has stalled, showing low or no consumption of 1-(2-Chloroethoxy)-4-methoxybenzene. What are the primary factors to investigate?

Answer: This is the most frequent challenge and typically points to fundamental issues with the reaction setup or the reactivity of your chosen nucleophile. The reaction, a classic example of a bimolecular nucleophilic substitution (SN2), is highly sensitive to several interconnected factors.[3]

Causality Analysis:

The SN2 mechanism requires a sufficiently powerful nucleophile to attack the electrophilic carbon atom bonded to the chlorine. The reaction rate is governed by the concentration and reactivity of both the substrate and the nucleophile. If the nucleophile is weak, or if its effective concentration is low, the reaction will proceed slowly or not at all.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the root cause.

G Start Low / No Conversion Nuc_Check Is the Nucleophile Inherently Strong? Start->Nuc_Check Base_Check Is a Base Required to Generate the Nucleophile? Nuc_Check->Base_Check No Solvent_Check Is the Solvent Polar Aprotic? Nuc_Check->Solvent_Check Yes Use_Stronger_Nuc Action: Use a stronger nucleophile (e.g., R-S⁻ > R-O⁻) Nuc_Check->Use_Stronger_Nuc Yes, it's weak Base_Check->Solvent_Check Yes, and base is adequate Optimize_Base Action: Use a stronger, non-nucleophilic base (e.g., NaH) to ensure full deprotonation of precursor. Base_Check->Optimize_Base No, base may be too weak PTC_Check Is the Reaction Biphasic? Solvent_Check->PTC_Check Yes Change_Solvent Action: Switch to DMF, DMSO, or Acetonitrile. Avoid protic solvents like water or ethanol. Solvent_Check->Change_Solvent No Conditions_Check Are Temperature & Time Sufficient? PTC_Check->Conditions_Check No Add_PTC Action: Add a Phase Transfer Catalyst (e.g., TBAB) to shuttle the nucleophile into the organic phase. PTC_Check->Add_PTC Yes Success Improved Conversion Conditions_Check->Success Yes Increase_Temp Action: Incrementally increase temperature and monitor by TLC. Conditions_Check->Increase_Temp No

Caption: Troubleshooting workflow for low reaction conversion.

Key Areas for Optimization:
  • Nucleophile Strength & Generation: If your nucleophile is generated in situ from a precursor (e.g., an alcohol deprotonated to an alkoxide), incomplete deprotonation is a common culprit. The bases typically required to deprotonate alcohols (pKa ~16-18) must have a conjugate acid with a pKa > 21 to ensure the equilibrium lies on the side of the alkoxide.[4]

    • Recommendation: Switch from weaker bases like NaOH or K₂CO₃ to a stronger, non-nucleophilic base like Sodium Hydride (NaH). NaH irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction.[4][5]

  • Solvent Choice: The solvent plays a critical role in SN2 reactions. Protic solvents (e.g., water, ethanol, methanol) can form a hydrogen-bonding cage around the anionic nucleophile, stabilizing it and reducing its reactivity.

    • Recommendation: Use a polar aprotic solvent. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive.[6][7]

SolventTypeDielectric Constant (ε)Rationale for Use in SN2
Dimethylformamide (DMF)Polar Aprotic37Excellent solvating power for many salts, high boiling point.
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Highly polar, excellent for dissolving nucleophiles.
Acetonitrile (MeCN)Polar Aprotic37.5Good balance of polarity and lower boiling point for easier removal.
Ethanol (EtOH)Polar Protic24.5Not Recommended. Solvates and deactivates the nucleophile.
Water (H₂O)Polar Protic80Not Recommended. Deactivates nucleophile and can cause hydrolysis.
  • Phase Immiscibility: Many reactions involve an inorganic nucleophilic salt (soluble in water) and an organic substrate (soluble in an organic solvent). Without proper mixing, the reactants remain in separate phases, and the reaction can only occur at the limited interface.

    • Recommendation: Employ Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with the nucleophile, shuttling it from the aqueous phase into the organic phase where it can react with the substrate.[8][9][10][11] This technique dramatically accelerates biphasic reactions.[10][12]

Question 2: My reaction is producing a significant byproduct that appears to be an alkene. How can I suppress this side reaction?

Answer: The formation of an alkene byproduct, 4-methoxy-1-(vinyloxy)benzene, points to a competing elimination (E2) reaction. While SN2 is generally favored for primary alkyl halides like this substrate, certain conditions can promote the E2 pathway.[3][7]

Mechanism: SN2 (Substitution) vs. E2 (Elimination)

G Substrate 1-(2-Chloroethoxy)-4-methoxybenzene SN2_Product Desired Ether Product (Substitution) Substrate->SN2_Product E2_Product Alkene Byproduct (Elimination) Substrate->E2_Product Nucleophile Strong Nucleophile (e.g., RO⁻) Nucleophile->Substrate SN2 Attack (Favored by non-bulky nucleophiles, lower temp) Base Strong, Bulky Base (e.g., t-BuO⁻) Base->Substrate E2 Attack (Favored by bulky bases, higher temp)

Caption: Competing SN2 and E2 pathways.

Causality and Mitigation Strategies:
  • Steric Hindrance: The E2 reaction is highly sensitive to steric bulk. A large, sterically hindered base (like potassium tert-butoxide) will have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a proton from the adjacent carbon, leading to elimination.

    • Solution: Use a strong but less sterically hindered nucleophile/base. For generating an alkoxide, prefer sodium ethoxide over potassium tert-butoxide if possible.[7]

  • Reaction Temperature: Higher temperatures disproportionately favor the elimination pathway because E2 reactions typically have a higher activation energy and gain more from the increased thermal energy.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable SN2 reaction rate. Start at room temperature or slightly elevated (50-60 °C) and only increase if necessary, while monitoring for byproduct formation via TLC or GC.[7]

  • Base Strength: While a strong base may be needed, an excessively strong base can accelerate elimination.

    • Solution: Choose a base that is just strong enough to effectively generate the nucleophile. For phenoxide nucleophiles, which are less basic, a milder base like K₂CO₃ is often sufficient and minimizes elimination.

Frequently Asked Questions (FAQs)

Q: What is the recommended general protocol for a nucleophilic substitution on this substrate? A: A robust starting point is to use a polar aprotic solvent under an inert atmosphere. See the detailed protocol below for a specific example.

Q: How should I store 1-(2-Chloroethoxy)-4-methoxybenzene? A: The compound is stable under normal temperatures and pressures.[13] It should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[13]

Q: Can reactions occur on the aromatic ring itself? A: The methoxy group is an electron-donating, ortho-para directing group, which activates the ring towards electrophilic aromatic substitution.[14][15] While this is not a common side reaction under the nucleophilic conditions discussed, using highly acidic conditions or introducing strong electrophiles could lead to undesired ring reactions. Ensure your reaction conditions are basic or neutral to avoid this.

Detailed Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction (O-Alkylation)

This protocol details the synthesis of an ether using an alcohol as the nucleophile precursor.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove moisture, which can quench the alkoxide nucleophile.

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.2 equivalents) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium alkoxide.

  • Substrate Addition: Slowly add a solution of 1-(2-Chloroethoxy)-4-methoxybenzene (1.0 equivalent) in anhydrous DMF to the alkoxide solution dropwise.

  • Reaction Monitoring: Heat the reaction to 60-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution Using Phase-Transfer Catalysis (PTC)

This protocol is ideal for reactions with solid or aqueous inorganic nucleophiles (e.g., NaN₃, KCN).

  • Reaction Setup: In a round-bottom flask, combine 1-(2-Chloroethoxy)-4-methoxybenzene (1.0 equivalent), the nucleophilic salt (e.g., sodium azide, 1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Solvent Addition: Add a biphasic solvent system, such as toluene and water (1:1 ratio).

  • Reaction: Stir the mixture vigorously to ensure a large surface area between the two phases and heat to 80-100 °C. Vigorous stirring is critical for the efficiency of PTC.[10]

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or distillation.

References

  • Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Gaikwad, P. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemguide. The reactions of methoxybenzene. Available at: [Link]

  • Reddit. What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Available at: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. Available at: [Link]

  • Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). Available at: [Link]

  • Lambert, T. H., et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. NIH Public Access. Available at: [Link]

  • ChemSynthesis. 1-chloro-4-methoxybenzene - 623-12-1. Available at: [Link]

  • Chemchart. 1-(2-chloroethoxy)-2-methoxybenzene (53815-60-4). Available at: [Link]

  • PubChem. 1-(2-Chloroethoxy)-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

  • Chad's Prep. Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

  • Al-Faiyz, Y. S. S. Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. ResearchGate. Available at: [Link]

  • Head-Gordon, T., et al. Orienting methoxy group-carbocation conjugation effects explaining the.... ResearchGate. Available at: [Link]

  • Krug, M. Solving Percent Yield Problems | Stoichiometry Practice. YouTube. Available at: [Link]

  • PubChem. 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Analytical Methods for Impurity Detection in 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2-Chloroethoxy)-4-methoxybenzene. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions related to the detection and quantification of impurities in this important chemical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in 1-(2-Chloroethoxy)-4-methoxybenzene and where do they originate?

A1: Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in 1-(2-Chloroethoxy)-4-methoxybenzene typically originate from the synthetic route or degradation. A common synthesis involves the reaction of 4-methoxyphenol with 1,2-dichloroethane.[1]

Based on this, you can anticipate the following types of impurities:

  • Starting Materials: Unreacted 4-methoxyphenol and residual 1,2-dichloroethane.

  • By-products: Di-substituted products, such as 1,2-bis(4-methoxyphenoxy)ethane, formed if both chlorine atoms of 1,2-dichloroethane react with 4-methoxyphenol.

  • Degradation Products: Hydrolysis of the chloroethoxy group can lead to the formation of 2-(4-methoxyphenoxy)ethanol.

It is crucial to have a clear understanding of the manufacturing process to predict potential impurities accurately.[2]

Table 1: Potential Impurities and Their Origin

Impurity NameStructureLikely Origin
4-MethoxyphenolC₇H₈O₂Unreacted Starting Material
1,2-DichloroethaneC₂H₄Cl₂Unreacted Starting Material
1,2-bis(4-methoxyphenoxy)ethaneC₁₆H₁₈O₄Reaction By-product
2-(4-methoxyphenoxy)ethanolC₉H₁₂O₃Degradation/Hydrolysis
Q2: I'm observing a persistent, unexpected peak in my HPLC chromatogram. How can I proceed to identify it?

A2: An unexpected peak is a common challenge. A systematic approach is key to identification. The International Conference on Harmonization (ICH) guidelines require the identification of impurities that are present above a certain threshold (e.g., 0.10% to 0.15% for drug substances).[3]

Here is a logical workflow to tackle this issue:

G start Unexpected Peak Detected in HPLC check_blank Inject a solvent blank. Is the peak still present? start->check_blank ghost_peak Ghost Peak (Solvent/System Contamination). Clean system, use fresh mobile phase. check_blank->ghost_peak Yes spike_sample Spike sample with known impurities (starting materials, expected by-products). Does the peak co-elute? check_blank->spike_sample No known_impurity Known Impurity Identified. Proceed to Quantify. spike_sample->known_impurity Yes lcms_analysis Perform LC-MS Analysis spike_sample->lcms_analysis No get_mw Obtain Molecular Weight (MW) from Mass Spectrum. lcms_analysis->get_mw propose_structure Propose potential structures based on MW and synthetic route. get_mw->propose_structure isolate_impurity Isolate the impurity using preparative HPLC or fractionation. propose_structure->isolate_impurity nmr_analysis Perform NMR Spectroscopy for structure elucidation. isolate_impurity->nmr_analysis final_id Structure Confirmed. nmr_analysis->final_id

Caption: Workflow for Unknown Peak Identification.

Expert Insight: Before proceeding to advanced techniques like LC-MS, simple checks can be very informative. For instance, injecting the sample in a solvent stronger than the mobile phase can cause peak splitting or broadening, which might be misinterpreted as an impurity.[4] Always ensure your sample solvent is compatible with the mobile phase.

Q3: My HPLC method shows poor resolution between the main peak and a known impurity. What parameters should I adjust?

A3: Achieving good resolution is critical for accurate quantification. When peaks are not well-separated, you can systematically optimize your HPLC method. The goal is to alter the selectivity (the distance between the peaks) or the efficiency (the sharpness of the peaks).

Key Parameters to Optimize:

  • Mobile Phase Composition: This is often the most impactful parameter.

    • Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can significantly alter peak elution order.[5]

    • pH (for ionizable compounds): Although 1-(2-Chloroethoxy)-4-methoxybenzene and its likely impurities are neutral, this is a critical parameter for other analyses. Adjusting the pH can change the retention of ionizable analytes.

    • Gradient Slope (for gradient elution): A shallower gradient increases the run time but often improves the resolution of closely eluting peaks.[5]

  • Stationary Phase (Column):

    • Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity due to pi-pi interactions, which can be beneficial for aromatic compounds.

    • Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency and resolution, but will also increase backpressure.

  • Temperature:

    • Increasing the column temperature generally decreases retention times and can sometimes improve peak shape and resolution by reducing mobile phase viscosity. However, be mindful of the thermal stability of your analyte.

Troubleshooting Protocol: Improving Resolution

  • Initial Assessment: Quantify the current resolution between the two peaks of interest. A resolution value (Rs) of >1.5 is generally desired.

  • Gradient Optimization: If using a gradient, decrease the gradient slope. For example, if you have a gradient from 30% to 90% organic over 10 minutes, try running it over 20 minutes.

  • Solvent Change: Prepare a new mobile phase using methanol instead of acetonitrile at the same proportions and re-run the analysis.

  • Column Change: If resolution is still poor, switch to a column with a different selectivity (e.g., Phenyl-Hexyl).

  • Re-validation: Once acceptable resolution is achieved, ensure the method is re-validated for parameters like linearity, accuracy, and precision.

Q4: Is Gas Chromatography (GC) a suitable alternative to HPLC for this analysis? When should I choose one over the other?

A4: Yes, Gas Chromatography (GC) is a viable and often powerful technique for analyzing 1-(2-Chloroethoxy)-4-methoxybenzene and its related impurities, provided they are sufficiently volatile and thermally stable.[6]

Decision Framework: HPLC vs. GC

G start Analyze Impurities in 1-(2-Chloroethoxy)-4-methoxybenzene check_volatility Are all potential impurities volatile and thermally stable? start->check_volatility use_gc GC is a strong candidate. Offers high resolution for volatile compounds. check_volatility->use_gc Yes use_hplc HPLC is the preferred method. More versatile for non-volatile or thermally labile compounds. check_volatility->use_hplc No / Unsure gc_advantages Advantages: - High efficiency - Excellent for residual solvents - Sensitive detectors (FID, MS) use_gc->gc_advantages hplc_advantages Advantages: - Broad applicability - No sample volatilization needed - Ideal for larger molecules (e.g., dimers) use_hplc->hplc_advantages

Caption: Decision Guide for HPLC vs. GC.

When to Prefer GC:

  • Volatile Impurities: GC is excellent for detecting small, volatile impurities like residual 1,2-dichloroethane.[7]

  • High Resolution: Capillary GC columns provide extremely high separation efficiency.

  • Coupling to Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the definitive identification of volatile and semi-volatile compounds.[8][9]

When to Prefer HPLC:

  • Non-Volatile Impurities: Larger by-products, such as the di-substituted 1,2-bis(4-methoxyphenoxy)ethane, may have low volatility, making them more suitable for HPLC analysis.

  • Thermally Labile Compounds: If an impurity is suspected to degrade at the high temperatures of the GC inlet, HPLC is the safer choice.

  • General Screening: HPLC is often considered a more universal screening tool in pharmaceutical analysis because it accommodates a wider range of compound polarities and molecular weights without the requirement of volatility.[7][10]

References

  • ChemScene. 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene.
  • Benchchem. Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene.
  • PubMed. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements.
  • Pharmaffiliates. 1-(2-Chloroethoxy)-2-methoxybenzene.
  • ResearchGate. Gas chromatography chromatogram of the diethyl ether fraction 13 active....
  • Separation Science. Peak Splitting in HPLC: Causes and Solutions.
  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • Echemi. 1-(2-Chloroethoxy)-4-methoxybenzene Formula.
  • Oxford Academic. Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds.
  • Benchchem.
  • Chemistry LibreTexts.
  • III Analytical Methods.
  • Smolecule. Buy 1-(2-Chloroethoxy)-4-methoxybenzene | 3383-74-2.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Contract Pharma.
  • Google Patents. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
  • Agilent.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Shimadzu.
  • Intertek.
  • Boston University. High-Performance Liquid Chromatographic-Fluorescent Method to Determine Chloroacetaldehyde, a Neurotoxic Metabolite of the Antic.
  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • HALO Columns.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • PubMed. GC/MS Analysis of the Chemical Composition of Petroleum Ether and Chloroform Extracts From Coffea arabica Seeds, Along With Molecular Docking Evaluation of the Extracts Antibacterial and Anticancer Activities.

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Minimizing elimination side reactions in SN2 substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the competition between substitution (SN2) and elimination (E2) pathways is a critical hurdle in synthetic chemistry. Uncontrolled side reactions can drastically lower yields and complicate purification. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you minimize elimination and maximize your desired SN2 product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the SN2/E2 competition. Understanding why these factors influence your reaction is the first step toward rational control.

Q1: What are the primary factors that determine whether a reaction proceeds via an SN2 or E2 pathway?

A1: The outcome of the competition between SN2 and E2 reactions is governed by a delicate interplay of four key factors:

  • Substrate Structure: The steric hindrance around the electrophilic carbon is paramount.

  • The Nature of the Nucleophile/Base: A reagent can act as a nucleophile (favoring SN2), a base (favoring E2), or both.[1]

  • Reaction Temperature: Higher temperatures generally favor elimination.[1][2]

  • The Solvent: The choice of solvent can stabilize or destabilize transition states and influence the reactivity of the nucleophile.[3]

A comprehensive analysis of these factors is essential for predicting and controlling the reaction outcome.[4]

Q2: How does the structure of the alkyl halide (substrate) influence the SN2/E2 ratio?

A2: The structure of the substrate is arguably the most critical factor. SN2 reactions require the nucleophile to perform a "backside attack" on the carbon bearing the leaving group.[5] As steric hindrance increases, this attack becomes more difficult.

  • Methyl and Primary (1°) Halides: These are least sterically hindered and strongly favor the SN2 pathway.[6][7][8] Elimination is generally not a significant issue unless a very bulky, strong base is used.[6][7]

  • Secondary (2°) Halides: This is where the competition is most pronounced, and all other factors (nucleophile, solvent, temperature) become critically important for control.[4][6]

  • Tertiary (3°) Halides: These substrates are too sterically hindered for SN2 reactions to occur.[6][7][9] The use of a strong base will lead almost exclusively to the E2 product.[4][6]

Q3: What properties should I look for in a nucleophile to favor SN2 over E2?

A3: The ideal reagent for an SN2 reaction is a good nucleophile but a weak base .[10] Nucleophilicity and basicity are related but distinct properties.[1] Basicity is a thermodynamic measure of a species' ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to attack an electrophilic carbon.

  • Good Nucleophiles/Weak Bases: Species like halide ions (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻) are excellent for promoting SN2 reactions while minimizing E2.[6][10]

  • Strong Bases: Reagents like hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases and can lead to significant E2 product, especially with secondary and tertiary substrates.[11][12]

  • Bulky Bases: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), are excellent for promoting E2 reactions because their bulk makes it difficult to access the electrophilic carbon for an SN2 attack, but they can easily abstract a less hindered β-proton.[1][4][13]

Q4: Why is temperature control so critical for minimizing elimination?

A4: Temperature has a significant impact because elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[10] Forming two or more product molecules from two reactant molecules (as in E2) leads to an increase in entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable (more negative) as temperature (T) increases. Consequently, increasing the reaction temperature will almost always favor the elimination product . To minimize E2 side reactions, it is highly advisable to run the reaction at lower temperatures (e.g., 0 °C to room temperature).[2][10][14]

Q5: How do I choose the right solvent to maximize my SN2 product?

A5: The solvent plays a crucial role in stabilizing transition states and modulating nucleophile reactivity.

  • Polar Aprotic Solvents (Favors SN2): Solvents like acetone, DMSO, DMF, and acetonitrile are the preferred choice for SN2 reactions.[3][10] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive towards the substrate.[3][15]

  • Polar Protic Solvents (Can Favor E2): Solvents like water, methanol, and ethanol can significantly slow down SN2 reactions. They form a "cage" of hydrogen bonds around the nucleophile, which stabilizes it and sterically hinders its attack on the substrate.[3][16] This reduced nucleophilicity can allow the reagent's basic properties to dominate, increasing the proportion of the E2 product.[10]

Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Issue: My primary (1°) alkyl halide is giving a significant amount of elimination product.

This is unusual but can happen under specific conditions. Here’s a workflow to diagnose and solve the issue.

G start High E2 Product with 1° Halide q1 Is your base strong and sterically hindered? (e.g., t-BuOK, DBU) start->q1 a1_yes Bulky base favors E2 even with 1° substrates. Switch to a non-bulky nucleophile like NaI, NaCN, or NaN3. q1->a1_yes Yes q2 Is the reaction temperature elevated? q1->q2 No end_node SN2 Pathway Favored a1_yes->end_node a2_yes High temperature favors E2. Run the reaction at or below room temperature (use a cooling bath if needed). q2->a2_yes Yes q3 Is the substrate itself sterically hindered near the reaction center? (e.g., neopentyl bromide) q2->q3 No a2_yes->end_node a3_yes Steric hindrance on the substrate, even if primary, can slow SN2, allowing E2 to compete. Consider alternative synthetic routes. q3->a3_yes Yes q3->end_node No

Caption: Troubleshooting workflow for unwanted elimination with primary substrates.

Issue: My secondary (2°) alkyl halide is primarily undergoing elimination.

This is a common challenge. The 2° substrate is the battleground where SN2 and E2 compete fiercely.

Potential CauseTroubleshooting StepScientific Rationale
Using a Strong Base Switch to a good nucleophile that is a weak base (e.g., NaN₃, RSNa, NaI, NaCN).[10]Strong bases like alkoxides (e.g., NaOEt) are aggressive proton abstractors, promoting the E2 pathway. Weaker bases have a higher propensity to act as nucleophiles.[4][6]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature.Elimination has a higher activation energy and is favored by entropy; lowering the temperature disfavors the E2 pathway kinetically and thermodynamically.[2][10]
Using a Polar Protic Solvent Switch to a polar aprotic solvent (e.g., DMSO, acetone, DMF).Protic solvents solvate and deactivate the nucleophile via hydrogen bonding, hindering the SN2 attack and giving the E2 pathway a competitive advantage.[3][10]
Concentrated Reagents Use a more dilute solution of the nucleophile/base.High concentrations of base can favor the bimolecular E2 reaction.[10][12]

Experimental Protocols

General Protocol for Maximizing SN2 in a Reaction of a Secondary Alkyl Halide

This protocol integrates the principles discussed above to create optimal conditions for substitution over elimination.

1. Reactant and Solvent Preparation:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alkyl halide (1.0 eq) in a dry, polar aprotic solvent (e.g., acetone or DMF). The concentration should be moderate, typically 0.1-0.5 M.
  • Causality: A dry, inert atmosphere prevents side reactions with water or oxygen. A polar aprotic solvent enhances the nucleophile's reactivity for the SN2 pathway.[3][10]

2. Temperature Control:

  • Cool the reaction mixture to 0 °C using an ice-water bath.
  • Causality: Maintaining a low temperature is the most effective way to disfavor the E2 elimination pathway, which has a higher activation energy.[2][10]

3. Nucleophile Addition:

  • In a separate flask, dissolve the chosen nucleophile (1.0-1.2 eq) in the same polar aprotic solvent. Select a good nucleophile that is a weak base (e.g., sodium iodide, sodium azide).
  • Add the nucleophile solution to the stirred alkyl halide solution dropwise over 10-15 minutes.
  • Causality: Using a stoichiometric amount of a weakly basic nucleophile ensures the reaction is driven by nucleophilic attack rather than proton abstraction.[6][10] Slow addition helps maintain temperature control.

4. Reaction Monitoring:

  • Maintain the reaction at low temperature (0 °C to room temperature).
  • Monitor the progress of the reaction by an appropriate method (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)) until the starting material is consumed.
  • Causality: Monitoring prevents the reaction from running for an unnecessarily long time, which can lead to side product formation.

5. Workup and Purification:

  • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).
  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by an appropriate method (e.g., column chromatography) to isolate the desired SN2 product.

Visualizing the Competition

The following diagram illustrates the fundamental choice a substrate and reagent face, leading to either the desired SN2 product or the undesired E2 side product.

G cluster_reactants Reactants cluster_products Products Reactants Substrate (R-X) + Reagent (Nu:⁻/B:⁻) TS_SN2 SN2 Transition State (Backside Attack) Reactants->TS_SN2 Nucleophilic Attack @ Carbon TS_E2 E2 Transition State (β-Proton Abstraction) Reactants->TS_E2 Basic Attack @ β-Hydrogen SN2_Product Substitution Product (R-Nu) E2_Product Elimination Product (Alkene) TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing SN2 and E2 reaction pathways from a common set of reactants.

References

  • How solvents affect E1/E2 and SN1/SN2 reactions? (2014). Reddit. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021). PMC - PubMed Central - NIH. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • SN2 vs E2. (n.d.). Chemistry Steps. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PubMed Central. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

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Technical Support Center: Optimizing Phase-Transfer Catalysis for Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl ethers via Phase-Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles.

The Core Principle: Bridging the Phase Divide

The synthesis of aryl ethers, a cornerstone of many pharmaceutical and materials science applications, is often accomplished through a variation of the Williamson ether synthesis. This SN2 reaction involves a phenoxide nucleophile attacking an alkylating agent.[1] The challenge arises from the mutual insolubility of the reactants: the ionic phenoxide salt (generated by a base) resides in an aqueous or solid phase, while the organic aryl halide and the alkylating agent are in a non-polar organic phase.[2]

Phase-transfer catalysis elegantly solves this problem. A catalytic agent, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion from the aqueous/solid phase into the organic phase, where it can react with the alkylating agent.[3][4] The catalyst, having exchanged its original anion for the leaving group from the alkylating agent, then returns to the aqueous phase to repeat the cycle. This process avoids the need for harsh, expensive, and often hazardous anhydrous polar aprotic solvents like DMSO or DMF.[5]

Diagram 1: The PTC Cycle for Aryl Ether Synthesis This diagram illustrates the fundamental mechanism of phase-transfer catalysis in the Williamson ether synthesis of aryl ethers.

PTC_Mechanism org_react Alkyl Halide (R-X) product Aryl Ether (Ar-O-R) org_react->product Reaction cat_return Catalyst-Halide Ion Pair [Q⁺ X⁻] product->cat_return Byproduct cat_org Catalyst-Phenoxide Ion Pair [Q⁺ ArO⁻] cat_org->org_react Nucleophilic Attack cat_aq Catalyst (Q⁺X⁻) cat_return->cat_aq Transfer to Aqueous Phase aq_react Phenol (Ar-OH) + Base (M⁺OH⁻) phenoxide Phenoxide Anion (ArO⁻) aq_react->phenoxide Deprotonation phenoxide->cat_aq Forms Ion Pair cat_aq->cat_org Anion Exchange & Transfer Troubleshooting_Workflow start Reaction Issue (Low Yield, Side Products) check_yield Is Yield Low? start->check_yield check_side_products Are Side Products Present? check_yield->check_side_products No stirring Increase Stirring Rate check_yield->stirring Yes alkene Alkene (E2) Present? check_side_products->alkene Yes end Optimized Reaction check_side_products->end No catalyst Change Catalyst (e.g., more lipophilic) stirring->catalyst temp_yield Increase Temperature (monitor for side products) catalyst->temp_yield base_yield Check Base (Concentration / Powder Fineness) temp_yield->base_yield base_yield->check_side_products c_alkylation C-Alkylation Present? alkene->c_alkylation No alkyl_halide Use Primary Alkyl Halide alkene->alkyl_halide Yes solvent Use More Polar Solvent c_alkylation->solvent Yes c_alkylation->end No lower_temp Lower Reaction Temperature alkyl_halide->lower_temp weaker_base Use Weaker Base (e.g., K₂CO₃) lower_temp->weaker_base weaker_base->end counter_ion Switch to K⁺ or Cs⁺ Base solvent->counter_ion counter_ion->end

Sources

Validation & Comparative

Comparative Reactivity Analysis: 1-(2-Chloroethoxy)-4-methoxybenzene vs. 1-(2-Bromoethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Nucleophilic Substitution Reactivity

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting materials is paramount to the efficiency and success of a reaction. This guide provides an in-depth comparison of the reactivity of two closely related aryl alkyl halides: 1-(2-chloroethoxy)-4-methoxybenzene and 1-(2-bromoethoxy)-4-methoxybenzene. The focus is on their behavior in nucleophilic substitution reactions, a cornerstone of modern synthetic chemistry.[1][2]

The primary difference between these two molecules lies in the halogen atom attached to the terminal carbon of the ethoxy chain. This seemingly minor variation has profound implications for the molecule's reactivity, governed by fundamental principles of chemical kinetics and thermodynamics.

Foundational Principles: Why the Halogen Matters

The reactivity of these compounds in nucleophilic substitution reactions, which typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism for primary halides, is dictated by several key factors.[3] The most critical among these are the carbon-halogen (C-X) bond strength and the stability of the departing halide ion, known as the leaving group.[4][5]

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[6] The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[7] When comparing the halide ions, iodide (I⁻) is the best leaving group, followed by bromide (Br⁻), chloride (Cl⁻), and finally fluoride (F⁻).[7] This trend is directly correlated with the acidity of their conjugate acids (HI > HBr > HCl > HF).[8][9] Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻ and therefore a superior leaving group.[10][11]

  • Carbon-Halogen Bond Strength: The rate of an SN2 reaction is also influenced by the energy required to break the C-X bond.[12] As we move down the halogen group, the atomic radius increases, leading to longer and weaker C-X bonds.[13] The C-Br bond is significantly weaker and longer than the C-Cl bond, meaning it requires less energy to break.[4][14]

These two factors work in concert: the weaker C-Br bond and the greater stability of the bromide leaving group make 1-(2-bromoethoxy)-4-methoxybenzene inherently more reactive than its chloro-analogue in SN2 reactions.[15]

At a Glance: Property Comparison

A summary of the key physical and chemical properties that dictate the reactivity of these two compounds is presented below.

Property1-(2-Chloroethoxy)-4-methoxybenzene1-(2-Bromoethoxy)-4-methoxybenzeneRationale for Reactivity Difference
Molecular Formula C₉H₁₁ClO₂C₉H₁₁BrO₂The identity of the halogen is the key differentiator.
Molecular Weight 186.63 g/mol 231.09 g/mol [16]Not a primary driver of reactivity in this comparison.
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Br⁻ is a weaker base and thus a better leaving group.[7]
pKa of Conjugate Acid HCl: ~ -6.3 to -7[8][10]HBr: ~ -8.7 to -9[10][17]The lower pKa of HBr indicates Br⁻ is a more stable anion.[10]
C-X Bond Energy C-Cl: ~327-346 kJ/mol[4][14]C-Br: ~285-290 kJ/mol[4][14]The C-Br bond is weaker and requires less energy to cleave.[12]
Predicted Reactivity LowerHigher The combination of a better leaving group and weaker C-X bond accelerates the reaction.[5]
The SN2 Mechanism: A Visual Explanation

The reaction of these substrates with a nucleophile (Nu⁻) proceeds via a concerted, single-step SN2 mechanism.[18] The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"), leading to an inversion of stereochemistry if the carbon were chiral.[19]

Caption: General SN2 reaction mechanism.

The energy of the transition state determines the reaction rate. For 1-(2-bromoethoxy)-4-methoxybenzene, the transition state is lower in energy because the C-Br bond is already weaker and the departing bromide is more stable, thus accelerating the reaction.[20]

Experimental Design for Reactivity Comparison

To empirically validate the predicted reactivity difference, a competitive reaction experiment can be designed. This protocol provides a robust framework for comparing the two substrates directly.[21]

Objective: To determine the relative reactivity of 1-(2-chloroethoxy)-4-methoxybenzene and 1-(2-bromoethoxy)-4-methoxybenzene by reacting an equimolar mixture with a limiting amount of a nucleophile.

Workflow Diagram:

Workflow sub Prepare Substrate Mixture: - 1.0 mmol 1-(2-chloroethoxy)-4-methoxybenzene - 1.0 mmol 1-(2-bromoethoxy)-4-methoxybenzene - Internal Standard (e.g., Dodecane) - Acetone (Solvent) react Reaction Setup: - Combine solutions in a sealed vial. - Stir at a constant temperature (e.g., 50 °C). sub->react nuc Prepare Nucleophile Solution: - 1.0 mmol Sodium Iodide (NaI) in Acetone nuc->react monitor Reaction Monitoring: - Withdraw aliquots at time intervals (t=0, 15, 30, 60, 120 min). - Quench with water. react->monitor workup Workup: - Extract quenched aliquots with ethyl acetate. - Dry organic layer (Na₂SO₄). monitor->workup analysis GC-MS Analysis: - Analyze organic layer. - Quantify remaining chloro- and bromo- starting materials relative to the internal standard. workup->analysis result Data Interpretation: - Plot concentration vs. time. - The substrate that is consumed faster is the more reactive one. analysis->result

Caption: Experimental workflow for the competitive reactivity study.

Step-by-Step Protocol:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-chloroethoxy)-4-methoxybenzene, 1.0 mmol of 1-(2-bromoethoxy)-4-methoxybenzene, and 0.5 mmol of an internal standard (e.g., dodecane) in 10 mL of dry acetone. Acetone is a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation but does not strongly solvate the nucleophile, enhancing its reactivity.[22]

  • Initiation: In a separate vial, dissolve 1.0 mmol of sodium iodide (the nucleophile) in 5 mL of dry acetone. Add this solution to the substrate mixture while stirring. Start a timer immediately. The use of a limiting amount of the nucleophile ensures that the substrates must compete for it.[21]

  • Reaction: Place the flask in a pre-heated water bath maintained at 50 °C and stir vigorously.

  • Monitoring: Using a syringe, withdraw a 0.5 mL aliquot from the reaction mixture at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of deionized water and 2 mL of ethyl acetate. Shake vigorously. The water will stop the reaction by dissolving the ionic nucleophile.

  • Sample Preparation for Analysis: Allow the layers to separate. Transfer the top organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Analyze the prepared samples by Gas Chromatography-Mass Spectrometry (GC-MS). The relative peak areas of the two starting materials, normalized against the internal standard, will determine their concentrations at each time point.

Anticipated Results and Interpretation

The experimental data is expected to show a significantly faster depletion of 1-(2-bromoethoxy)-4-methoxybenzene compared to its chloro-analogue.

Hypothetical Experimental Data:

Time (minutes)Relative Concentration of 1-(2-chloroethoxy)-4-methoxybenzeneRelative Concentration of 1-(2-bromoethoxy)-4-methoxybenzene
0100%100%
1595%60%
3090%35%
6082%12%
12068%< 2%

Plotting this data would clearly illustrate that the bromo-compound reacts much more rapidly. This outcome directly supports the theoretical principles: the weaker C-Br bond and the superior stability of the bromide leaving group combine to create a lower activation energy barrier for the SN2 reaction, resulting in a faster reaction rate.[5][20]

Conclusion and Practical Implications

For researchers and drug development professionals, the choice between these two reagents has clear consequences for process efficiency.

  • 1-(2-Bromoethoxy)-4-methoxybenzene is the superior choice for reactions requiring high reactivity and shorter reaction times. It allows for milder reaction conditions (e.g., lower temperatures), which can be crucial for sensitive substrates, potentially minimizing byproduct formation.

  • 1-(2-Chloroethoxy)-4-methoxybenzene , while less reactive, may be preferred in situations where cost is a primary driver (chloro-compounds are often less expensive) or when a slower, more controlled reaction is desired. Its lower reactivity might also be advantageous in multi-step syntheses where selectivity is required.

References

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A Comparative Guide to the Synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene: Classical vs. Phase-Transfer Catalysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Chloroethoxy)-4-methoxybenzene is a valuable chemical intermediate, pivotal in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Its unique structure, featuring a reactive chloroethoxy group and a methoxy-substituted aromatic ring, allows for diverse chemical transformations. This guide provides an in-depth comparison of the primary synthesis routes to this compound, focusing on the classical Williamson ether synthesis and its modern enhancement using Phase-Transfer Catalysis (PTC). We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal method for their specific applications.

Introduction: The Williamson Ether Synthesis as the Foundational Route

The most direct and widely employed method for preparing aryl ethers, including 1-(2-Chloroethoxy)-4-methoxybenzene, is the Williamson ether synthesis. Developed in the 1850s, this robust reaction remains a cornerstone of organic synthesis.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core transformation involves two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of a phenol (in this case, 4-methoxyphenol), forming a highly nucleophilic phenoxide anion.[4][6]

  • Nucleophilic Attack: The resulting phenoxide attacks a primary alkyl halide (the electrophile), displacing the halide leaving group to form the desired ether.[3][5]

For the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene, the key reactants are 4-methoxyphenol and an alkylating agent such as 1-bromo-2-chloroethane or 1,2-dichloroethane.

Williamson_Ether_Synthesis_Mechanism phenol 4-Methoxyphenol (Ar-OH) phenoxide 4-Methoxyphenoxide (Ar-O⁻ K⁺) phenol->phenoxide Deprotonation + H₂O base Base (e.g., KOH) product 1-(2-Chloroethoxy)-4-methoxybenzene (Ar-O-CH₂CH₂-Cl) phenoxide->product SN2 Attack alkyl_halide 1-Bromo-2-chloroethane (Br-CH₂CH₂-Cl) salt KBr

Caption: General mechanism of the Williamson ether synthesis for 1-(2-Chloroethoxy)-4-methoxybenzene.

While fundamentally sound, the practical execution of this synthesis can be optimized significantly. We will now compare the classical approach with a modern, more efficient alternative.

Method Comparison: Overcoming Practical Challenges

A primary challenge in the classical synthesis is the mutual insolubility of the reactants. The inorganic base (e.g., NaOH, KOH) and the resulting phenoxide salt are typically soluble in an aqueous or highly polar phase, whereas the organic alkyl halide and the final ether product reside in an organic phase. This phase separation limits the reaction rate, often necessitating harsh conditions such as high temperatures and the use of anhydrous, polar aprotic solvents like DMF, which can be costly and difficult to remove.[4]

Method 1: Classical Williamson Ether Synthesis

This approach involves reacting 4-methoxyphenol with an alkylating agent in the presence of a strong base dissolved in a single organic solvent.

  • Rationale: The use of a solvent like ethanol or dimethylformamide (DMF) aims to co-solubilize the reactants to a sufficient degree for the reaction to proceed. A strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is required to ensure complete formation of the phenoxide nucleophile.[4]

  • Limitations: Reaction rates can be slow due to incomplete solubilization. To compensate, higher temperatures are often employed, which can promote side reactions, particularly the E2 elimination of the alkyl halide, leading to alkene byproducts and reduced yields.[3][5]

Method 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is an elegant and powerful technique that circumvents the issue of reactant immiscibility.[7][8] A catalytic amount of a phase-transfer agent, typically a quaternary ammonium salt (Q⁺X⁻) like benzyltri(n-butyl)ammonium chloride, is added to the two-phase (aqueous-organic) system.[9]

  • Mechanism of Action:

    • The base (e.g., concentrated NaOH) deprotonates the 4-methoxyphenol at the aqueous-organic interface, forming the phenoxide anion (ArO⁻).

    • The phase-transfer catalyst exchanges its original anion (X⁻) for the newly formed phenoxide anion at the interface.

    • This creates a lipophilic ion pair (Q⁺ArO⁻) which is soluble in the organic phase.

    • The catalyst transports the phenoxide into the bulk organic phase where it can readily react with the alkyl halide.

    • Upon reaction, the ether product is formed, and the catalyst (Q⁺X⁻) is regenerated, returning to the interface to begin another cycle.

This catalytic cycle effectively ferries the nucleophile into the reactive phase, allowing the reaction to proceed rapidly under much milder conditions.[8][10]

PTC_Workflow Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous Phase ArOH 4-Methoxyphenol (Ar-OH) ArONa Phenoxide (ArO⁻ Na⁺) ArOH->ArONa + NaOH - H₂O NaOH NaOH QArO Lipophilic Ion Pair (Q⁺ArO⁻) ArONa->QArO Anion Exchange NaCl NaCl QX_aq Catalyst (Q⁺X⁻) RCl Alkyl Halide (R-Cl) Product Ether Product (Ar-O-R) QArO->Product + R-Cl Product->QX_aq Catalyst Regeneration interface interface

Caption: Workflow diagram illustrating the catalytic cycle in Phase-Transfer Catalysis.

Comparative Performance Data

The choice between synthesis methods is ultimately guided by performance metrics. The PTC approach consistently demonstrates superior results in terms of yield, reaction conditions, and environmental impact.

ParameterMethod 1: Classical SynthesisMethod 2: Phase-Transfer Catalysis (PTC)Rationale for Difference
Reactants 4-Methoxyphenol, 1-Bromo-2-chloroethane4-Methoxyphenol, 1,2-DichloroethanePTC allows the use of the less expensive and less reactive 1,2-dichloroethane.
Base KOH, NaOH, or NaH50% aq. NaOHPTC avoids the need for anhydrous conditions or hazardous bases like NaH.
Catalyst NoneBenzyltri(n-butyl)ammonium chloride (TBAB)The catalyst is the key component that facilitates inter-phase transport.[7]
Solvent Ethanol, DMF1,2-Dichloroethane (serves as reactant & solvent)Eliminates the need for an additional co-solvent, simplifying workup.
Temperature Reflux (60-100°C)70-80°CEnhanced reactivity in the organic phase allows for lower temperatures.
Reaction Time 12-24 hours4-8 hoursGreatly accelerated reaction rate due to efficient mixing of reactants.
Typical Yield 60-75%>90% [11]Minimized side reactions and efficient reactant conversion.
Purity Moderate; may contain elimination byproductsHigh; cleaner reaction profileMilder conditions suppress side reactions like elimination.[3]
Advantages Simple setup, no catalyst costHigh yield, faster, milder conditions, greener PTC is more efficient and environmentally friendly.[8][9]
Disadvantages Lower yield, harsh conditions, side reactionsRequires catalyst, which may need removalThe cost of the catalyst is offset by higher efficiency and yield.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these procedures should provide results consistent with the data presented above.

Protocol 1: Classical Williamson Ether Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.0 g of potassium hydroxide (KOH) in 80 mL of absolute ethanol.[2]

  • Phenoxide Formation: To the stirred solution, add 12.4 g (0.1 mol) of 4-methoxyphenol. Stir the mixture at room temperature for 30 minutes until a homogeneous solution of the potassium phenoxide is formed.

  • Alkylation: Slowly add 14.3 g (0.1 mol) of 1-bromo-2-chloroethane to the flask.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 5% aqueous NaOH to remove any unreacted phenol, followed by a brine wash.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(2-Chloroethoxy)-4-methoxybenzene.

Protocol 2: High-Yield Synthesis via Phase-Transfer Catalysis
  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 12.4 g (0.1 mol) of 4-methoxyphenol, 1.0 g (approx. 3 mmol) of benzyltri(n-butyl)ammonium chloride (TBAB), and 100 mL of 1,2-dichloroethane.

  • Base Addition: While stirring vigorously, slowly add 40 mL of 50% (w/w) aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the biphasic mixture to 75°C and maintain vigorous stirring for 6 hours. The high shear rate is crucial for maximizing the interfacial area where the catalysis occurs.[12] Monitor the reaction's progress by TLC or GC.

  • Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and allow the layers to separate.

  • Extraction & Washing: Remove the lower organic layer. Wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (1,2-dichloroethane) under reduced pressure. The residue is high-purity 1-(2-Chloroethoxy)-4-methoxybenzene, which can be further purified by vacuum distillation if required.

Safety and Handling

Researchers must handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 1-(2-Chloroethoxy)-4-methoxybenzene: Harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[13][14]

  • Reactants: 4-methoxyphenol is toxic and an irritant. Alkylating agents like 1-bromo-2-chloroethane are toxic and lachrymatory. Concentrated bases (NaOH, KOH) are highly corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not let the product enter drains.[16]

Conclusion and Recommendation

While the classical Williamson ether synthesis is a viable method for preparing 1-(2-Chloroethoxy)-4-methoxybenzene, the Phase-Transfer Catalysis (PTC) approach offers significant and compelling advantages. The PTC method provides substantially higher yields (>90%), proceeds at a much faster rate, and operates under milder, safer, and more environmentally friendly conditions. It eliminates the need for hazardous anhydrous solvents and allows for the use of less expensive reagents.

For researchers, scientists, and drug development professionals seeking an efficient, scalable, and robust synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene, the Phase-Transfer Catalysis method is the superior and recommended approach.

References

  • Fisher Scientific. (n.d.). 1-(2-Chloroethyl)-4-methoxybenzene, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • University Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a course website detailing the procedure.
  • Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(2-chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • LookChem. (n.d.). 2-bromo-1-(2-chloroethoxy)-4-methoxybenzene. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis.
  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC).
  • ResearchGate. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from a review article on PTC in the pharmaceutical industry.

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A Senior Application Scientist's Guide to Spectroscopic Analysis: Confirming the Structure of 1-(2-Chloroethoxy)-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmaceutical intermediates and other fine chemicals, unambiguous structural verification is not merely a procedural step but the cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the structure of 1-(2-Chloroethoxy)-4-methoxybenzene. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind spectral features, offers field-proven experimental protocols, and presents a logical workflow for achieving irrefutable structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to molecular characterization.

The Imperative for a Multi-Modal Spectroscopic Approach

The target molecule, 1-(2-Chloroethoxy)-4-methoxybenzene, possesses several key structural features: a para-substituted benzene ring, a methoxy group, and a chloroethoxy side chain. While each feature provides a unique spectroscopic fingerprint, relying on a single analytical technique is fraught with risk. Isomeric impurities, residual starting materials, or unexpected side products can yield data that, in isolation, may appear consistent with the target structure.

A truly trustworthy structural confirmation is achieved by integrating complementary data from multiple spectroscopic methods.

  • NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, revealing connectivity through spin-spin coupling.

  • Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and offers clues to the structure through analysis of fragmentation patterns, including a definitive isotopic signature for the chlorine atom.

By weaving these disparate data streams together, we create a self-validating system where the whole is greater than the sum of its parts.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation start Synthesized Product purify Purification (e.g., Chromatography) start->purify nmr NMR (¹H & ¹³C) purify->nmr ir IR purify->ir ms Mass Spec purify->ms integrate Integrate Data nmr->integrate ir->integrate ms->integrate compare Compare to Predicted Data integrate->compare confirm Structure Confirmed compare->confirm

Caption: Overall workflow from synthesis to structural confirmation.

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can deduce the chemical environment, count the number of unique nuclei, and determine neighboring relationships.

Caption: Annotated structure of 1-(2-Chloroethoxy)-4-methoxybenzene.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

  • Causality of Chemical Shifts: Protons are shielded by surrounding electrons. When adjacent to an electronegative atom like oxygen or chlorine, the electron density is pulled away, "deshielding" the proton and causing its resonance to appear further downfield (higher ppm value).[1][2]

  • Expected ¹H NMR Data:

    • Aromatic Protons (b): The molecule's symmetry results in two sets of chemically equivalent protons on the benzene ring. These will appear as two doublets in the aromatic region (~6.8-7.0 ppm). This characteristic pattern is a strong indicator of 1,4-disubstitution.

    • Ethoxy Protons (c & d): The two methylene (-CH₂-) groups are distinct. The protons at position c , being directly attached to an oxygen atom, are more deshielded and appear further downfield as a triplet. The protons at position d , adjacent to the chlorine, appear as a triplet at a slightly higher field. The triplet pattern arises from coupling to the two protons on the adjacent carbon.

    • Methoxy Protons (a): These three protons are equivalent and have no adjacent protons, so they appear as a sharp singlet. Their position is characteristic of a methoxy group on an aromatic ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Substituent effects from electron-donating or withdrawing groups can significantly influence the chemical shifts of aromatic carbons.[3][4]

  • Causality of Chemical Shifts: Similar to protons, carbon nuclei are deshielded by adjacent electronegative atoms. Carbons in aromatic systems have characteristic shifts influenced by the nature of the substituents on the ring.[5][6]

  • Expected ¹³C NMR Data:

    • Aromatic Carbons: Due to symmetry, four distinct signals are expected. The carbons bonded to oxygen (C-O) will be the most downfield. The methoxy group is electron-donating, which influences the shielding of the ortho and para carbons.[7]

    • Aliphatic Carbons: The two carbons of the ethoxy chain will be clearly visible in the aliphatic region. The carbon bonded to oxygen (-O-CH₂-) will be further downfield than the carbon bonded to chlorine (-CH₂-Cl).

    • Methoxy Carbon: A single, distinct peak for the methoxy (-OCH₃) carbon.

Assignment (See Diagram) Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
a (-OCH₃)~ 3.79Singlet3H~ 55.6
b (Ar-H)~ 6.87Doublet (AA'BB')4H~ 114.7, 115.6
c (-O-CH₂-)~ 4.15Triplet2H~ 68.0
d (-CH₂-Cl)~ 3.82Triplet2H~ 42.5
e (Ar-C)N/AN/AN/A~ 153.2, 153.8

Table 1: Predicted NMR Data for 1-(2-Chloroethoxy)-4-methoxybenzene.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

  • Key Vibrational Modes:

    • C-O-C Stretch: Ethers exhibit a strong, characteristic C-O stretching absorption. Aryl alkyl ethers, like our target molecule, typically show two distinct stretches: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[8][9][10] The intensity of these peaks is a key diagnostic feature.

    • Aromatic C=C Stretch: Benzene rings display characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

    • C-H Stretch: The spectrum will distinguish between aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).

    • C-Cl Stretch: The carbon-chlorine bond stretch appears in the fingerprint region, typically between 800-600 cm⁻¹. While this region can be complex, its presence is a useful corroborating piece of evidence.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C Stretch1610, 1510Strong to Medium
Asymmetric C-O-C Stretch~ 1245Strong
Symmetric C-O-C Stretch~ 1040Strong
C-Cl Stretch800 - 600Medium to Strong

Table 2: Key IR Absorptions for 1-(2-Chloroethoxy)-4-methoxybenzene.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.[11][12] For halogenated compounds, MS offers a uniquely definitive confirmation.

  • The Chlorine Isotope Pattern: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[13] This means that the molecular ion (M⁺) will appear as a pair of peaks separated by two mass-to-charge units (m/z). The peak corresponding to the molecule containing ³⁵Cl is designated as M, and the peak for the ³⁷Cl isotope is M+2. The relative intensity of these peaks will be approximately 3:1.[14][15] This isotopic signature is an unambiguous indicator of the presence of a single chlorine atom.

  • Molecular Ion and Fragmentation:

    • Molecular Ion (M⁺): For C₉H₁₁ClO₂, the expected molecular weight using the ³⁵Cl isotope is 186.05 g/mol . Therefore, we expect to see a peak at m/z 186 (M) and a peak at m/z 188 (M+2) in a ~3:1 ratio.

    • Fragmentation: The molecular ion is unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a structural puzzle that can be pieced together.

Predicted Fragmentation Pathway

G M [C₉H₁₁³⁵ClO₂]⁺˙ m/z 186 M2 [C₉H₁₁³⁷ClO₂]⁺˙ m/z 188 F1 [C₇H₇O]⁺ m/z 107 M->F1 - C₂H₄OCl F2 [C₈H₉O₂]⁺ m/z 137 M->F2 - Cl˙ F3 [C₂H₄Cl]⁺ m/z 63/65 M->F3 - C₇H₇O₂˙

Caption: Key fragmentation pathways in Mass Spectrometry.

Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Identity / Origin
[M]⁺ 186 188 Molecular Ion
[M - Cl]⁺151-Loss of chlorine radical
[M - C₂H₄Cl]⁺123-Loss of chloroethyl radical
[CH₃OC₆H₄O]⁺123-Fragment from ether cleavage
[CH₃OC₆H₄]⁺107-Loss of the entire side chain
[C₂H₄Cl]⁺6365Chloroethyl cation

Table 3: Predicted Mass Spectrometry Fragments.

Comparative Guide: Distinguishing from a Potential Isomer

To illustrate the power of this multi-faceted approach, let's compare the expected data for our target molecule with a plausible synthetic byproduct: 1-(1-Chloroethoxy)-4-methoxybenzene . This isomer differs only in the position of the chlorine atom on the ethoxy chain.

Spectroscopic Feature 1-(2-Chloroethoxy)-4-methoxybenzene (Target) 1-(1-Chloroethoxy)-4-methoxybenzene (Isomer) Reason for Difference
¹H NMR: Aliphatic Two triplets (~4.15 & ~3.82 ppm)One quartet (~6.0 ppm) and one doublet (~1.8 ppm)The proton on the carbon with both O and Cl in the isomer is highly deshielded and split into a quartet by the adjacent methyl group. The methyl group appears as a doublet.
¹³C NMR: Aliphatic Two signals (~68.0 & ~42.5 ppm)Two signals (~90 ppm for CHCl, ~25 ppm for CH₃)The CHCl carbon in the isomer is significantly further downfield. The presence of a methyl (CH₃) signal instead of a methylene (CH₂) signal is definitive.
MS Fragmentation Loss of CH₂Cl (m/z 49/51) is possible.Loss of CH₃ (m/z 15) is a very likely initial fragmentation.The fragmentation pattern will differ significantly due to the different bond stabilities and arrangement of atoms.

Table 4: Comparative data to distinguish the target molecule from a key isomer.

Field-Proven Experimental Protocols

Scientific integrity demands reproducible and validated methods. The following protocols represent best practices for sample preparation and analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[16][17] Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality.[18]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The optimal sample height is approximately 4-5 cm.[19]

  • Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). If not present, a small amount can be added.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion and induces fragmentation.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak, the characteristic M/M+2 chlorine isotope pattern, and plausible fragmentation pathways.

Conclusion

The structural confirmation of 1-(2-Chloroethoxy)-4-methoxybenzene is not achieved by a single measurement but by the synthesis of concordant data from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the aryl ether linkage. Finally, Mass Spectrometry provides the definitive molecular weight and an unmistakable chlorine isotope pattern. When the predicted data from all three techniques align perfectly with the experimental results, and can be used to rule out plausible isomers, the structure can be considered confirmed with the highest degree of scientific confidence.

References

  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

  • The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Study of ¹³C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • Ether Infrared spectra. University of Wisconsin-Platteville Chemistry. [Link]

  • Spectral Database for Organic Compounds (SDBS). DATACC. [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. ACS Publications. [Link]

  • How to make an NMR sample. University of Bristol. [Link]

  • CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate. [Link]

  • Spectroscopy of Ethers. OpenStax. [Link]

  • Mass Spectroscopy - Isotope patterns. University of Calgary. [Link]

  • Isotope Abundance. Chemistry LibreTexts. [Link]

  • Mass Spectrum Of Chlorine. Chemistry Dictionary. [Link]

  • Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Supporting Information for article. The Royal Society of Chemistry. [Link]

  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. YouTube. [Link]

  • Supporting information for article. The Royal Society of Chemistry. [Link]

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  • Ion Formation and Organic Fragmentation in LCMS. LinkedIn. [Link]

  • Typical proton and C-13 chemical shifts. University of Puget Sound. [Link]

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  • ¹³C NMR Spectrum (1D, 500 MHz, D2O, predicted). HMDB. [Link]

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A Comparative Guide to Alternatives for 1-(2-Chloroethoxy)-4-methoxybenzene in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of material science, the selection of molecular building blocks is paramount to tailoring the macroscopic properties of novel materials. 1-(2-Chloroethoxy)-4-methoxybenzene, a functionalized aromatic compound, has emerged as a versatile precursor in the synthesis of thermoresponsive polymers, liquid crystals, and components for organic electronics. Its unique structure, featuring a reactive chloroethoxy group and an electron-donating methoxy group, offers a launchpad for a variety of polymerization and modification reactions. However, the drive for enhanced performance, cost-effectiveness, and novel functionalities necessitates a thorough evaluation of alternative compounds.

This guide provides an in-depth comparison of 1-(2-Chloroethoxy)-4-methoxybenzene with viable alternatives in its primary application areas. We will delve into the underlying structure-property relationships, present comparative experimental data, and provide detailed protocols for synthesis and characterization, empowering researchers to make informed decisions in their material design endeavors.

Part 1: Thermoresponsive Polymers

The chloroethoxy group in 1-(2-Chloroethoxy)-4-methoxybenzene can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers.[1] A particularly interesting application is the creation of thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), which exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, while above it, the polymer undergoes a conformational change and precipitates.[2] This behavior is highly sought after for applications in drug delivery, tissue engineering, and smart coatings.

The Role of the Initiator

In ATRP, the initiator's structure, particularly the nature of the halogen atom, influences the equilibrium between the active and dormant polymer chains, thereby affecting the polymerization kinetics and the control over the final polymer structure.[3] The methoxybenzene core of the initiator can also impart specific properties to the resulting polymer.

Alternative Initiators: A Comparative Analysis

We compare 1-(2-Chloroethoxy)-4-methoxybenzene with two key alternatives: its bromo-analog, 1-(2-Bromoethoxy)-4-methoxybenzene , and a standard ATRP initiator, Ethyl 2-bromoisobutyrate (EBiB) .

InitiatorStructureKey AdvantagesExpected Impact on PNIPAM
1-(2-Chloroethoxy)-4-methoxybenzene 4-MeO-C₆H₄-O-CH₂CH₂-ClFunctional aromatic core, potential for post-polymerization modification.Moderate initiation rate due to C-Cl bond strength.
1-(2-Bromoethoxy)-4-methoxybenzene 4-MeO-C₆H₄-O-CH₂CH₂-BrFaster initiation than the chloro-analog due to weaker C-Br bond.More controlled polymerization, potentially narrower molecular weight distribution.
Ethyl 2-bromoisobutyrate (EBiB) (CH₃)₂C(Br)COOC₂H₅Well-established, commercially available, high initiation efficiency.Serves as a benchmark for controlled polymerization of NIPAM.
Experimental Data: Cloud Point and Polymerization Kinetics

The cloud point is a critical parameter for thermoresponsive polymers, indicating the onset of phase transition.[4] The following table presents hypothetical but representative data comparing the properties of PNIPAM synthesized using the three initiators.

InitiatorPolymerization Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Cloud Point (°C)
1-(2-Chloroethoxy)-4-methoxybenzene128518,0001.3532.5
1-(2-Bromoethoxy)-4-methoxybenzene89218,5001.2032.8
Ethyl 2-bromoisobutyrate (EBiB)69518,2001.1532.1

Causality: The faster polymerization and lower polydispersity index (PDI) observed with the bromo-initiators are attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster and more uniform initiation of the polymer chains.[3] The slight variation in cloud point is likely due to the different end groups influencing the overall hydrophilicity/hydrophobicity of the polymer chains.[5]

Experimental Protocol: ATRP of N-isopropylacrylamide (NIPAM)

This protocol describes a general procedure for the ATRP of NIPAM, which can be adapted for each of the three initiators.

Materials:

  • N-isopropylacrylamide (NIPAM) (recrystallized from hexane)

  • Initiator (1-(2-Chloroethoxy)-4-methoxybenzene, 1-(2-Bromoethoxy)-4-methoxybenzene, or EBiB)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., anisole or DMF/water mixture[1])

  • Schlenk flask, magnetic stirrer, oil bath, nitrogen source

Procedure:

  • To a Schlenk flask, add NIPAM (e.g., 1.0 g, 8.84 mmol) and the desired amount of initiator (e.g., for a target degree of polymerization of 100, use 0.0884 mmol).

  • Add the solvent (e.g., 10 mL of anisole).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • In a separate vial under nitrogen, add CuBr (or CuCl) (e.g., 0.0884 mmol) and PMDETA (e.g., 0.0884 mmol) to 1 mL of deoxygenated solvent.

  • Inject the catalyst solution into the monomer solution under nitrogen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the reaction by taking samples periodically for conversion analysis by ¹H NMR.

  • After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it down.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization ATRP ATRP of NIPAM Column Alumina Column ATRP->Column Precipitation Precipitation Column->Precipitation NMR ¹H NMR (Conversion) Precipitation->NMR GPC GPC (Mn, PDI) Precipitation->GPC Turbidimetry Turbidimetry (Cloud Point) Precipitation->Turbidimetry DSC DSC (Tg) Precipitation->DSC

Caption: Workflow for the synthesis and characterization of thermoresponsive PNIPAM.

Part 2: Liquid Crystalline Materials

The rigid aromatic core and the potential for introducing anisotropic molecular shapes make alkoxybenzene derivatives promising candidates for liquid crystal (LC) applications.[6][7] The properties of a liquid crystal, such as its mesophase type (nematic, smectic, etc.) and transition temperatures, are highly dependent on its molecular structure, including the nature of the core, terminal groups, and any linking units.[8]

Alternative Liquid Crystal Scaffolds

Here, we compare 1-(2-Chloroethoxy)-4-methoxybenzene as a potential LC building block with two alternatives: 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) , a classic calamitic (rod-shaped) liquid crystal, and 1,2-Bis(2-bromoethoxy)benzene , a molecule with a different substitution pattern.

CompoundStructureKey Structural FeaturesExpected Mesophase Behavior
1-(2-Chloroethoxy)-4-methoxybenzene Derivative 4-MeO-C₆H₄-O-CH₂CH₂-X (X=mesogenic core)Flexible ether linkage, potential for various core attachments.Dependent on the attached mesogenic core; likely to exhibit nematic or smectic phases.
4'-Octyloxy-4-biphenylcarbonitrile (8OCB) C₈H₁₇O-C₆H₄-C₆H₄-CNRigid biphenyl core, strong dipole from the cyano group.Exhibits well-defined smectic A and nematic phases.[9]
1,2-Bis(2-bromoethoxy)benzene Derivative 1,2-(BrCH₂CH₂O)₂-C₆H₄-Y (Y=mesogenic core)Two flexible side chains, potential for discotic or bent-core LC phases.May exhibit columnar or other complex mesophases depending on the core.
Experimental Data: Phase Transition Temperatures

The following table presents typical phase transition temperatures for 8OCB and hypothetical data for derivatives of the other two compounds, illustrating the impact of molecular structure on mesomorphic behavior.

CompoundCrystalline to Smectic (°C)Smectic to Nematic (°C)Nematic to Isotropic (°C)
Hypothetical Derivative of 1-(2-Chloroethoxy)-4-methoxybenzene456075
4'-Octyloxy-4-biphenylcarbonitrile (8OCB)[9]54.56780
Hypothetical Derivative of 1,2-Bis(2-bromoethoxy)benzene70 (to Columnar)-110 (Columnar to Isotropic)

Causality: The rigid biphenyl core of 8OCB promotes the formation of stable, well-ordered smectic and nematic phases.[10] The introduction of two flexible side chains in the 1,2-bis(2-bromoethoxy)benzene derivative could lead to a disc-like shape, favoring the formation of columnar phases where the molecules stack on top of each other.[11] The properties of the derivative of 1-(2-Chloroethoxy)-4-methoxybenzene would be highly tunable based on the choice of the attached mesogenic core.

Experimental Protocol: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal, a common type of mesogen, which could be adapted to incorporate the alkoxybenzene moieties.

Materials:

  • 4-Alkoxybenzaldehyde

  • 4-Aminobenzonitrile

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-alkoxybenzaldehyde (1 equivalent) in ethanol.

  • Add 4-aminobenzonitrile (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base liquid crystal.

Characterization of Liquid Crystalline Phases

The identification of liquid crystalline phases and their transition temperatures is typically performed using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[4][12]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Schiff Base Condensation Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization POM Polarized Optical Microscopy (Texture Identification) Recrystallization->POM DSC DSC (Transition Temperatures) Recrystallization->DSC

Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.

Part 3: Organic Electronics

Alkoxybenzene derivatives are being explored for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs), primarily due to their electron-donating nature which can facilitate charge transport.[13][14] Specifically, they can be incorporated into hole-transporting materials (HTMs).

Alternative Hole-Transporting Materials

For this comparison, we will consider a generic triphenylamine-based HTM, a well-established class of materials in OLEDs, as an alternative to a hypothetical HTM derived from 1-(2-Chloroethoxy)-4-methoxybenzene.

MaterialStructureKey FeaturesExpected Performance
Alkoxybenzene-based HTM (e.g., derivatized) 4-MeO-C₆H₄-O-RElectron-rich alkoxybenzene core.Moderate hole mobility, potential for solution processing.
Triphenylamine-based HTM N(C₆H₅)₃ derivativeHigh hole mobility, good thermal stability, well-established performance.High efficiency and lifetime in OLED devices.
Experimental Data: OLED Device Performance

The following table presents hypothetical but representative data for OLED devices fabricated with these two types of HTMs.

HTMCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
Alkoxybenzene-based HTM353015
Triphenylamine-based HTM504522

Causality: The superior performance of triphenylamine-based HTMs is generally attributed to their amorphous nature, which leads to uniform film formation, and their high hole mobility, which ensures efficient charge injection and transport to the emissive layer.[13] While alkoxybenzene derivatives can function as HTMs, their performance may be limited by factors such as crystallization and lower intrinsic mobility compared to established materials.

Experimental Protocol: Fabrication of a Simple OLED Device

This is a simplified protocol for the fabrication of a small-molecule-based OLED.

Materials:

  • ITO-coated glass substrate

  • Hole-transporting material (HTM)

  • Emissive material (e.g., Alq3)

  • Electron-transporting material (ETM)

  • Metal for cathode (e.g., Al)

  • Vacuum thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Treat the substrate with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Transfer the substrate to a high-vacuum thermal evaporator.

  • Deposit the HTM layer (e.g., 40 nm) onto the ITO substrate by thermal evaporation.

  • Deposit the emissive layer (e.g., 60 nm) on top of the HTM layer.

  • Deposit the ETM layer (e.g., 20 nm) on top of the emissive layer.

  • Deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the device area.

  • Encapsulate the device to protect it from moisture and oxygen.

Device Fabrication and Testing Workflow

G cluster_fabrication Device Fabrication cluster_testing Device Testing Cleaning Substrate Cleaning Deposition Vacuum Thermal Evaporation of Organic Layers & Cathode Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation EL_Spectra Electroluminescence Spectra Encapsulation->EL_Spectra IVL_Characteristics Current-Voltage-Luminance (IVL) Characteristics Encapsulation->IVL_Characteristics

Caption: Workflow for the fabrication and testing of an OLED device.

Conclusion

1-(2-Chloroethoxy)-4-methoxybenzene is a valuable and versatile building block in material science. However, for specific applications, alternative compounds may offer superior performance. For the synthesis of thermoresponsive polymers via ATRP, bromo-analogs like 1-(2-bromoethoxy)-4-methoxybenzene can provide faster and more controlled polymerization. In the realm of liquid crystals, established mesogens like 4'-octyloxy-4-biphenylcarbonitrile offer predictable and stable mesophases. For high-performance organic electronics, triphenylamine-based materials remain the benchmark for hole transport.

The choice of a molecular precursor is a critical decision in material design. By understanding the structure-property relationships and considering the performance of alternative compounds, researchers can more effectively tailor the properties of their materials to meet the demands of advanced applications.

References

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A Comparative Guide to the Biological Activity of Compounds Derived from 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. 1-(2-Chloroethoxy)-4-methoxybenzene emerges as a versatile and economically viable starting material, offering a reactive handle for the synthesis of a diverse array of derivatives.[1][2] This guide provides a comprehensive comparison of the potential biological activities—specifically anticancer, antimicrobial, and anti-inflammatory—of compounds derived from this precursor. By examining experimental data from structurally related molecules and outlining robust testing protocols, we aim to equip researchers with the foundational knowledge to explore this promising chemical space.

Introduction: The Synthetic Potential of 1-(2-Chloroethoxy)-4-methoxybenzene

1-(2-Chloroethoxy)-4-methoxybenzene possesses a key structural feature: a reactive chloroethoxy group attached to a methoxy-activated phenyl ring. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and heterocyclic systems. This reactivity, coupled with the electronic properties imparted by the methoxy group, makes it an attractive scaffold for generating libraries of compounds for biological screening.[1] One documented application involves the Vilsmeier-Haack reaction to synthesize pyrazole derivatives, a class of compounds known for a wide range of biological activities.[1]

Comparative Analysis of Biological Activities

While direct and extensive biological data on a wide range of derivatives synthesized specifically from 1-(2-Chloroethoxy)-4-methoxybenzene is emerging, the broader class of methoxybenzene and phenoxyethyl derivatives has been extensively studied. This allows for a robust comparative analysis, providing a predictive framework for the potential activities of novel compounds derived from our core molecule.

Anticancer Activity

The 4-methoxyphenyl moiety is a common feature in numerous potent anticancer agents. Its presence can influence pharmacokinetic properties and binding interactions with biological targets.

Comparison with Structurally Related Compounds:

Iron(III) complexes incorporating N,N′-bis(methoxysalicylidene)-1,2-bis(4-methoxyphenyl)ethylenediamine ligands have demonstrated significant antiproliferative effects.[3] For instance, one such complex exhibited a potent IC50 of 4.2 µM against MDA-MB 231 breast cancer cells, proving to be 6.6-fold more effective than the standard chemotherapeutic agent cisplatin in this assay.[3] Another example is a quinazoline-chalcone derivative which showed high antiproliferative activity against a panel of cancer cell lines, with GI50 values ranging from 0.622 to 1.81 μM.[4] Furthermore, a prodrug, 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine, which shares a reactive chloroethyl group, has been designed as an anticancer agent that targets hypoxic tumor cells.[5][6][7]

Experimental Data Summary: Anticancer Activity of Methoxybenzene Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Iron(III) ComplexMDA-MB 2314.2[3]
Quinazoline-ChalconeK-562 (Leukemia)0.622[4]
Quinazoline-ChalconeMCF7 (Breast)1.81[4]
Antimicrobial Activity

The structural motif of a methoxybenzene ring linked to other functionalities is also prevalent in compounds with significant antimicrobial properties.

Comparison with Structurally Related Compounds:

Fatty acid amides derived from 4-methoxybenzylamine have been synthesized and shown to possess potent antimicrobial activity.[8] For instance, N-(4-methoxybenzyl)undec-10-enamide and its analogs have been evaluated for their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[8] This suggests that amides and other derivatives synthesized from 1-(2-Chloroethoxy)-4-methoxybenzene could exhibit similar antimicrobial effects.

Experimental Data Summary: Antimicrobial Activity of Methoxybenzene Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Fatty Acid Amide (5)E. ColiNot Specified[8]
Fatty Acid Amide (6)E. ColiNot Specified[8]
Fatty Acid Amide (7)E. ColiNot Specified[8]
Fatty Acid Amide (5)A. tumefaciensNot Specified[8]
Fatty Acid Amide (6)A. tumefaciensNot Specified[8]
Fatty Acid Amide (7)A. tumefaciensNot Specified[8]
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a critical area of research. The methoxyphenyl group is a key pharmacophore in several anti-inflammatory drugs.

Comparison with Structurally Related Compounds:

Piroxicam, a well-known non-steroidal anti-inflammatory drug (NSAID), features a benzothiazine core. Novel analogues of piroxicam have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities.[9] For example, certain N-acylhydrazone derivatives of piroxicam have demonstrated significant inhibition of cell migration in in vivo models of inflammation, with some compounds showing greater potency than piroxicam itself.[9] Additionally, thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10]

Experimental Data Summary: Anti-inflammatory Activity of Related Compounds

Compound ClassAssayResultReference
Piroxicam Analogue (14g)Zymosan-induced peritonitis81.3% inhibition of cell migration[9]
Piroxicam Analogue (14h)Zymosan-induced peritonitis82.6% inhibition of cell migration[9]
Thiazole Derivative (5d)Carrageenan-induced inflammation (20 mg/kg)61.64% inhibition[10]
Thiazole Derivative (5e)Carrageenan-induced inflammation (20 mg/kg)64.59% inhibition[10]

Experimental Protocols

To facilitate the exploration of derivatives of 1-(2-Chloroethoxy)-4-methoxybenzene, we provide detailed, step-by-step methodologies for key biological assays.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11][12][13][14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate treat Treat with compounds start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance (590nm) solubilize->read calculate Calculate % viability & IC50 read->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15][16][17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16][17][18]

MIC_Determination_Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_readout Result dilute Serial dilute compound in broth inoculate Add standardized bacterial inoculum dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually assess turbidity incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, COX probe, cofactor, and the COX-2 enzyme solution.[19]

  • Compound and Control Preparation: In a 96-well white opaque plate, add the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control.[19]

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[19]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity by the test compounds and calculate the IC50 value.

COX2_Inhibition_Workflow cluster_plate Plate Preparation cluster_reaction Reaction cluster_detection Detection & Analysis add_inhibitor Add test inhibitor/controls add_enzyme Add COX-2 enzyme add_inhibitor->add_enzyme add_substrate Add arachidonic acid add_enzyme->add_substrate read_fluorescence Kinetic fluorescence reading add_substrate->read_fluorescence calculate_inhibition Calculate % inhibition & IC50 read_fluorescence->calculate_inhibition

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Conclusion and Future Directions

1-(2-Chloroethoxy)-4-methoxybenzene represents a promising and under-explored starting point for the development of novel therapeutic agents. The extensive body of literature on the biological activities of structurally related methoxybenzene and phenoxyethyl derivatives provides a strong rationale for its use in medicinal chemistry campaigns targeting cancer, microbial infections, and inflammatory diseases. By leveraging the synthetic versatility of this scaffold and employing the robust biological evaluation protocols detailed in this guide, researchers are well-positioned to unlock the therapeutic potential of its derivatives. Future work should focus on the systematic synthesis and screening of a diverse library of compounds derived from 1-(2-Chloroethoxy)-4-methoxybenzene to establish clear structure-activity relationships and identify lead candidates for further development.

References

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  • Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. PMC - NIH. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. PMC - PubMed Central. [Link]

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A Comparative Guide to Leaving Groups in the Williamson Ether Synthesis: From Halides to Sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Williamson ether synthesis remains a cornerstone for constructing the ether linkage, a functional group prevalent in pharmaceuticals, agrochemicals, and materials science. Developed in 1850, this robust SN2 reaction, involving an alkoxide nucleophile and an alkyl electrophile, offers remarkable versatility.[1][2] However, the success and efficiency of the synthesis are critically dependent on one key component: the leaving group.

This guide provides an in-depth comparative analysis of common leaving groups employed in the Williamson ether synthesis. We will move beyond simple procedural descriptions to explore the mechanistic causality behind experimental choices, supported by comparative data and a validated experimental protocol. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal leaving group for maximizing yield and reaction efficiency.

The Mechanistic Imperative: Why the Leaving Group Dictates Success

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] This is a single, concerted step where the alkoxide nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][5]

The rate of this reaction is directly influenced by the stability of the leaving group as an independent species. A "good" leaving group is one that can readily depart with the bonding pair of electrons and remain stable in solution.[6][7] This stability is inversely proportional to its basicity.

The Golden Rule of Leaving Groups: Weaker Bases are Better Leaving Groups. [7][8][9][10]

A weak base is less likely to re-initiate a reverse reaction and can effectively stabilize the negative charge it acquires upon departure. This stability can be quantitatively assessed by the pKₐ of the leaving group's conjugate acid. A lower pKₐ value signifies a stronger acid, which in turn means its conjugate base is weaker and therefore a better leaving group.[6][8]

Caption: General SN2 mechanism of the Williamson ether synthesis.

A Comparative Analysis of Leaving Groups

The choice of leaving group (LG) on the alkyl electrophile (R'-LG) is a critical parameter. The most common classes are halides and sulfonates.

Halide ions are the most conventional leaving groups. Their effectiveness follows a clear trend directly related to their size, polarizability, and basicity.

  • Reactivity Order: I⁻ > Br⁻ > Cl⁻ >> F⁻ [10]

Iodide (I⁻): As the largest and most polarizable halide, iodide is an exceptional leaving group. The C-I bond is the weakest among alkyl halides, and the iodide ion is the weakest base (conjugate acid HI, pKₐ ≈ -10), making it highly stable upon departure.[9]

Bromide (Br⁻): Bromide is a very good, and often more cost-effective, alternative to iodide. It provides a good balance of reactivity and stability (conjugate acid HBr, pKₐ ≈ -9). For many applications, alkyl bromides are the preferred electrophile.

Chloride (Cl⁻): Chloride is a moderately good leaving group but is significantly less reactive than bromide or iodide. The C-Cl bond is stronger, and the chloride ion is more basic (conjugate acid HCl, pKₐ ≈ -7). Higher temperatures or longer reaction times may be necessary to achieve comparable yields.[5]

Fluoride (F⁻): Due to the immense strength of the C-F bond and the high basicity of the fluoride ion (conjugate acid HF, pKₐ ≈ 3.2), alkyl fluorides are generally unreactive in Williamson ether synthesis and are considered poor leaving groups.[10][11]

Sulfonate esters (e.g., tosylates, mesylates, triflates) are among the best leaving groups available to a synthetic chemist, often surpassing even iodide in reactivity.[4][12][13] Their exceptional ability stems from the extensive resonance stabilization of the sulfonate anion, which delocalizes the negative charge over three oxygen atoms, rendering them extremely weak bases.[14]

  • Reactivity Order: Triflate (OTf) > Tosylate (OTs) ≈ Mesylate (OMs) > Halides

Tosylates (OTs) and Mesylates (OMs): These are the most frequently used sulfonate leaving groups. They are easily prepared from alcohols and are highly reactive in SN2 displacements. Their conjugate acids (p-toluenesulfonic acid and methanesulfonic acid) are strong acids, with pKₐ values of -2.8 and -1.9, respectively.[10]

Triflates (OTf): Trifluoromethanesulfonate is considered a "super leaving group."[14][15] The powerful electron-withdrawing effect of the three fluorine atoms enhances the stability of the resulting anion to an extraordinary degree. Its conjugate acid, triflic acid, is one of the strongest known acids (pKₐ ≈ -15).[9] Alkyl triflates are exceptionally reactive and are used when other leaving groups fail, though their cost and moisture sensitivity can be drawbacks.

Quantitative Comparison and Experimental Data

The relative reactivity of leaving groups can be directly correlated with the pKₐ of their conjugate acids. The data below provides a clear hierarchy for leaving group ability.

Leaving Group (LG)FormulaConjugate AcidpKₐ of Conjugate AcidRelative Reactivity
Triflate-OSO₂CF₃CF₃SO₃H~ -15Excellent (Super)
Iodide-IHI~ -10Excellent
Bromide-BrHBr~ -9Very Good
Tosylate-OSO₂C₆H₄CH₃TsOH-2.8Very Good
Mesylate-OSO₂CH₃MsOH-1.9Very Good
Chloride-ClHCl~ -7Good
Fluoride-FHF3.2Poor
Hydroxide-OHH₂O15.7Very Poor

Note: pKₐ values are approximate. Relative reactivity is a qualitative guide for typical SN2 conditions.

Experimental Insight: In a typical laboratory setting, yields for Williamson ether synthesis can range from 50-95%.[1][5] The choice of leaving group is paramount. For an unreactive primary alcohol being converted to its corresponding ether, using an alkyl iodide or tosylate will consistently provide higher yields and faster reaction times compared to an alkyl chloride under identical conditions. Furthermore, if an alkyl chloride proves unreactive, a catalytic amount of sodium iodide can be added. This facilitates an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the primary reaction.[5]

Experimental Protocol: Comparative Synthesis of Phenetole

This protocol provides a framework for a self-validating experiment to compare the performance of ethyl bromide and ethyl tosylate in the synthesis of phenetole.

Objective: To compare the reaction rate and yield for the synthesis of phenetole from sodium phenoxide using two different leaving groups: bromide and tosylate.

Experimental_Workflow Start Prepare Sodium Phenoxide Solution (Phenol + NaH in DMF) Split Divide Solution into Two Reaction Flasks Start->Split FlaskA Flask A: Add Ethyl Bromide Split->FlaskA Path 1 FlaskB Flask B: Add Ethyl Tosylate Split->FlaskB Path 2 Monitor Heat both flasks (e.g., 60°C) Monitor by TLC FlaskA->Monitor FlaskB->Monitor Workup Quench, Extract, Dry, Concentrate Monitor->Workup AnalysisA Analyze Product A: Yield, Purity (GC/NMR) Workup->AnalysisA AnalysisB Analyze Product B: Yield, Purity (GC/NMR) Workup->AnalysisB Compare Compare Yields and Reaction Times AnalysisA->Compare AnalysisB->Compare

Caption: Workflow for the comparative study of leaving groups.

Materials:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl bromide (EtBr)

  • Ethyl tosylate (EtOTs)

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Preparation of Sodium Phenoxide: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq). Add anhydrous DMF to create a 0.5 M solution. Cool the flask to 0°C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

  • Reaction Setup: Divide the resulting sodium phenoxide solution equally into two separate reaction flasks (Flask A and Flask B), each equipped with a stir bar and under an inert atmosphere.

  • Addition of Electrophiles:

    • To Flask A , add ethyl bromide (1.2 eq) via syringe.

    • To Flask B , add ethyl tosylate (1.2 eq) via syringe.

  • Reaction and Monitoring: Heat both flasks to 60°C. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a hexane/ethyl acetate mixture. Note the time required for the complete consumption of phenol in each flask.

  • Workup: Once the reactions are complete, cool the flasks to room temperature. Carefully quench each reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixtures to separatory funnels and dilute with diethyl ether and water. Separate the layers. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the mass of the crude product from each reaction and calculate the crude yield. Analyze the purity and confirm the structure of the phenetole product by ¹H NMR and/or GC-MS. Compare the final yields and the reaction times for both leaving groups.

Expected Outcome: The reaction with ethyl tosylate (Flask B) is expected to reach completion significantly faster and potentially provide a higher yield than the reaction with ethyl bromide (Flask A), demonstrating the superior lability of the tosylate group.

Conclusion and Recommendations

The selection of a leaving group is a decisive factor in the outcome of a Williamson ether synthesis. While alkyl halides are suitable for many transformations, sulfonate esters provide a significant enhancement in reactivity that can be crucial for challenging substrates or for optimizing reaction conditions.

  • For routine syntheses with reactive primary electrophiles: Alkyl bromides offer a good balance of reactivity and cost-effectiveness.

  • For enhanced reactivity and higher yields: Alkyl iodides are a superior choice to bromides and chlorides.

  • For unreactive substrates or when rapid reaction rates are desired: Alkyl tosylates or mesylates are the leaving groups of choice.

  • For maximum reactivity in difficult cases: Alkyl triflates should be considered, bearing in mind their higher cost and handling requirements.

By understanding the fundamental principles governing leaving group ability, researchers can make informed decisions, transforming the Williamson ether synthesis from a historical reaction into a predictable and highly efficient tool for modern chemical innovation.

References

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • Chemeurope.com. Leaving group. [Link]

  • Khan Academy. Sn1 and Sn2: leaving group (video). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chem-Station International Edition. Williamson Ether Synthesis. [Link]

  • Total Organic Chemistry. SN2 Leaving Group Ability and Nucleophilicity. [Link]

  • Master Organic Chemistry. The Conjugate Acid Is A Better Leaving Group. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 7.3: Other Factors that Affect SN2 Reactions. [Link]

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • PubMed, National Library of Medicine. Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?[Link]

  • Wikipedia. Leaving group. [Link]

  • Chemistry LibreTexts. 8.5: Leaving Groups. [Link]

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A Senior Application Scientist's Guide to Validating Vilsmeier-Haack Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Vilsmeier-Haack reaction is a powerful and frequently employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The introduction of a formyl group provides a versatile synthetic handle for further molecular elaboration. However, the success of any synthesis is contingent upon the unambiguous structural validation of its products. The regioselectivity of the Vilsmeier-Haack reaction, while generally predictable, is not always absolute, and the potential for side reactions necessitates a robust analytical workflow to confirm the identity and purity of the desired aldehyde.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of Vilsmeier-Haack reaction products. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing field-proven advice to ensure the scientific integrity of your results.

The Imperative of Structural Validation

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction.[1][4] While the reaction often favors formylation at the most electron-rich and sterically accessible position, factors such as the nature of the substrate and reaction conditions can lead to the formation of regioisomers or other byproducts.[2] Therefore, a multi-faceted analytical approach is crucial to not only confirm the presence of the formyl group but also to definitively establish its position on the aromatic ring and rule out the presence of significant impurities.

A Comparative Overview of Analytical Techniques

The structural elucidation of Vilsmeier-Haack products relies on a suite of spectroscopic and analytical techniques. Each method provides unique and complementary information. The choice of which techniques to employ will depend on the specific research question, available instrumentation, and the novelty of the synthesized compound.

Technique Information Provided Strengths Limitations Relative Cost Typical Sample Amount
¹H & ¹³C NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, regiochemistry, and stereochemistry.[5][6]Unparalleled for complete structure elucidation in solution.[5][6]Lower sensitivity, requires higher sample concentration, can be complex to interpret for beginners.[7][8]Moderate to High5-25 mg for ¹H, 50-100 mg for ¹³C[9]
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.[5]High sensitivity, requires very small sample amounts.[5]Isomers are often difficult to distinguish, fragmentation can be complex to interpret.[5]Moderate<1 mg
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O).[5]Fast, non-destructive, and versatile sample handling.Provides limited information on the overall molecular skeleton.Low1-10 mg
X-ray Crystallography Definitive 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[10][11]Unambiguous structure determination.[6]Requires a high-quality single crystal, which can be challenging to obtain.[10][11]HighA single crystal (~0.1-0.5 mm)[10]

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful and informative technique for the routine structural analysis of Vilsmeier-Haack products in solution.[5][6] It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum is typically the first point of analysis. The presence of a singlet or a narrowly split multiplet in the region of δ 9.5-10.5 ppm is highly indicative of an aldehyde proton.[12][13] The integration of this signal should correspond to one proton.

The aromatic region of the spectrum (δ 6.5-8.5 ppm ) is crucial for determining the regiochemistry of the formylation. The splitting patterns and coupling constants (J-values) of the aromatic protons provide information about their relative positions.[14][15]

  • Ortho coupling (³JHH):** Typically 7-10 Hz, observed between adjacent protons.

  • Meta coupling (⁴JHH):** Typically 2-3 Hz, observed between protons separated by three bonds.

  • Para coupling (⁵JHH):** Typically 0-1 Hz, often not resolved.

By analyzing these coupling patterns, one can deduce the substitution pattern on the aromatic ring and thus the position of the newly introduced formyl group.[14][15]

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the formyl group gives a characteristic signal in the downfield region of the spectrum, typically between δ 190-200 ppm for aromatic aldehydes.[12][13][16] The number of signals in the aromatic region of the ¹³C NMR spectrum can also help to determine the symmetry of the molecule and confirm the substitution pattern.[14]

For more complex structures or in cases of signal overlap in 1D spectra, 2D NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to trace out the spin systems within the molecule.[15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the connection between the formyl proton and the aromatic ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful for confirming stereochemistry and differentiating between certain isomers.[17]

Experimental Protocol: ¹H NMR Analysis of a Vilsmeier-Haack Product
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified Vilsmeier-Haack product into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.[9] Chloroform-d (CDCl₃) is a common choice for many organic compounds. If the compound is not soluble, try a more polar solvent like DMSO-d₆.

    • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product.[5] This is a critical first step in confirming that the desired formylation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For aromatic aldehydes, a common fragmentation is the loss of the formyl group (CHO, 29 Da) or a hydrogen atom.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.[5] For Vilsmeier-Haack products, the key absorption is the strong C=O stretching vibration of the aldehyde, which typically appears in the range of 1685-1710 cm⁻¹ for aromatic aldehydes due to conjugation.[16] The presence of a peak in this region is a strong indication that the formylation was successful. Additionally, the characteristic C-H stretch of the aldehyde proton can sometimes be observed as a weaker band around 2700-2900 cm⁻¹ .[12]

X-ray Crystallography: The Definitive Answer

When unambiguous structural proof is required, particularly for novel compounds or in cases where NMR data is inconclusive, single-crystal X-ray diffraction is the gold standard.[6][10][11] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule.[10]

The primary challenge of this method is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[10]

Experimental Protocol: Growing Single Crystals for X-ray Diffraction
  • Purification: The compound must be of high purity. Recrystallize or chromatograph the material until it is deemed pure by other analytical methods (e.g., NMR).

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a nearly saturated solution.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling:

    • Create a saturated solution at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

Navigating Potential Pitfalls: Isomers and Impurities

A common challenge in validating Vilsmeier-Haack products is the potential for the formation of regioisomers. NMR spectroscopy is particularly adept at distinguishing between these isomers.[14][18] The distinct coupling patterns in the aromatic region of the ¹H NMR spectrum, as well as the number of unique signals in the ¹³C NMR spectrum, can provide a clear distinction between, for example, ortho, meta, and para substituted products.[14][15]

Impurities from the reaction, such as unreacted starting material or byproducts from side reactions, can also complicate the analysis. Careful purification of the product, typically by column chromatography or recrystallization, is essential before spectroscopic analysis. A thorough analysis of the NMR spectra can often help to identify and quantify any remaining impurities.

Logical Workflow for Structural Validation

The following workflow provides a systematic approach to the structural validation of a Vilsmeier-Haack product, integrating the strengths of each analytical technique.

G cluster_0 Initial Analysis cluster_2 Definitive Structure Elucidation TLC_MS TLC & Crude MS Analysis Purification Purification (Column Chromatography/Recrystallization) TLC_MS->Purification Confirm product formation H_NMR ¹H NMR Purification->H_NMR Primary structure & regiochemistry C_NMR ¹³C NMR Purification->C_NMR Confirm carbon framework & symmetry IR IR Spectroscopy Purification->IR Confirm formyl group MS_HRMS MS/HRMS Purification->MS_HRMS Confirm molecular weight & formula TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR Ambiguous 1D spectra C_NMR->TwoD_NMR Complex structure X_Ray Single-Crystal X-ray Diffraction MS_HRMS->X_Ray Novel compound or inconclusive data TwoD_NMR->X_Ray Further confirmation needed

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1-(2-Chloroethoxy)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. The presence of structurally related, but unintended, molecules can lead to significant cross-reactivity in various analytical assays, yielding inaccurate quantification and potentially compromising research findings. This guide provides a comprehensive framework for the cross-reactivity analysis of 1-(2-Chloroethoxy)-4-methoxybenzene, a key intermediate in organic synthesis. In the absence of direct published cross-reactivity data for this specific molecule, this guide will equip you with the foundational knowledge and detailed experimental protocols to conduct a thorough comparative analysis. We will explore potential cross-reactants, detail robust analytical methodologies, and provide the rationale behind experimental design, ensuring the integrity of your results.

Introduction to 1-(2-Chloroethoxy)-4-methoxybenzene and the Imperative of Cross-Reactivity Assessment

1-(2-Chloroethoxy)-4-methoxybenzene (CAS No. 3383-74-2) is an organic compound featuring a methoxybenzene core functionalized with a chloroethoxy group.[1] Its utility as a building block in the synthesis of more complex molecules, including pyrazole derivatives and polymers, underscores the importance of its analytical characterization.[2]

Cross-reactivity occurs when an assay, designed to detect a specific analyte, also responds to other structurally similar compounds. In immunoassays, this can lead to false-positive results or an overestimation of the target analyte's concentration.[3][4] For chromatographic methods, co-elution of structurally similar compounds can interfere with accurate quantification if the detection method (e.g., UV-Vis) is not sufficiently specific. Therefore, a rigorous cross-reactivity assessment is a critical component of method validation, ensuring the accuracy and reliability of analytical data.

While initially postulated as a potential impurity or precursor in the synthesis of the anti-anginal drug ranolazine, a review of common synthesis routes does not prominently feature 1-(2-Chloroethoxy)-4-methoxybenzene. Ranolazine synthesis typically commences from 2-methoxyphenol and epichlorohydrin.[5][6][7][8] However, the structural similarity to ranolazine and its known impurities, which also contain the methoxybenzene moiety, makes a cross-reactivity investigation prudent, particularly in the context of developing analytical methods for ranolazine or related compounds.[9][10][11][12]

This guide will focus on two powerful and complementary analytical techniques for assessing cross-reactivity: the competitive enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Designing a Cross-Reactivity Study: A Comparative Approach

To comprehensively evaluate the cross-reactivity of 1-(2-Chloroethoxy)-4-methoxybenzene, a panel of structurally related compounds should be tested alongside it. The selection of these compounds is critical and should be based on shared structural motifs.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Analysis

Compound NameCAS NumberRationale for Inclusion
1-(2-Chloroethoxy)-4-methoxybenzene 3383-74-2Test Article
Ranolazine95635-55-5Structurally related drug with a methoxybenzene moiety.[][14][15][16][17]
1-Chloro-4-methoxybenzene623-12-1Lacks the ethoxy group, testing the influence of the side chain.
1-Ethoxy-4-methoxybenzene5076-72-2Lacks the chloro group, assessing the impact of the halogen.
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene521061-61-0Additional methyl and different methoxy position to test steric and electronic effects.[18][19]
1-(2-Chloroethoxy)-2-methoxybenzene53815-60-4Isomer of the test article, evaluating the impact of substituent position.
2-Methoxyphenol90-05-1A potential synthetic precursor to ranolazine and related structures.[7][8]

Experimental Protocols for Cross-Reactivity Assessment

This section provides detailed, step-by-step methodologies for a competitive ELISA and an HPLC-MS/MS analysis.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules.[20][21][22][23] The principle relies on the competition between the unlabeled analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with -specific antibody p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 a1 Add standards or test compounds p4->a1 a2 Add enzyme-conjugated analyte a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add substrate a4->d1 d2 Incubate d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance d3->d4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antibody Coating:

    • Dilute the capture antibody specific for the target analyte (or a structurally similar surrogate for which an antibody is available) to a predetermined optimal concentration in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the standard (the target analyte) and the test compounds (from Table 1) in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Immediately add 50 µL of the enzyme-conjugated analyte (e.g., HRP-conjugated) at its optimal dilution in assay buffer to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the log of the standard concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the maximum signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Standard Analyte 10100%
1-(2-Chloroethoxy)-4-methoxybenzene 5002%
Ranolazine10001%
1-Chloro-4-methoxybenzene2504%
1-Ethoxy-4-methoxybenzene8001.25%
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene>10000<0.1%
1-(2-Chloroethoxy)-2-methoxybenzene6001.67%
2-Methoxyphenol>10000<0.1%
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides a highly specific and sensitive orthogonal method to confirm the findings from the immunoassay.[9][10][11][12] This technique separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio, offering a high degree of confidence in identification and quantification.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare standard solutions of all test compounds s2 Spike compounds into relevant matrix (if applicable) s1->s2 s3 Filter samples s2->s3 l1 Inject sample onto HPLC column s3->l1 l2 Chromatographic separation l1->l2 l3 Electrospray Ionization (ESI) l2->l3 l4 Mass analysis (MS1) l3->l4 l5 Collision-Induced Dissociation (CID) l4->l5 l6 Fragment ion analysis (MS2) l5->l6 p1 Extract ion chromatograms for specific transitions l6->p1 p2 Integrate peak areas p1->p2 p3 Quantify based on calibration curve p2->p3

Caption: Workflow for HPLC-MS/MS analysis to assess specificity and potential interference.

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of 1-(2-Chloroethoxy)-4-methoxybenzene and all compounds listed in Table 1 in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Prepare a mixed standard solution containing all compounds at a known concentration.

    • Prepare a series of calibration standards by serially diluting the mixed standard solution.

    • If analyzing for these compounds in a specific matrix (e.g., plasma, urine), prepare matrix-matched calibration standards.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute all compounds, and then return to the initial conditions for equilibration. The exact gradient will need to be optimized to achieve separation of all compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): For each compound, determine the precursor ion (the molecular ion, [M+H]⁺) and a specific product ion following collision-induced dissociation. These precursor/product ion pairs (transitions) will be monitored for quantification.

Table 3: Hypothetical MRM Transitions for Cross-Reactivity Panel

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-(2-Chloroethoxy)-4-methoxybenzene 187.05109.06
Ranolazine428.25263.15
1-Chloro-4-methoxybenzene143.02100.03
1-Ethoxy-4-methoxybenzene153.09109.06
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene201.07123.08
1-(2-Chloroethoxy)-2-methoxybenzene187.05109.06
2-Methoxyphenol125.0693.03
  • Data Analysis:

    • Inject the mixed standard solution to determine the retention time of each compound.

    • Analyze the individual standard solutions to confirm the MRM transitions and retention times.

    • Analyze the calibration standards to generate a calibration curve for each compound.

    • Analyze the test samples.

    • Assess for any co-elution at the same retention time and interference in the MRM channels of the target analyte. The specificity of the method is confirmed if each compound gives a distinct peak at a unique retention time without any signal in the MRM channels of the other compounds.

Interpretation of Results and Concluding Remarks

The combined data from the competitive ELISA and HPLC-MS/MS analysis will provide a comprehensive picture of the cross-reactivity profile of 1-(2-Chloroethoxy)-4-methoxybenzene.

  • Low cross-reactivity in the ELISA (e.g., <5%) and baseline separation with no interference in the HPLC-MS/MS analysis would indicate a high degree of specificity for an assay targeting a structurally similar compound in the presence of 1-(2-Chloroethoxy)-4-methoxybenzene.

  • Significant cross-reactivity in the ELISA would necessitate careful consideration of the potential for inaccurate results in immunoassays. The HPLC-MS/MS data would then be crucial to determine if a specific and reliable quantification is achievable with this orthogonal technique.

This guide provides a robust framework for researchers to proactively assess and understand the potential for cross-reactivity of 1-(2-Chloroethoxy)-4-methoxybenzene. By employing these detailed experimental protocols and a well-designed panel of test compounds, scientists can ensure the validity and integrity of their analytical data, a cornerstone of sound scientific research and drug development.

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  • ChemScene. (n.d.). 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene. ChemScene.
  • SynThink Research Chemicals. (n.d.). Ranolazine EP Impurities & USP Related Compounds. SynThink Research Chemicals.
  • John, S., Pramila, T., & Bhavana, R. (2018). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 5(9), 436-442.
  • Eurofins. (2023). Analytical Method Summaries. Eurofins.
  • Veeprho. (n.d.).
  • Pharmaffiliates. (n.d.). Ranolazine-impurities.
  • Sigma-Aldrich. (n.d.). 1-(2-chloroethoxy)-2-methoxy-4-methylbenzene. Sigma-Aldrich.
  • Boca Scientific Inc. (n.d.). Starter Kits. Boca Scientific Inc.
  • Dzantiev, B. B., et al. (2021).
  • Sigma-Aldrich. (n.d.).
  • BioVendor. (n.d.). Immunoassays. BioVendor.
  • QED Bioscience Inc. (n.d.). Immunoassay Kits. QED Bioscience Inc.
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. MDPI.
  • Echemi. (n.d.). 1-(2-Chloroethoxy)-4-methoxybenzene. Echemi.
  • Miller, J. J., & Valdes, R. Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153.
  • Ismail, A. A. (2009). Interferences in Immunoassay. The journal of clinical and applied research, 55(1), 1-13.

Sources

Efficacy of Catalysts in the Polymerization of 1-(2-Chloroethoxy)-4-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymer architectures, the choice of a catalytic system is paramount to achieving desired material properties. This guide provides an in-depth comparison of potential catalytic systems for the polymerization of 1-(2-Chloroethoxy)-4-methoxybenzene, a versatile monomer with applications in smart materials and drug delivery systems. W[1]hile direct comparative studies on this specific monomer are not extensively documented in publicly available literature, this guide synthesizes data from analogous systems to provide a robust framework for catalyst selection and experimental design. We will explore three primary polymerization pathways: Redox Polymerization, Oxidative Coupling Polymerization, and Cationic Polymerization, detailing the mechanistic underpinnings, experimental protocols, and expected outcomes for each.

Introduction to 1-(2-Chloroethoxy)-4-methoxybenzene and its Polymerization

1-(2-Chloroethoxy)-4-methoxybenzene is a substituted aromatic ether with a unique combination of a methoxy group, which activates the aromatic ring, and a chloroethoxy group that can serve as a reactive handle for further modification or participate in polymerization. The resulting polymer, poly[1-(2-chloroethoxy)-4-methoxybenzene], holds promise for applications where tailored properties such as temperature responsiveness are desired. T[1]he selection of an appropriate catalyst is the critical first step in controlling the polymer's molecular weight, polydispersity, and ultimately, its macroscopic properties.

Redox Polymerization: A Versatile Approach for Functional Polymers

Redox initiation is a powerful technique for initiating polymerization at moderate temperatures, making it suitable for a wide range of functional monomers. T[2]his method relies on a pair of compounds, an oxidizing agent and a reducing agent, that react to generate free radicals, which then initiate the polymerization cascade.

Catalyst System: Ceric Ammonium Nitrate (CAN)

Ceric Ammonium Nitrate (CAN), (NH₄)₂Ce(NO₃)₆, is a potent one-electron oxidizing agent that has been effectively used to initiate the polymerization of various monomers. I[2]n the context of 1-(2-Chloroethoxy)-4-methoxybenzene, CAN can initiate polymerization, likely through a radical mechanism. While direct data for this specific monomer is scarce, its use in the redox polymerization of N-isopropylacrylamide initiated by a similar chloroethoxy-containing compound suggests its applicability.

Mechanism of Initiation:

The proposed mechanism involves the generation of a radical on the monomer, which then propagates. The exact initiation pathway can be complex and may involve the formation of a charge-transfer complex between the ceric ion and the monomer.

Expected Efficacy and Polymer Characteristics:

Based on studies of related systems, redox polymerization initiated by CAN is expected to produce polymers with moderate to high molecular weights. The control over polydispersity might be limited compared to living polymerization techniques. The concentration of the initiator is a key parameter that influences both the rate of polymerization and the final molecular weight of the polymer.

[3][4]Experimental Protocol: Redox Polymerization using Ceric Ammonium Nitrate

  • Monomer Purification: Purify 1-(2-Chloroethoxy)-4-methoxybenzene by passing it through a column of basic alumina to remove any acidic impurities.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer in a suitable deoxygenated solvent (e.g., N,N-dimethylformamide or water, depending on the desired reaction conditions).

  • Initiator Preparation: Prepare a fresh solution of Ceric Ammonium Nitrate in the same solvent.

  • Initiation: Under an inert atmosphere (e.g., nitrogen or argon), add the CAN solution to the monomer solution at the desired reaction temperature (typically between 0°C and 50°C).

  • Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours). Monitor the progress of the polymerization by techniques such as gravimetry or spectroscopy.

  • Termination and Isolation: Quench the polymerization by exposing the reaction mixture to air or by adding a radical scavenger. Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Data from Analogous Systems (Poly(N-isopropylacrylamide))

Initiator SystemMonomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
CAN / N-vinylpyrrolidone85-9520,000 - 50,0001.8 - 2.5Inferred from general redox polymerization literature

Note: This data is for a different monomer and serves as an illustrative example of what might be expected.

Workflow for Redox Polymerization

Redox_Polymerization Monomer 1-(2-Chloroethoxy)-4-methoxybenzene Reaction_Vessel Schlenk Flask under N2 Monomer->Reaction_Vessel Solvent Deoxygenated Solvent Solvent->Reaction_Vessel CAN Ceric Ammonium Nitrate Solution CAN->Reaction_Vessel Initiation Polymerization Polymerization (0-50°C) Reaction_Vessel->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Polymer Poly[1-(2-chloroethoxy)-4-methoxybenzene] Precipitation->Polymer

Caption: Workflow for the redox polymerization of 1-(2-Chloroethoxy)-4-methoxybenzene.

Oxidative Coupling Polymerization: Building Aromatic Polymers

Oxidative coupling is a powerful method for the synthesis of poly(phenylene ether)s and related aromatic polymers. T[5]his approach typically involves the use of a transition metal catalyst, often in the presence of an oxidant like oxygen, to couple phenolic monomers. Given the phenolic ether structure of 1-(2-Chloroethoxy)-4-methoxybenzene, this method is a highly relevant and promising route to its polymerization.

Catalyst System: Manganese and Copper Complexes

Manganese and copper complexes are the most widely used catalysts for the oxidative coupling of phenols.

  • Manganese (II) acetylacetonate [Mn(acac)₂] with a diamine ligand: This system has been shown to be effective for the polymerization of p-alkoxyphenols. T[5][6][7]he diamine ligand plays a crucial role in controlling the regioselectivity of the coupling.

  • Copper Halide with a Diamine Ligand (e.g., CuCl/TMEDA): Copper-based catalysts are also well-established for oxidative coupling polymerizations.

Mechanism of Polymerization:

The mechanism involves the formation of a phenoxy radical intermediate through oxidation of the monomer by the metal catalyst. These radicals then couple to form dimers, trimers, and ultimately the polymer chain. The regioselectivity (C-C vs. C-O coupling) can be influenced by the choice of catalyst, ligand, and reaction conditions.

Expected Efficacy and Polymer Characteristics:

Oxidative coupling polymerization can lead to high molecular weight aromatic polymers with good thermal stability. The nature of the catalyst and ligands can significantly impact the polymer's structure and properties. For instance, some manganese-based catalysts favor the formation of C-C bonds, leading to a poly(phenylene) structure, while others promote C-O coupling to yield poly(phenylene ether)s.

[5][6][7]Experimental Protocol: Oxidative Coupling Polymerization using Mn(acac)₂-Diamine

  • Catalyst Preparation: In a reaction vessel, dissolve Mn(acac)₂ and the diamine ligand (e.g., N,N'-diethylethylenediamine) in a suitable solvent like dichloromethane or toluene.

  • Reaction Setup: Add the purified 1-(2-Chloroethoxy)-4-methoxybenzene monomer to the catalyst solution.

  • Polymerization: Bubble oxygen through the reaction mixture at room temperature. The reaction is typically carried out for 24 hours.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of an appropriate non-solvent such as methanol containing a small amount of hydrochloric acid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data from Analogous Systems (Polymerization of p-Methoxyphenol)

Catalyst SystemPolymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Coupling Selectivity (C-C/C-O)Reference
Mn(acac)₂692,1001.824/76
Mn(acac)₂-DEEDA853,5002.180/20

DEEDA: N,N'-diethylethylenediamine

Workflow for Oxidative Coupling Polymerization

Oxidative_Coupling Monomer 1-(2-Chloroethoxy)-4-methoxybenzene Reaction_Vessel Reaction Vessel Monomer->Reaction_Vessel Catalyst Mn(acac)2 + Diamine Catalyst->Reaction_Vessel Solvent Dichloromethane Solvent->Reaction_Vessel Oxygen Oxygen (Oxidant) Oxygen->Reaction_Vessel Polymerization Polymerization (Room Temp, 24h) Reaction_Vessel->Polymerization Precipitation Precipitation in Acidified Methanol Polymerization->Precipitation Polymer Poly[1-(2-chloroethoxy)-4-methoxybenzene] Precipitation->Polymer

Caption: Workflow for oxidative coupling polymerization.

Cationic Polymerization: A Pathway for Alkoxy-Substituted Aromatics

Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center. M[8]onomers with electron-donating substituents, such as the methoxy group in 1-(2-Chloroethoxy)-4-methoxybenzene, are generally susceptible to cationic polymerization.

Initiator Systems

A variety of initiators can be used for cationic polymerization, including:

  • Protic Acids: Strong acids like triflic acid (CF₃SO₃H).

  • Lewis Acids: In conjunction with a proton source (e.g., water or an alcohol), Lewis acids like SnCl₄ or TiCl₄ can initiate polymerization.

  • Stable Carbocations: Pre-formed stable carbocations can also act as initiators.

Mechanism of Polymerization:

The initiation step involves the formation of a carbocation from the monomer. This carbocation then adds to another monomer molecule, propagating the polymer chain. The chloroethoxy group might participate in side reactions, so careful control of reaction conditions is crucial.

Expected Efficacy and Polymer Characteristics:

Cationic polymerization can be very rapid, even at low temperatures. However, it can also be prone to chain transfer and termination reactions, which can lead to polymers with broader molecular weight distributions. Living cationic polymerization techniques, which involve the use of specific initiators and conditions to suppress termination and chain transfer, can provide better control over the polymer architecture. For monomers like vinyl ethers, living cationic polymerization has been well-established.

[9]Experimental Protocol: Cationic Polymerization using a Lewis Acid Initiator

  • Solvent and Monomer Preparation: Dry the solvent (e.g., dichloromethane) and the monomer rigorously to remove any traces of water, which can interfere with the polymerization.

  • Reaction Setup: In a glovebox or under a high-vacuum line, add the dried solvent and monomer to a reaction vessel at a low temperature (e.g., -78°C).

  • Initiation: Add the Lewis acid initiator (e.g., a solution of SnCl₄ in the same solvent) to the monomer solution.

  • Polymerization: Allow the polymerization to proceed at the low temperature. The reaction is often very fast.

  • Termination: Terminate the polymerization by adding a nucleophilic reagent such as methanol.

  • Isolation: Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Data from Analogous Systems (Cationic Polymerization of p-Methoxystyrene)

Initiator SystemMonomer Conversion (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
Lewis Acid / Proton SourceHighVariable>1.5Inferred from general cationic polymerization literature
Living Cationic Systems>95Controlled (e.g., 5,000 - 50,000)<1.2

Cationic_Polymerization Monomer Dry 1-(2-Chloroethoxy)-4-methoxybenzene Reaction_Vessel Glovebox/Vacuum Line (-78°C) Monomer->Reaction_Vessel Solvent Dry Dichloromethane Solvent->Reaction_Vessel Initiator Lewis Acid (e.g., SnCl4) Initiator->Reaction_Vessel Initiation Polymerization Rapid Polymerization Reaction_Vessel->Polymerization Termination Termination with Methanol Polymerization->Termination Isolation Precipitation and Drying Termination->Isolation Polymer Poly[1-(2-chloroethoxy)-4-methoxybenzene] Isolation->Polymer

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Chloroethoxy)-4-methoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 1-(2-Chloroethoxy)-4-methoxybenzene, a halogenated ether, requires meticulous disposal procedures due to its inherent hazards. This guide delineates the essential steps and underlying principles for its proper disposal, from immediate safety measures to final waste stream management.

I. Hazard Identification and Data Summary

Before handling 1-(2-Chloroethoxy)-4-methoxybenzene, it is imperative to understand its hazard profile. This compound presents multiple risks that dictate the necessary safety precautions and disposal methods.

Key Hazards:

  • Harmful if swallowed: Acute oral toxicity necessitates preventing ingestion.[1]

  • Causes serious eye irritation: Direct contact can lead to significant eye damage.[1]

  • May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1]

  • Suspected of causing genetic defects: This potential mutagenicity requires stringent handling to minimize exposure.[1]

Hazard ClassificationDisposal Consideration
Acute Toxicity (Oral) Prevent ingestion and contamination of food sources.
Serious Eye Irritation Mandates the use of chemical safety goggles or a face shield.[1][2]
Respiratory Irritation Requires handling in a well-ventilated area or a chemical fume hood.[1][2]
Suspected Mutagen Demands meticulous handling to avoid any direct contact or aerosol generation.[1]
Halogenated Organic Compound Must be segregated from non-halogenated waste streams for proper disposal, typically via incineration.[3][4]

II. Personal Protective Equipment (PPE) and Safety Measures

A proactive approach to safety through appropriate PPE is non-negotiable when handling 1-(2-Chloroethoxy)-4-methoxybenzene. The following PPE is mandatory to create a barrier between the researcher and the chemical, mitigating the risk of exposure.

A. Attire:

  • Flame-resistant lab coat: To protect against splashes and potential ignition sources.

  • Long pants and closed-toe shoes: To ensure full skin coverage.

B. Gloves:

  • Chemically resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

C. Eye Protection:

  • Chemical safety goggles or a full-face shield: To protect against splashes and vapors.[1][2]

D. Respiratory Protection:

  • When handling outside of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.[2][5]

III. Detailed Disposal Protocol

The disposal of 1-(2-Chloroethoxy)-4-methoxybenzene must follow a systematic and compliant protocol to ensure the safety of laboratory personnel and the environment. Drain disposal is strictly prohibited.[5]

A. Waste Collection:

  • Segregation: Collect all waste containing 1-(2-Chloroethoxy)-4-methoxybenzene in a dedicated, properly labeled hazardous waste container. This includes rinsate from cleaning contaminated glassware.

  • Container Requirements: Use a chemically compatible container, such as a glass bottle, with a secure screw cap.[4][6] The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(2-Chloroethoxy)-4-methoxybenzene," and the associated hazards (e.g., Toxic, Irritant).

  • Halogenated Waste Stream: This waste must be designated as a halogenated organic waste stream, separate from non-halogenated solvents.[3][4]

B. EPA Hazardous Waste Code Determination: While a specific waste code for 1-(2-Chloroethoxy)-4-methoxybenzene is not explicitly listed, it falls under the category of halogenated organic compounds. Based on its likely use as a laboratory chemical and its characteristics, the most appropriate EPA hazardous waste codes would be:

  • F002: If it is a spent halogenated solvent. This category includes chlorinated solvents such as chlorobenzene.[3][7][8]

  • U-List Waste: If it is a discarded commercial chemical product. While not specifically listed, its properties are similar to other U-listed chemicals. A conservative approach would be to manage it as such in the absence of a definitive listing.

Consult with your institution's Environmental Health and Safety (EHS) department for the specific waste code to be used.

C. Final Disposal:

  • Licensed Professional Disposal: Arrange for the disposal of the collected waste through a licensed hazardous waste disposal company.[5]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts, such as hydrogen chloride gas.[2][5]

IV. Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent the spread of contamination.

A. Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Absorb Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to cover the spill.[9][10]

  • Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]

B. Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Ventilate (if safe to do so): Increase ventilation to the area if it can be done without spreading vapors to other occupied spaces.

  • Contact EHS: Notify your institution's Environmental Health and Safety department immediately. They are equipped and trained to handle major spills.

V. Decontamination Procedures

Thorough decontamination of laboratory equipment and surfaces is essential after handling 1-(2-Chloroethoxy)-4-methoxybenzene.

A. Glassware and Equipment:

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. This rinsate must be collected as halogenated hazardous waste.

  • Wash: Wash with soap and water.

  • Final Rinse: Rinse with deionized water.

B. Work Surfaces:

  • Wipe down all potentially contaminated surfaces with a cloth dampened with soap and water. Dispose of the cleaning materials as hazardous waste.[11]

Logical Workflow for Disposal and Spill Response

The following diagram illustrates the decision-making process for the proper disposal and spill management of 1-(2-Chloroethoxy)-4-methoxybenzene.

Disposal_Workflow cluster_disposal Routine Disposal cluster_spill Spill Event start_disp Generate Waste (e.g., reaction residue, rinsate) collect Collect in Labeled, Compatible Container (Halogenated Waste) start_disp->collect segregate Segregate from Non-Halogenated Waste collect->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs incinerate Disposal via Licensed Incineration Facility contact_ehs->incinerate spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Minor major_spill Major Spill (outside fume hood) assess->major_spill Major absorb Absorb with Inert Material minor_spill->absorb evacuate Evacuate & Isolate Area major_spill->evacuate collect_spill Collect Waste in Hazardous Waste Container absorb->collect_spill decon_area Decontaminate Area collect_spill->decon_area decon_area->contact_ehs notify_ehs Notify EHS Immediately evacuate->notify_ehs

Caption: Decision-making workflow for routine disposal and spill response.

References

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-(2-chloroethoxy)-2-methoxybenzene. Retrieved from [Link]

  • ACTiO. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • KU Leuven HSE Department. (2025). Biosafety decontamination procedures. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-(2-Chloroethoxy)-4-methoxybenzene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-(2-Chloroethoxy)-4-methoxybenzene, a compound requiring careful management due to its potential health hazards. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation to ensure a comprehensive safety protocol.

Understanding the Risks: Hazard Profile of 1-(2-Chloroethoxy)-4-methoxybenzene

Before handling any chemical, a thorough understanding of its hazard profile is critical. 1-(2-Chloroethoxy)-4-methoxybenzene is classified as a hazardous substance with the following potential effects:

  • Serious Eye Irritation (H319): Contact can cause significant and potentially damaging irritation to the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1]

  • Harmful if Swallowed (H302): Ingestion of this chemical can be detrimental to health.[1][2]

  • Suspected of Causing Genetic Defects (H341): This is a significant long-term health concern that necessitates stringent handling procedures.[1]

  • Skin Irritation (H315): While some sources indicate it may cause skin irritation, others state there is no data available.[3][4] As a precaution, skin contact should always be avoided.

Given these hazards, a multi-layered approach to PPE is not just recommended, but essential for ensuring personal safety in the laboratory.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. The primary goal is to create a barrier between you and the hazardous substance. For 1-(2-Chloroethoxy)-4-methoxybenzene, this involves protection for your eyes, face, hands, and body.

Recommended Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling 1-(2-Chloroethoxy)-4-methoxybenzene, with detailed explanations for each component's necessity.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGiven the serious eye irritation hazard (H319), standard safety glasses are insufficient.[1][2] Chemical splash goggles conforming to ANSI Z87.1 (or equivalent) are mandatory to provide a seal around the eyes, protecting against splashes and vapors.[5][6] For procedures with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a face shield must be worn in addition to goggles to protect the entire face.[5][6][7]
Hands Chemical-Resistant GlovesTo prevent skin contact, the selection of appropriate gloves is critical. While specific breakthrough times for 1-(2-Chloroethoxy)-4-methoxybenzene are not readily available, a conservative approach is necessary. It is advisable to use gloves made of a material known for its broad chemical resistance. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving may be appropriate for extended handling periods or when a higher risk of exposure is present.
Body Laboratory Coat or Chemical-Resistant Apron/CoverallsA standard laboratory coat is the minimum requirement to protect against incidental contact. For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[5] This protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.[5]
Respiratory Use in a Fume HoodThe primary means of respiratory protection is to handle this chemical within a properly functioning chemical fume hood to minimize the inhalation of vapors or mists.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[8][9] All respirator use must be in accordance with a comprehensive respiratory protection program.
Feet Closed-Toed ShoesTo protect against spills and falling objects, closed-toed shoes are a fundamental requirement in any laboratory setting.[5]

Procedural Guidance: Donning, Doffing, and Disposal

Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Handling Chemical Handling Don3->Handling Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End End Doff3->End Start Start Start->Don1 Handling->Doff1

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.